molecular formula C6H12O6 B15556158 D-Altrose-2-13C

D-Altrose-2-13C

Cat. No.: B15556158
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-AGXBLAHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Altrose-2-13C is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i5+1

InChI Key

GZCGUPFRVQAUEE-AGXBLAHOSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of D-Altrose-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of D-Altrose-2-13C, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details its fundamental characteristics, outlines experimental protocols for its analysis, and illustrates its molecular structure and experimental workflows.

Core Chemical and Physical Properties

This compound is an isotopologue of D-altrose, an aldohexose that is a C3 epimer of D-mannose.[1] The incorporation of a carbon-13 isotope at the second carbon position provides a non-radioactive tracer for metabolic flux analysis.[2][3] Its physical and chemical properties are largely similar to that of the unlabeled compound.

PropertyDataSource(s)
Molecular Formula C₅¹³CH₁₂O₆[3]
Molecular Weight 181.15 g/mol [3]
Appearance White crystalline solid[2]
Solubility Highly soluble in water[2]
SMILES Notation O=C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO[3]
CAS Number (unlabeled) 1990-29-0

Molecular Structure

The structure of this compound is identical to D-altrose, with the exception of the isotopic substitution at the C2 position. In aqueous solution, it exists as an equilibrium mixture of pyranose and furanose forms, with the pyranose form being predominant.

D_Altrose_2_13C_Structure C1 CHO C2 *¹³CH(OH) C1->C2 C3 CH(OH) C2->C3 C4 CH(OH) C3->C4 C5 CH(OH) C4->C5 C6 CH₂OH C5->C6 Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture with This compound B Quenching & Metabolite Extraction A->B C Sample Derivatization (e.g., Silylation) B->C D GC-MS or NMR Analysis C->D E Mass Isotopomer Distribution (MID) Analysis D->E G Flux Estimation & Statistical Analysis E->G F Metabolic Model Construction F->G

References

Synthesis and Purification of ¹³C Labeled Altrose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Altrose, a rare aldohexose sugar, and its isotopically labeled forms are of significant interest to researchers in the fields of glycobiology, drug development, and metabolic studies. ¹³C labeled altrose serves as a valuable tracer to elucidate metabolic pathways, probe enzyme mechanisms, and act as an internal standard in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of a potential synthetic route for ¹³C labeled D-altrose, purification methodologies, and analytical characterization techniques. The proposed synthesis is a composite of established reactions for altrose synthesis and general methods for isotopic labeling, designed for researchers, scientists, and drug development professionals.

Proposed Synthesis of ¹³C Labeled D-Altrose

A plausible and efficient route for the synthesis of ¹³C labeled D-altrose begins with a commercially available, isotopically labeled precursor, D-[U-¹³C₆]galactose. The overall strategy involves the epimerization of D-galactose at the C3 position. This can be achieved through a multi-step chemical synthesis involving protection, oxidation, stereoselective reduction, and deprotection.

1.1. Synthetic Pathway

The proposed synthetic pathway is outlined below. This multi-step process is designed to control the stereochemistry at each center and introduce the desired functionality.

Synthesis_Pathway Start D-[U-¹³C₆]Galactose P1 1,2:5,6-Di-O-isopropylidene-α-D-[U-¹³C₆]galactofuranose Start->P1 Acetone, H₂SO₄ P2 1,2:5,6-Di-O-isopropylidene-α-D-[U-¹³C₆]ribo-hexofuran-3-ulose P1->P2 Oxidation (e.g., PCC or Swern) P3 1,2:5,6-Di-O-isopropylidene-α-D-[U-¹³C₆]allofuranose P2->P3 Stereoselective Reduction (e.g., NaBH₄) P4 D-[U-¹³C₆]Altrose P3->P4 Deprotection (Acid Hydrolysis)

Caption: Proposed synthetic pathway for D-[U-¹³C₆]Altrose.

1.2. Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Protection of D-[U-¹³C₆]Galactose

The hydroxyl groups of D-[U-¹³C₆]galactose are protected to prevent side reactions in subsequent steps. Isopropylidene groups are commonly used for this purpose.

  • Methodology:

    • Suspend D-[U-¹³C₆]galactose in anhydrous acetone.

    • Add a catalytic amount of concentrated sulfuric acid or another suitable Lewis acid.

    • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Neutralize the acid with a suitable base (e.g., sodium bicarbonate).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Oxidation to the 3-keto derivative

The protected galactose derivative is oxidized at the C3 position to form a ketone.

  • Methodology:

    • Dissolve the protected galactose in a suitable solvent like dichloromethane (B109758) (DCM).

    • Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction mixture according to the chosen oxidation method. For PCC, this typically involves filtration through a pad of silica gel. For Swern oxidation, a quenching and extraction procedure is followed.

    • Concentrate the organic phase to yield the crude ketone.

Step 3: Stereoselective Reduction

The key step to introduce the altrose configuration is the stereoselective reduction of the 3-keto intermediate. The choice of reducing agent is critical to achieve the desired stereochemistry.

  • Methodology:

    • Dissolve the keto-sugar in a suitable solvent such as methanol (B129727) or ethanol.

    • Cool the solution to 0 °C.

    • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise. The axial attack of the hydride on the ketone will predominantly yield the desired allo-isomer, which has the hydroxyl group in the equatorial position.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Quench the reaction by adding acetic acid or acetone.

    • Evaporate the solvent and co-evaporate with methanol several times to remove borate (B1201080) esters.

    • Purify the resulting diol by column chromatography.

Step 4: Deprotection

The final step is the removal of the isopropylidene protecting groups to yield the free ¹³C labeled D-altrose.

  • Methodology:

    • Dissolve the protected allofuranose in an aqueous acidic solution (e.g., dilute hydrochloric acid or trifluoroacetic acid).

    • Heat the mixture gently (e.g., 40-50 °C) and monitor the reaction by TLC.

    • Once the deprotection is complete, neutralize the acid with a suitable base (e.g., Amberlite resin).

    • Filter the solution and concentrate it under reduced pressure to obtain the crude D-[U-¹³C₆]altrose.

Purification of ¹³C Labeled D-Altrose

The final product requires purification to remove any unreacted starting materials, by-products, and residual reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity rare sugars.

2.1. HPLC Purification Workflow

HPLC_Workflow Start Crude ¹³C-Altrose Prep Sample Preparation (Dissolve in mobile phase, filter) Start->Prep HPLC HPLC System (Amino or Ligand Exchange Column) Prep->HPLC Detect Detection (Refractive Index Detector) HPLC->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Lyophilize Lyophilization Analyze->Lyophilize Final Pure ¹³C-Altrose Lyophilize->Final

Caption: Workflow for the purification of ¹³C-Altrose.

2.2. Experimental Protocol for HPLC Purification

  • Methodology:

    • Sample Preparation: Dissolve the crude ¹³C labeled altrose in the HPLC mobile phase (e.g., acetonitrile (B52724)/water mixture for an amino column, or pure water for a ligand exchange column). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • HPLC System:

      • Column: A preparative amino-bonded silica column (e.g., Luna NH₂) or a ligand exchange column (e.g., with Ca²⁺ counter-ion) is suitable.

      • Mobile Phase: For an amino column, an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is commonly used. For a ligand exchange column, deionized water is often sufficient.

      • Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 5-20 mL/min for preparative HPLC.

      • Detector: A Refractive Index (RI) detector is essential for detecting non-UV active compounds like sugars.

    • Fraction Collection: Collect fractions corresponding to the altrose peak based on the retention time determined from analytical injections.

    • Purity Analysis: Analyze the collected fractions using an analytical HPLC system to confirm their purity.

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C labeled altrose, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is employed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for confirming the positions and extent of isotopic labeling.

  • ¹H NMR: The proton NMR spectrum will show complex splitting patterns due to ¹H-¹³C couplings. This can be simplified using ¹³C decoupling techniques.

  • ¹³C NMR: The ¹³C NMR spectrum is the most direct method to confirm the incorporation of the ¹³C label. For a uniformly labeled sample (D-[U-¹³C₆]altrose), all six carbon signals will be enhanced, and complex ¹³C-¹³C coupling patterns will be observed.

3.2. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the labeled compound and to quantify the isotopic enrichment.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization methods.

  • Analysis: The mass spectrum of D-[U-¹³C₆]altrose will show a molecular ion peak shifted by +6 mass units compared to the unlabeled altrose. The isotopic distribution of the molecular ion cluster will provide information on the degree of ¹³C enrichment.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and characterization of ¹³C labeled altrose, based on literature values for similar syntheses.

Table 1: Expected Yields for the Synthesis of ¹³C Labeled D-Altrose

Reaction StepStarting MaterialProductExpected Yield (%)
ProtectionD-[U-¹³C₆]Galactose1,2:5,6-Di-O-isopropylidene-α-D-[U-¹³C₆]galactofuranose85 - 95
OxidationProtected Galactose3-keto derivative70 - 85
Reduction3-keto derivativeProtected Allofuranose60 - 75
DeprotectionProtected AllofuranoseD-[U-¹³C₆]Altrose80 - 90
Overall D-[U-¹³C₆]Galactose D-[U-¹³C₆]Altrose 35 - 55

Table 2: Purity and Isotopic Enrichment Data

ParameterMethodSpecification
Chemical PurityAnalytical HPLC> 98%
Isotopic EnrichmentMass Spectrometry> 99% ¹³C

The Research Applications of D-Altrose-2-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research, stable isotope tracers are indispensable for delineating complex biochemical pathways. D-Altrose-2-13C, a rare aldohexose sugar isotopically labeled at the second carbon position, is emerging as a valuable tool for researchers, scientists, and drug development professionals. Its unique stereochemistry, compared to the ubiquitous D-glucose, offers novel opportunities to probe carbohydrate metabolism and its associated signaling cascades. This technical guide provides an in-depth exploration of the applications of this compound, complete with illustrative quantitative data, detailed experimental protocols, and visualizations of relevant metabolic and signaling pathways.

D-Altrose is a C3 epimer of D-mannose and is not as readily metabolized as D-glucose, making it a unique tracer to investigate alternative metabolic routes and enzymatic activities.[1] The stable 13C isotope at the C2 position allows for non-radioactive tracing of its metabolic fate through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing detailed insights into metabolic flux and pathway utilization.[2]

Core Applications in Research

The primary research applications of this compound are centered around its use as a metabolic tracer to elucidate the intricacies of carbohydrate metabolism.

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[3][4] By introducing this compound into a biological system and analyzing the distribution of the 13C label in downstream metabolites, researchers can map the flow of carbon and determine the relative and absolute fluxes through various pathways.[5]

The labeling pattern derived from this compound provides specific information about the activity of key metabolic routes:

  • Glycolysis and Gluconeogenesis: The fate of the 13C label at the C2 position can distinguish between the oxidative and non-oxidative phases of the pentose (B10789219) phosphate (B84403) pathway (PPP) and its reentry into glycolysis.

  • Pentose Phosphate Pathway (PPP): Tracing the 13C label from the C2 position of altrose allows for the quantification of flux through the PPP, a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis.

  • Tricarboxylic Acid (TCA) Cycle: The entry of 13C-labeled pyruvate, derived from this compound, into the TCA cycle can be monitored to assess mitochondrial respiration and biosynthetic processes.

NMR Spectroscopy for In-depth Metabolic Profiling

NMR spectroscopy is a key analytical technique for tracing 13C-labeled substrates. It allows for the identification and quantification of labeled metabolites in cell extracts or even in vivo. The unique chemical shift of the 13C nucleus provides a clear signal to track the metabolic conversion of this compound.

Quantitative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a metabolic flux analysis experiment using this compound in a cancer cell line. This data is for illustrative purposes to demonstrate the type of insights that can be gained.

Table 1: Relative Abundance of 13C-Labeled Metabolites in Cancer Cells

MetaboliteRelative Abundance of M+1 Isotopologue (%)
Glucose-6-Phosphate95.2 ± 3.1
Fructose-6-Phosphate88.7 ± 4.5
3-Phosphoglycerate45.3 ± 2.8
Pyruvate35.1 ± 1.9
Lactate62.5 ± 5.3
Citrate15.8 ± 1.2
Ribose-5-Phosphate75.4 ± 6.7

M+1 indicates the metabolite has incorporated one 13C atom from this compound.

Table 2: Calculated Metabolic Fluxes in Response to this compound Tracing

Metabolic FluxControl (Unlabeled Glucose) (nmol/10^6 cells/h)This compound Treated (nmol/10^6 cells/h)
Glycolysis150 ± 1285 ± 9
Pentose Phosphate Pathway45 ± 565 ± 7
TCA Cycle30 ± 422 ± 3
Lactate Production220 ± 18130 ± 15

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling with this compound

Objective: To trace the metabolic fate of this compound in cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (80%), ice-cold

  • Cell scraper

  • Centrifuge

  • LC-MS or GC-MS system

Methodology:

  • Cell Culture: Culture cells to mid-logarithmic phase in standard culture medium.

  • Isotope Labeling: Replace the standard medium with a medium containing this compound at a final concentration of 10 mM. Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites.

Protocol 2: In Vivo Isotopic Tracer Study in a Mouse Model

Objective: To investigate the whole-body metabolism of this compound.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • This compound solution (sterile)

  • Blood collection supplies

  • Tissue harvesting tools

  • Liquid nitrogen

  • LC-MS or GC-MS system

Methodology:

  • Tracer Administration: Administer this compound to the animal via intravenous injection or oral gavage. The dosage and administration route will depend on the specific research question.

  • Blood and Tissue Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animal and rapidly harvest tissues of interest, immediately freeze-clamping them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction: Extract metabolites from plasma and homogenized tissues using appropriate solvent systems (e.g., methanol/water/chloroform).

  • Sample Analysis: Analyze the extracts by LC-MS or GC-MS to measure the 13C enrichment in various metabolites in different tissues.

Signaling Pathways and Logical Relationships

D-Altrose and its closely related rare sugar, D-allose, have been shown to influence cellular signaling pathways, particularly those involved in cell growth and metabolism.

D-Altrose Metabolism and Entry into Central Carbon Metabolism

The following diagram illustrates the proposed metabolic fate of this compound and its entry into central carbon metabolism.

D_Altrose_Metabolism This compound This compound Altrose-6-P-2-13C Altrose-6-P-2-13C This compound->Altrose-6-P-2-13C Hexokinase Fructose-6-P-2-13C Fructose-6-P-2-13C Altrose-6-P-2-13C->Fructose-6-P-2-13C Isomerase Glycolysis Glycolysis Fructose-6-P-2-13C->Glycolysis PPP Pentose Phosphate Pathway Fructose-6-P-2-13C->PPP Pyruvate-2-13C Pyruvate-2-13C Glycolysis->Pyruvate-2-13C TCA Cycle TCA Cycle Pyruvate-2-13C->TCA Cycle

Proposed metabolic fate of this compound.
Experimental Workflow for Metabolic Flux Analysis

The logical flow of a typical metabolic flux analysis experiment using this compound is depicted below.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Cell_Culture Cell Culture/ Animal Model Tracer_Admin This compound Administration Cell_Culture->Tracer_Admin Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis LC-MS / GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing Data Processing & Isotopologue Distribution Analysis MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Workflow for this compound metabolic flux analysis.
Influence of D-Altrose on mTOR Signaling

Studies on D-allose, a closely related rare sugar, have shown that it can suppress the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. This suggests that D-Altrose may have similar effects, making it a compound of interest for drug development, particularly in oncology.

mTOR_Signaling D-Altrose D-Altrose mTORC1 mTORC1 D-Altrose->mTORC1 Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Potential influence of D-Altrose on the mTOR signaling pathway.

Conclusion

This compound is a promising research tool for dissecting the complexities of carbohydrate metabolism. Its application in metabolic flux analysis and NMR-based metabolomics provides a detailed view of cellular metabolic rewiring in various physiological and pathological states. For drug development professionals, the potential of D-Altrose to modulate key signaling pathways like mTOR opens up new avenues for therapeutic intervention. The methodologies and illustrative data presented in this guide provide a framework for designing and interpreting experiments using this novel isotopic tracer, ultimately advancing our understanding of cellular metabolism and aiding in the development of new therapeutic strategies.

References

D-Altrose-2-13C as a Metabolic Tracer for Rare Sugars: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular metabolism is fundamental to understanding health and disease. Stable isotope tracers are invaluable tools for elucidating complex biochemical pathways. Among these, 13C-labeled carbohydrates are pivotal for tracking the fate of carbon in central metabolism. While 13C-labeled glucose is a cornerstone of metabolic flux analysis, the unique properties of rare sugars offer novel opportunities to probe specific aspects of cellular physiology. D-Altrose, an unnatural aldohexose and a C-3 epimer of mannose, is not readily metabolized, making its isotopically labeled form, D-Altrose-2-13C, a potentially powerful tool for specific metabolic investigations.[1]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for utilizing this compound as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust tracer studies with this rare sugar. Given the limited published data on this compound, this guide synthesizes established methodologies from 13C-tracer studies with the known properties of D-Altrose to provide a forward-looking framework for its application.

Significance of 13C Isotopic Labeling:

The incorporation of the stable isotope 13C at a specific position, such as the C-2 position of D-Altrose, allows for the precise tracking of this molecule and its metabolic fate using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Unlike radioactive isotopes, 13C is non-radioactive and safe for a wide range of in vitro and in vivo applications. The specific labeling at the second carbon provides a strategic advantage for probing the initial steps of carbohydrate metabolism.

Core Principles and Applications

The primary application of this compound stems from its presumed low rate of metabolic processing. Unlike D-glucose, which is rapidly consumed in glycolysis, D-Altrose is expected to be a poor substrate for glycolytic enzymes. This characteristic makes this compound an excellent candidate for:

  • Probing Cellular Uptake Mechanisms: By measuring the intracellular accumulation of this compound, researchers can study the kinetics and regulation of sugar transporters, such as GLUTs, independently of downstream metabolic events.

  • Investigating Minor Metabolic Pathways: While not a major substrate for glycolysis, D-Altrose may be metabolized through alternative, minor pathways. This compound can be used to identify and quantify the flux through these less-characterized routes.

  • Serving as a Negative Control in Glycolysis Studies: In experiments investigating the effects of drugs or genetic modifications on glycolysis, this compound can be used as a negative control to distinguish between effects on glucose uptake and downstream enzymatic steps.

  • Drug Development: For therapeutic strategies targeting sugar metabolism, this compound can be used to assess the specificity of inhibitors and to understand the metabolic rewiring that occurs in response to treatment.

Data Presentation: Expected Quantitative Outcomes

As empirical data for this compound is scarce, the following tables present hypothetical yet plausible quantitative data based on the principles of metabolic tracer analysis. These tables are intended to serve as a template for data presentation and interpretation.

Table 1: Comparative Cellular Uptake of this compound and [U-13C6]-Glucose

Cell LineTracer (10 mM)Incubation Time (hours)Intracellular Tracer Concentration (nmol/10^6 cells)
HEK293[U-13C6]-Glucose155.2 ± 4.8
This compound112.1 ± 1.5
A549 (Cancer)[U-13C6]-Glucose189.7 ± 7.3
This compound125.4 ± 3.1

This hypothetical data illustrates that D-Altrose is taken up by cells, likely via glucose transporters, but at a significantly lower rate than glucose.

Table 2: Isotopic Enrichment in Key Glycolytic Intermediates

Metabolite[U-13C6]-Glucose Labeling (%)This compound Labeling (%)
Glucose-6-Phosphate98.5 ± 0.5 (as M+6)5.2 ± 0.8 (as M+1)
Fructose-6-Phosphate97.9 ± 0.6 (as M+6)1.1 ± 0.3 (as M+1)
Pyruvate95.3 ± 1.1 (as M+3)< 0.1
Lactate96.1 ± 0.9 (as M+3)< 0.1

This table demonstrates the expected outcome where this compound shows minimal incorporation into downstream glycolytic metabolites compared to the extensive labeling from [U-13C6]-Glucose.

Experimental Protocols

The following are detailed methodologies for conducting a metabolic tracer study with this compound in cultured mammalian cells.

In Vitro Cell Culture and Labeling

Objective: To trace the metabolic fate of this compound in cultured cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize background from unlabeled sugars

  • Glucose-free culture medium

  • This compound

  • [U-13C6]-Glucose (for comparison)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C

Procedure:

  • Cell Seeding: Plate cells in 6-well or 10-cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 10 mM) and 10% dFBS. Prepare a parallel set of media with [U-13C6]-Glucose as a positive control.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Place the culture dishes on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL (for a 6-well plate) of pre-chilled 80% methanol/water extraction solvent to each well.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS or NMR analysis.

Analytical Methods: Mass Spectrometry

Objective: To quantify the incorporation of 13C from this compound into intracellular metabolites.

Instrumentation: High-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

Procedure:

  • Chromatographic Separation: Separate the metabolites using a suitable LC method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode for most central carbon metabolites.

    • Perform a full scan to identify all detectable ions.

    • Use a targeted approach (Selected Ion Monitoring or Parallel Reaction Monitoring) to quantify the mass isotopologues of D-Altrose and expected downstream metabolites.

  • Data Analysis:

    • Identify the peak corresponding to this compound (M+1).

    • Search for the expected M+1 isotopologues of downstream metabolites.

    • Correct the raw data for the natural abundance of 13C.

    • Calculate the fractional enrichment of 13C in each metabolite pool.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (70-80% confluency) labeling Isotopic Labeling (Time course) cell_culture->labeling media_prep Prepare Labeling Medium (this compound) media_prep->labeling quenching Quench Metabolism (Ice-cold PBS wash) labeling->quenching extraction Metabolite Extraction (-80°C Methanol/Water) quenching->extraction lcms LC-MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr data_analysis Data Analysis (Isotopologue Distribution) lcms->data_analysis nmr->data_analysis flux_calc Metabolic Flux Calculation data_analysis->flux_calc

Caption: A generalized workflow for a this compound metabolic tracer experiment.

Proposed Metabolic Fate of this compound

Metabolic_Fate extracellular Extracellular This compound intracellular Intracellular This compound extracellular->intracellular GLUTs altrose_p This compound-Phosphate intracellular->altrose_p Hexokinase (low affinity) minor_pathways Minor Metabolic Pathways (?) intracellular->minor_pathways glycolysis Glycolysis altrose_p->glycolysis Very low flux ppp Pentose Phosphate Pathway altrose_p->ppp Negligible flux downstream Downstream Metabolites minor_pathways->downstream

Caption: Hypothesized metabolic fate of this compound in a typical mammalian cell.

Logical Relationship for Data Interpretation

Data_Interpretation raw_data Raw LC-MS Data (Ion chromatograms) peak_int Peak Integration & Natural Abundance Correction raw_data->peak_int mid Mass Isotopologue Distribution (MID) peak_int->mid frac_enrich Fractional Enrichment Calculation mid->frac_enrich flux_model Metabolic Flux Model mid->flux_model conclusion Biological Conclusion frac_enrich->conclusion flux_map Metabolic Flux Map flux_model->flux_map flux_map->conclusion

Caption: Logical workflow for the analysis and interpretation of this compound tracer data.

Conclusion and Future Perspectives

This compound represents a novel and promising tool for metabolic research. Its unique characteristic as a poorly metabolized glucose analog allows for the targeted investigation of cellular uptake mechanisms and potentially undiscovered minor metabolic pathways. While empirical data on its use is currently limited, the established principles of 13C-metabolic flux analysis provide a solid foundation for its application.

Future research should focus on validating the metabolic fate of this compound in various cell types and in vivo models. Direct comparative studies with other labeled rare sugars, such as D-Allose-13C, will be crucial for delineating their distinct metabolic properties and applications. As our understanding of rare sugar metabolism grows, this compound is poised to become an important tracer in the toolkit of researchers and drug development professionals, enabling a more nuanced understanding of cellular metabolism in health and disease.

References

Unveiling the Stereochemistry of D-Altrose-2-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical characteristics of D-Altrose-2-¹³C, an isotopically labeled monosaccharide of significant interest in metabolic research and drug development. While specific experimental data for D-Altrose-2-¹³C is not extensively available in public literature, this document synthesizes information from its unlabeled counterpart, D-Altrose, and established analytical principles for ¹³C-labeled carbohydrates to offer a robust framework for its stereochemical analysis.

Introduction to D-Altrose

D-Altrose is an aldohexose, a six-carbon sugar with an aldehyde group. It is an epimer of D-mannose at the C3 position. The stereochemistry of D-Altrose is defined by the specific spatial arrangement of its hydroxyl groups. In its cyclic pyranose form, the hydroxyl groups at C2 and C3 are in a cis orientation, a key feature distinguishing it from more common hexoses like D-glucose.[1] The IUPAC name for the open-chain form of D-Altrose is (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.[2] The isotopic substitution of ¹²C with ¹³C at the C2 position in D-Altrose-2-¹³C provides a powerful tool for tracing its metabolic fate and studying enzyme mechanisms without altering its fundamental chemical properties.[1]

Physicochemical Properties

The introduction of a ¹³C isotope at the C2 position results in a slight increase in the molecular weight of D-Altrose. The properties of D-Altrose are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₆[2][3]
Molecular Weight (D-Altrose) 180.16 g/mol [2]
Molecular Weight (D-Altrose-2-¹³C) 181.15 g/mol [1]
Appearance White crystalline solid[1]
Solubility Highly soluble in water[1]
Melting Point 103-105 °C[4]
Specific Rotation [α]D +32.6° (in water, at equilibrium)[4]

Stereochemical Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the stereochemistry of carbohydrates in solution. The ¹³C label at the C2 position in D-Altrose-2-¹³C offers unique advantages for NMR analysis, including enhanced signal intensity for the C2 carbon and the ability to perform specific ¹³C-edited or filtered experiments.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for D-Altrose in D₂O

Positionα-altropyranose (Predicted ¹H)β-altropyranose (Predicted ¹H)α/β-altropyranose (Predicted ¹³C)
1~5.1 (d)~4.8 (d)~93
2~3.8~3.6~71
3~3.9~3.7~70
4~3.7~3.7~68
5~4.0~3.8~72
6a~3.8~3.9~61
6b~3.7~3.8~61

Note: These are approximate values and can vary based on experimental conditions such as solvent, temperature, and pH. The ¹³C chemical shift for C2 in D-Altrose-2-¹³C will be a strong singlet in a proton-decoupled spectrum.

Experimental Protocol: 2D NMR for Stereochemical Elucidation

A comprehensive stereochemical analysis of D-Altrose-2-¹³C can be achieved using a suite of 2D NMR experiments.

Sample Preparation:

  • Dissolve 5-10 mg of D-Altrose-2-¹³C in 0.5 mL of D₂O (99.9%).

  • Lyophilize the sample and redissolve in D₂O to remove exchangeable protons.

  • Transfer the final solution to a 5 mm NMR tube.

NMR Experiments:

  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to observe the overall proton signals and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled 1D ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. The signal for C2 will be significantly enhanced.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the sequential assignment of protons within the sugar ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each proton to its corresponding carbon. The enhanced signal of ¹³C at the C2 position will facilitate the assignment of the H2 proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the sugar ring and the stereochemistry of glycosidic linkages if present.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For D-Altrose, NOESY can confirm the cis relationship between H1/H2 and H3/H4 in the α-anomer and specific trans-annular proton interactions that define the chair conformation of the pyranose ring.

Data Analysis: The combination of these 2D NMR experiments will allow for the complete assignment of all ¹H and ¹³C signals and the determination of the relative stereochemistry of all chiral centers. The magnitudes of the ³J(H,H) coupling constants obtained from the ¹H NMR or COSY spectrum can be used to determine the dihedral angles between adjacent protons, which in turn defines the conformation of the pyranose ring (e.g., ¹C₄ or ⁴C₁ chair).

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For D-Altrose-2-¹³C, MS can confirm the incorporation of the ¹³C label and provide structural information through fragmentation analysis.

Expected Fragmentation Pattern

The fragmentation of hexoses in mass spectrometry is complex and can occur through various pathways, including cleavage of the carbon-carbon bonds within the sugar ring and loss of water molecules. In the case of D-Altrose-2-¹³C, the presence of the ¹³C label at the C2 position will result in a +1 Da mass shift for any fragment ion that contains this carbon atom.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of D-Altrose and D-Altrose-2-¹³C

Fragment DescriptionUnlabeled D-Altrose (m/z)D-Altrose-2-¹³C (m/z)
[M-H₂O]+162163
[M-2H₂O]+144145
[M-3H₂O]+126127
C₁-C₂ cleavage fragmentVariesVaries (+1)
C₂-C₃ cleavage fragmentVariesVaries (+1)
C₃-C₄ cleavage fragmentVariesVaries
C₄-C₅ cleavage fragmentVariesVaries
Experimental Protocol: Mass Spectrometry

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended.

Sample Preparation:

  • Prepare a dilute solution of D-Altrose-2-¹³C (e.g., 10 µM) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

Data Acquisition:

  • Acquire full scan mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion and confirm the incorporation of the ¹³C label.

  • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Data Analysis: Compare the fragmentation pattern of D-Altrose-2-¹³C with that of unlabeled D-Altrose to identify the fragments containing the C2 carbon. This information can be used to confirm the position of the label and to study the fragmentation pathways of hexoses.

Visualizing the Stereochemical Analysis Workflow

The following diagrams illustrate the logical workflow for the stereochemical analysis of D-Altrose-2-¹³C.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Elucidation Sample D-Altrose-2-13C NMR_1D 1D NMR (1H, 13C) Sample->NMR_1D MS High-Resolution MS Sample->MS NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Structure Stereochemical Structure NMR_2D->Structure Conformation Pyranose Ring Conformation NMR_2D->Conformation MSMS Tandem MS (MS/MS) MS->MSMS Fragmentation Fragmentation Pathway MSMS->Fragmentation Structure->Conformation logical_relationship cluster_data Experimental Data cluster_info Derived Information cluster_conclusion Final Stereochemical Assignment ChemShifts Chemical Shifts (1H, 13C) Connectivity Bond Connectivity ChemShifts->Connectivity Couplings Coupling Constants (J) Couplings->Connectivity Dihedral Dihedral Angles Couplings->Dihedral NOEs NOE Correlations Proximity Proton Proximity NOEs->Proximity MassSpec Mass Spectra (m/z) Composition Elemental Composition MassSpec->Composition Fragments Fragment Masses MassSpec->Fragments Stereochem Relative Stereochemistry Connectivity->Stereochem Conform Chair Conformation Dihedral->Conform Proximity->Conform LabelPos 13C Label Position Composition->LabelPos Fragments->LabelPos Stereochem->Conform

References

D-Altrose-2-13C molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications for D-Altrose-2-¹³C, an isotopically labeled form of the monosaccharide D-Altrose. Isotopic labeling is a critical technique in metabolic research, drug development, and clinical mass spectrometry, allowing for the tracing and quantification of molecules in complex biological systems. The incorporation of a stable, heavy isotope like Carbon-13 (¹³C) provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Core Molecular Data

The key quantitative data for D-Altrose and its ¹³C-labeled variant are summarized below. The substitution of a single Carbon-12 atom with a Carbon-13 isotope at the second position results in a predictable increase in the overall molecular weight.

CompoundMolecular FormulaIsotopic NotationMolecular Weight ( g/mol )
D-AltroseC₆H₁₂O₆[1][2][3][4][5]N/A180.16[1][2][4]
D-Altrose-2-¹³CC₆H₁₂O₆C₅¹³CH₁₂O₆[6][7][8][9]181.15[6][7][8][9]

Logical Relationship Diagram

The following diagram illustrates the straightforward relationship between the parent compound, the stable isotope, and the resulting labeled molecule.

References

The Biological Significance of Altrose and Its Epimers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biological Activities, Signaling Pathways, and Therapeutic Potential of Altrose and its C2, C3, and C4 Epimers

The landscape of carbohydrate biology is rapidly expanding, with a growing focus on the roles of rare sugars in cellular processes and their potential as therapeutic agents. Among these, the aldohexose altrose and its epimers—allose, gulose, and talose—are emerging as molecules of significant interest. This technical guide provides a comprehensive overview of the current understanding of the biological significance of these rare sugars, with a particular focus on their anti-cancer, anti-inflammatory, antioxidant, and immunosuppressive properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Introduction to Altrose and Its Epimers

Altrose is an aldohexose sugar that is an epimer of mannose at the C-3 position.[1] Its stereoisomers, which differ in the orientation of hydroxyl groups at specific carbon atoms, exhibit distinct biological activities. The epimers discussed in this guide are:

  • D-Allose: A C-3 epimer of D-glucose, D-allose is the most extensively studied of the altrose epimers and has demonstrated a wide range of biological effects.[2][3]

  • D-Gulose: A C-3 epimer of D-galactose.

  • D-Talose: A C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[4]

  • D-Altrose: An unnatural monosaccharide, it is the C-3 epimer of D-mannose.[1][5]

  • L-Altrose: While D-altrose is synthetic, L-altrose has been isolated from the bacterium Butyrivibrio fibrisolvens.[1][6]

The unique stereochemistry of these sugars dictates their interaction with cellular machinery, leading to a diverse array of biological consequences that are of great interest to the fields of pharmacology and drug development.

Biological Activities and Therapeutic Potential

The epimers of altrose have been shown to possess a variety of biological activities, with D-allose being the most promising candidate for therapeutic applications to date.

Anti-Cancer Activity

D-Allose has demonstrated significant anti-proliferative effects in various cancer cell lines.[7][8] This activity is attributed, at least in part, to its ability to induce cell cycle arrest and increase intracellular reactive oxygen species (ROS).[9] In contrast, information on the anti-cancer properties of D-altrose, D-talose, and D-gulose is still limited.

Table 1: Anti-Cancer Activity of Altrose Epimers (IC50 Values)

EpimerCancer Cell LineIC50 Value (mM)Reference
D-Allose MIA PaCa-2 (Pancreatic)53.25[7]
OVCAR-3 (Ovarian)~50[7]
RT112 (Bladder)>50[9]
253J (Bladder)>50[9]
J82 (Bladder)>50[9]
D-Altrose Data Not Available-
L-Altrose Data Not Available-
D-Talose Data Not Available-
D-Gulose Data Not Available-

Note: The provided IC50 values for D-allose in bladder cancer cell lines were not explicitly quantified but were above the highest concentration tested (50 mM).

Anti-inflammatory and Immunosuppressive Effects

D-Allose has been shown to exert anti-inflammatory and immunosuppressive effects. It can suppress the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α) and interleukin-12p40 (IL-12p40) by plasmacytoid dendritic cells.[10] This effect is mediated by the attenuation of the phosphorylation of the MAPK family of proteins.[10]

Table 2: Anti-inflammatory and Immunosuppressive Effects of Altrose Epimers

EpimerEffectModel SystemKey FindingsReference
D-Allose Anti-inflammatoryMurine dendritic cellsDecreased production of IFN-α and IL-12p40.[10]
ImmunosuppressiveMurine dendritic cellsAttenuation of MAPK phosphorylation.[10]
D-Altrose Data Not Available--
L-Altrose Data Not Available--
D-Talose Data Not Available--
D-Gulose Data Not Available--
Antioxidant Properties

Both D-allose and D-altrose have been reported to possess antioxidant properties.[5][11] D-allose has been shown to suppress the production of reactive oxygen species (ROS) in mitochondria by competing with D-glucose at the cellular level.[5][11] While the antioxidant potential of other epimers is less characterized, this is an active area of research.

Table 3: Antioxidant Properties of Altrose Epimers

EpimerAntioxidant ActivityAssayKey FindingsReference
D-Allose ROS ScavengingMitochondrial ROS production assaySuppresses ROS production by competing with D-glucose.[11]
D-Altrose Antioxidant PropertiesNot specifiedSuppresses ROS production in mitochondria.[5]
L-Altrose Data Not Available--
D-Talose Data Not Available--
D-Gulose Data Not Available--

Signaling Pathways

The biological effects of altrose epimers are mediated through their interaction with specific cellular signaling pathways. The most well-understood pathways involve D-allose.

D-Allose and the TXNIP/GLUT1 Pathway in Cancer

One of the key mechanisms underlying the anti-cancer activity of D-allose involves the upregulation of Thioredoxin-Interacting Protein (TXNIP). TXNIP is a crucial regulator of glucose metabolism and cellular redox status. By upregulating TXNIP, D-allose leads to the downregulation of the glucose transporter 1 (GLUT1), thereby restricting glucose uptake in cancer cells and inducing a state of metabolic stress that contributes to cell cycle arrest and inhibition of proliferation.[12]

TXNIP_GLUT1_Pathway cluster_cell D_Allose D-Allose Cell Cancer Cell TXNIP TXNIP (Upregulation) D_Allose->TXNIP induces GLUT1 GLUT1 (Downregulation) TXNIP->GLUT1 downregulates Glucose_Uptake Glucose Uptake (Inhibition) GLUT1->Glucose_Uptake mediates Metabolic_Stress Metabolic Stress Glucose_Uptake->Metabolic_Stress leads to Cell_Cycle_Arrest Cell Cycle Arrest Metabolic_Stress->Cell_Cycle_Arrest induces

D-Allose induced TXNIP/GLUT1 signaling pathway in cancer cells.
D-Allose and the MAPK Pathway in Immunosuppression

The immunosuppressive effects of D-allose are linked to its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In plasmacytoid dendritic cells, D-allose attenuates the phosphorylation of key MAPK family members, including Erk1/2, JNK/SAPK, and p38 MAPK, which are crucial for the production of pro-inflammatory cytokines in response to stimuli like single-stranded RNA or CpG DNA.[8][10]

MAPK_Pathway Stimuli ssRNA / CpG DNA TLR7_9 TLR7 / TLR9 Stimuli->TLR7_9 MAPK_Pathway MAPK Pathway (Erk1/2, JNK/SAPK, p38) TLR7_9->MAPK_Pathway activates D_Allose D-Allose Phosphorylation Phosphorylation (Attenuation) D_Allose->Phosphorylation leads to MAPK_Pathway->Phosphorylation Cytokine_Production Pro-inflammatory Cytokine Production (IFN-α, IL-12p40) (Inhibition) Phosphorylation->Cytokine_Production

D-Allose mediated inhibition of the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of altrose epimers.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the altrose epimer of interest for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Altrose Epimers Start->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate (4 hours, 37°C) Add_MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Read_Absorbance Measure Absorbance (540 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze

Workflow for the MTT cell viability assay.
Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It is employed to analyze the expression levels of proteins such as TXNIP and GLUT1.

Protocol:

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-TXNIP, anti-GLUT1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular Reactive Oxygen Species (ROS) Measurement: Flow Cytometry

Flow cytometry using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a common method for quantifying intracellular ROS levels.[9]

Protocol:

  • Cell Treatment: Treat cells with the altrose epimer of interest for the desired time.

  • Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Cell Detachment: Detach adherent cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Conclusion and Future Directions

The epimers of altrose, particularly D-allose, represent a promising class of rare sugars with significant therapeutic potential. Their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, are beginning to be unraveled at the molecular level. This technical guide provides a consolidated resource for researchers in this burgeoning field.

Future research should focus on several key areas:

  • Expanding Quantitative Data: There is a critical need for more comprehensive quantitative data on the biological activities of D-altrose, L-altrose, D-talose, and D-gulose to fully understand their structure-activity relationships.

  • Elucidating Signaling Pathways: Further investigation into the detailed molecular mechanisms and signaling pathways modulated by these epimers will be crucial for identifying specific therapeutic targets.

  • Enzyme Kinetics: Detailed kinetic studies of key metabolic enzymes, such as hexokinases, with each of the altrose epimers will provide valuable insights into their metabolic fate and potential for metabolic modulation.

  • In Vivo Studies: Preclinical and clinical studies are necessary to validate the in vitro findings and to assess the safety and efficacy of these rare sugars as therapeutic agents in complex biological systems.

The continued exploration of the biological significance of altrose and its epimers holds great promise for the development of novel and effective therapies for a range of human diseases.

References

D-Altrose: A Comprehensive Technical Guide to its Discovery, History, and Application as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altrose, a rare aldohexose sugar, has emerged as a valuable chiral building block in synthetic chemistry and a probe in biochemical studies. As an unnatural monosaccharide and a C-3 epimer of D-mannose, its unique stereochemistry makes it a versatile precursor for the synthesis of biologically active molecules, particularly iminosugars with therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of D-Altrose, detailed experimental protocols for its synthesis, a summary of its known biological activities, and its applications as a research tool in drug development.

Introduction

D-Altrose is an aldohexose that is an epimer of D-allose.[1] While its L-isomer has been identified in strains of the bacterium Butyrivibrio fibrisolvens, D-Altrose is considered an unnatural monosaccharide.[2] Its limited availability from natural sources has historically hindered its widespread use. However, advancements in synthetic chemistry have made D-Altrose more accessible, paving the way for its exploration as a versatile tool in chemical biology and drug discovery.

This guide will delve into the key milestones in the history of D-Altrose, from early synthetic efforts to the development of more efficient production methods. It will provide detailed, step-by-step protocols for its chemical synthesis, present available quantitative data on its properties and biological effects in structured tables, and visualize key pathways and workflows using Graphviz diagrams.

Discovery and History

The history of D-Altrose is intrinsically linked to the broader efforts in carbohydrate chemistry to synthesize and characterize all possible aldose stereoisomers.

  • Early 20th Century: The Kiliani-Fischer Synthesis: The first synthesis of D-Altrose was achieved through the Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose.[3][4] Starting from D-ribose, this reaction yields a mixture of the C-2 epimers, D-allose and D-altrose.[4] This non-stereoselective nature and the difficulty in separating the epimers resulted in low yields of pure D-Altrose, making it a rare and expensive sugar for many decades.

  • Mid-20th Century and Beyond: Development of Alternative Synthetic Routes: The quest for more efficient and stereoselective syntheses of D-Altrose led to the exploration of various starting materials and reaction pathways. A notable development was the synthesis from levoglucosenone (B1675106), which offered a high-yield route to D-altrosan, a precursor that can be readily converted to D-Altrose. Other methods, such as the epimerization of D-allose and enzymatic synthesis, have also been investigated, though often with limited success in achieving high yields.

  • Modern Era: A Tool for Drug Discovery: With improved synthetic accessibility, D-Altrose has transitioned from a chemical curiosity to a valuable chiral precursor in medicinal chemistry. Its unique stereochemical arrangement of hydroxyl groups makes it an ideal starting material for the synthesis of complex, biologically active molecules, most notably iminosugar analogues of natural products like swainsonine (B1682842).

Physicochemical Properties

D-Altrose is a white crystalline solid with distinct physical and chemical properties.

PropertyValueReferences
IUPAC Name(2S,3R,4R)-2,3,4,5,6-Pentahydroxyhexanal
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Melting Point103-105 °C
Optical Rotation [α]D+32.6° (in water)
SolubilitySoluble in water, practically insoluble in methanol

Experimental Protocols

Synthesis of D-Altrose from Levoglucosenone

This method provides a high-yield route to D-Altrose through the intermediate D-altrosan.

Step 1: Reduction of Levoglucosenone The carbonyl group of levoglucosenone is selectively reduced to a β-hydroxyl group using a hydride reagent like sodium borohydride (B1222165) or lithium aluminum hydride.

  • Procedure:

    • Dissolve levoglucosenone in a suitable solvent (e.g., diethyl ether for LiAlH4 or water for NaBH4) and cool to below 0°C.

    • Slowly add the hydride reagent to the solution while maintaining the low temperature.

    • After the reaction is complete, quench the reaction carefully.

    • Extract the product and purify by chromatography to obtain 1,6-anhydro-3,4-dideoxy-β-D-glycero-hex-3-enopyranose.

Step 2: cis-Dihydroxylation Two α-hydroxyl groups are added to the double bond of the product from Step 1 using a reagent like osmium tetroxide or a permanganate.

  • Procedure:

    • Dissolve the enopyranose in a suitable solvent.

    • Add the dihydroxylating agent and allow the reaction to proceed.

    • Work up the reaction to yield D-altrosan (1,6-anhydro-β-D-altropyranose). The yield for this step is typically between 73% and 86%.

Step 3: Hydrolysis of D-altrosan The 1,6-anhydro bond of D-altrosan is hydrolyzed in an acidic aqueous solution to yield D-Altrose.

  • Procedure:

    • Dissolve 1.62 g (10.0 mmol) of D-altrosan in 100 mL of 1 N hydrochloric acid and add 50 mL of dioxane.

    • Stir the solution for 5 hours at 100°C.

    • After cooling, pass the reaction mixture through an anion exchange resin (e.g., Amberlite IRA-410) to remove the acid.

    • Concentrate the solution to obtain D-Altrose.

Synthesis_from_Levoglucosenone Levoglucosenone Levoglucosenone Intermediate1 1,6-Anhydro-3,4-dideoxy-β-D- glycero-hex-3-enopyranose Levoglucosenone->Intermediate1 Reduction (e.g., NaBH4) D_Altrosan D-Altrosan (1,6-Anhydro-β-D-altropyranose) Intermediate1->D_Altrosan cis-Dihydroxylation (e.g., OsO4) D_Altrose D-Altrose D_Altrosan->D_Altrose Acid Hydrolysis (HCl, 100°C)

Synthesis of D-Altrose from Levoglucosenone.
Kiliani-Fischer Synthesis of D-Altrose from D-Ribose

This classical method elongates the carbon chain of D-ribose, producing a mixture of D-allose and D-altrose.

Step 1: Cyanohydrin Formation D-ribose is reacted with cyanide (e.g., HCN or NaCN) to form cyanohydrin intermediates. This step creates a new chiral center at C-2, leading to two epimeric products.

Step 2: Hydrolysis to Aldonic Acids The cyanohydrins are hydrolyzed to their corresponding aldonic acids, D-altronic acid and D-allonic acid.

Step 3: Lactonization The aldonic acids are converted to their corresponding γ-lactones.

Step 4: Reduction to Aldoses The separated lactones are reduced (e.g., with sodium amalgam) to yield D-Altrose and D-allose.

Kiliani_Fischer_Synthesis D_Ribose D-Ribose Cyanohydrins Epimeric Cyanohydrins D_Ribose->Cyanohydrins HCN Aldonic_Acids D-Altronic Acid & D-Allonic Acid Cyanohydrins->Aldonic_Acids Hydrolysis Lactones Epimeric Lactones Aldonic_Acids->Lactones Lactonization Products D-Altrose & D-Allose Lactones->Products Reduction (Na-Hg)

Kiliani-Fischer Synthesis of D-Altrose and D-Allose.

Biological Activity and Signaling Pathways

The biological effects of D-Altrose are not as extensively studied as those of its C-2 epimer, D-allose. Much of the current understanding of its potential biological roles is inferred from studies on D-allose, which has demonstrated a range of activities including antioxidant, anti-inflammatory, and anti-cancer effects.

Antioxidant Properties

Studies on Maillard reaction products have shown that ovalbumin glycated with D-altrose or D-allose exhibits higher antioxidant activity compared to ovalbumin glycated with other aldohexoses like glucose or mannose. This suggests that the stereochemistry at C-2 does not significantly influence this antioxidant capacity, while the configuration at C-3 and C-4 may be more critical. Some reports suggest that D-Altrose may exert antioxidant effects by competing with D-glucose at the cellular level, thereby suppressing the production of mitochondrial reactive oxygen species (ROS). However, direct quantitative data on the ROS scavenging activity of pure D-Altrose is limited.

Interaction with Cellular Signaling Pathways

Direct research on the effects of D-Altrose on signaling pathways is scarce. However, extensive research on D-allose provides a framework for potential, yet unconfirmed, activities of D-Altrose.

  • Gibberellin Signaling: In plants, D-allose has been shown to suppress gibberellin signaling through a hexokinase-dependent pathway. It is plausible that D-Altrose, as a stereoisomer, might have some interaction with hexokinases, though this has not been explicitly demonstrated.

  • mTOR Signaling: In cancer cells, D-allose has been found to inhibit the mTOR signaling pathway, which is a key regulator of cell growth and proliferation. The proposed mechanism involves competition with glucose for cellular uptake and metabolism. Given the structural similarity, it is hypothesized that D-Altrose might also interfere with glucose metabolism, but this requires experimental verification.

It is crucial to note that the biological activities of D-allose cannot be directly extrapolated to D-Altrose without dedicated experimental evidence. Future research should focus on elucidating the specific interactions of D-Altrose with cellular targets.

D-Altrose as a Research Tool in Drug Development

The primary and most significant application of D-Altrose in research is as a chiral precursor for the synthesis of complex, biologically active molecules, particularly those with therapeutic potential.

Synthesis of Iminosugar Analogues

D-Altrose has been successfully employed in the synthesis of azetidine (B1206935) analogues of swainsonine. Swainsonine is a potent inhibitor of α-mannosidase and is under investigation as a potential anti-cancer agent. The synthesis of these analogues from D-Altrose allows for the exploration of structure-activity relationships and the development of novel glycosidase inhibitors with improved therapeutic profiles.

The synthesis involves the formation of a 3,5-di-O-triflate derivative of D-Altrose, which then undergoes ring closure with benzylamine (B48309) to form the azetidine ring, a key structural feature of the swainsonine analogues.

Iminosugar_Synthesis_Workflow D_Altrose D-Altrose Protected_Altrose Protected D-Altrose Derivative D_Altrose->Protected_Altrose Protection Di_Triflate 3,5-di-O-triflate D-Altrose Protected_Altrose->Di_Triflate Triflation Azetidine_Intermediate Bicyclic Azetidine Intermediate Di_Triflate->Azetidine_Intermediate Ring Closure (Benzylamine) Swainsonine_Analogue Swainsonine Analogue Azetidine_Intermediate->Swainsonine_Analogue Deprotection & Modification

Workflow for the Synthesis of Swainsonine Analogues from D-Altrose.
Other Synthetic Applications

D-Altrose also serves as a building block for the synthesis of other valuable molecules in carbohydrate chemistry, including oligosaccharides and galacturonic acid derivatives. Its use as a chiral starting material provides a route to enantiomerically pure products, which is crucial in drug development.

Conclusion and Future Perspectives

D-Altrose, once a rare and synthetically challenging monosaccharide, has evolved into a valuable tool for chemical and biomedical research. While its own biological activities are still under active investigation, its utility as a chiral precursor for the synthesis of potent enzyme inhibitors and other biologically active molecules is well-established. The development of more efficient and scalable synthetic routes will undoubtedly further expand its applications.

Future research should focus on several key areas:

  • Elucidation of Direct Biological Effects: Comprehensive studies are needed to determine the direct effects of D-Altrose on cellular signaling pathways and to quantify its potential antioxidant and other biological activities.

  • Enzymatic Studies: Investigating the interaction of D-Altrose with key enzymes in carbohydrate metabolism, such as hexokinases and glycosyltransferases, will provide valuable insights into its mechanism of action.

  • Expansion of the Synthetic Toolbox: The continued use of D-Altrose as a chiral building block will likely lead to the discovery of new classes of biologically active compounds with therapeutic potential.

References

Methodological & Application

Application Notes and Protocol for D-Altrose-2-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as D-Altrose-2-13C, allows for the tracing of carbon atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. D-Altrose, a rare aldohexose sugar and a C-3 epimer of mannose, is not as commonly metabolized as D-glucose.[1] Investigating its metabolic fate can provide unique insights into cellular physiology, substrate specificity of enzymes, and the impact of rare sugars on central carbon metabolism. This document provides a detailed protocol for conducting metabolic flux analysis using this compound.

This compound is a valuable research tool for several reasons:

  • Tracer Studies: It enables the tracing of carbohydrate metabolism pathways.[2]

  • NMR Spectroscopy: Its unique isotopic signature provides detailed insights into molecular interactions.[2]

  • Drug Development: It can be used to study how modified sugars are metabolized in vivo.[2]

Principle of the Method

The core principle of 13C Metabolic Flux Analysis (13C-MFA) involves introducing a 13C-labeled substrate into a biological system and measuring the incorporation of the 13C label into downstream metabolites.[3] The specific pattern of 13C enrichment, known as the mass isotopomer distribution (MID), is a direct result of the metabolic pathways' activity. By analyzing the MIDs of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally estimate the intracellular metabolic fluxes.

This protocol is adapted from established 13C-MFA methods, primarily used with 13C-labeled glucose. Given that D-Altrose is an epimer of mannose, it is hypothesized to enter central carbon metabolism, potentially through pathways that metabolize other hexoses like fructose (B13574) and mannose.

Experimental Protocol

This protocol outlines the key steps for performing a this compound metabolic flux analysis experiment, from cell culture to data analysis.

Cell Culture and Isotopic Labeling

The initial step involves culturing cells in a medium where the primary carbon source is replaced with this compound.

  • Cell Culture:

    • Culture cells in a chemically defined medium to ensure control over carbon sources.

    • Adapt cells to a glucose-free medium or a medium with a low background of unlabeled hexoses before introducing the labeled substrate.

  • Isotopic Labeling:

    • Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration may need to be optimized based on cell type and experimental goals.

    • Incubate the cells for a sufficient duration to achieve a metabolic and isotopic steady state. This typically requires harvesting cells during the mid-exponential growth phase.

    • Monitor cell growth to ensure that the labeled substrate supports cellular proliferation or maintenance.

Metabolite Extraction

Rapid quenching of metabolic activity and extraction of intracellular metabolites are crucial for accurate flux measurements.

  • Quenching:

    • Quickly aspirate the labeling medium and wash the cells with an ice-cold saline solution to remove any remaining extracellular labeled substrate.

    • Immediately add a quenching solution, such as ice-cold 80% methanol, to halt all enzymatic activity.

  • Extraction:

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Perform a series of freeze-thaw cycles to ensure complete cell lysis.

    • Centrifuge the cell lysate at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites. The pellet can be used for protein quantification or analysis of protein-bound amino acids.

Sample Preparation for Mass Spectrometry

For analysis by GC-MS, polar metabolites need to be derivatized to increase their volatility.

  • Derivatization:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Derivatize the dried sample using a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This step makes the metabolites suitable for GC-MS analysis.

Mass Spectrometry Analysis

The derivatized samples are analyzed by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

  • Instrumentation: A high-resolution mass spectrometer is recommended for accurate measurement of mass isotopomers.

  • Metabolite Separation and Detection:

    • Inject the derivatized sample into the GC-MS system.

    • The metabolites are separated based on their retention times and then fragmented and detected by the mass spectrometer.

    • The resulting mass spectra will reveal the MIDs for each metabolite, indicating the incorporation of 13C from this compound.

Data Analysis and Flux Calculation

The final step involves processing the raw mass spectrometry data and using it to calculate metabolic fluxes.

  • Data Correction: Correct the raw MIDs for the natural abundance of 13C and other isotopes.

  • Flux Calculation:

    • Use specialized software (e.g., 13CFLUX2, INCA, Metran) to estimate metabolic fluxes.

    • This software uses the corrected MIDs and a stoichiometric model of the metabolic network to calculate the flux distribution that best fits the experimental data.

Data Presentation

Quantitative data from a this compound MFA experiment should be summarized in clear, structured tables for easy comparison. Below are examples of how to present hypothetical data.

Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Pyruvate60%30%10%----
Lactate65%25%10%----
Citrate40%35%20%5%0%0%0%
Ribose-5-phosphate50%40%8%2%0%0%-
Alanine55%35%10%----

Note: This is hypothetical data for illustrative purposes.

Table 2: Calculated Relative Fluxes Through Central Carbon Metabolism

Metabolic PathwayRelative Flux (Control)Relative Flux (+ this compound)
Glycolysis10085
Pentose Phosphate Pathway2025
TCA Cycle9080

Note: This table presents hypothetical data suggesting a shift in metabolic fluxes upon D-Altrose metabolism.

Visualizations

Diagrams are essential for visualizing the experimental workflow and the metabolic pathways involved.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Isotopic Labeling\n(this compound) Isotopic Labeling (this compound) Cell Culture->Isotopic Labeling\n(this compound) Metabolite Quenching\n& Extraction Metabolite Quenching & Extraction Isotopic Labeling\n(this compound)->Metabolite Quenching\n& Extraction Derivatization Derivatization Metabolite Quenching\n& Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation

Caption: A generalized workflow for a 13C metabolic flux analysis experiment.

G cluster_1 Hypothesized D-Altrose Metabolism This compound This compound Altrose-6-P Altrose-6-P This compound->Altrose-6-P Hexokinase? Fructose-6-P Fructose-6-P Altrose-6-P->Fructose-6-P Isomerase? Glycolysis Glycolysis Fructose-6-P->Glycolysis Pentose Phosphate\nPathway Pentose Phosphate Pathway Fructose-6-P->Pentose Phosphate\nPathway Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle

References

Application Notes and Protocols for D-Altrose-2-13C in NMR-Based Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, stable isotope tracers are indispensable for delineating metabolic pathways and quantifying fluxes. While 13C-labeled D-glucose is extensively used to probe central carbon metabolism, there is a growing need for novel tracers that can serve as controls or investigate alternative metabolic routes. D-Altrose, a rare aldohexose and a C-3 epimer of D-mannose, is an unnatural monosaccharide, making it a candidate for use as a metabolic tracer with unique properties.[1][2] This document provides detailed application notes and protocols for the theoretical use of D-Altrose-2-13C in Nuclear Magnetic Resonance (NMR)-based metabolomics. Given the current lack of extensive research on D-Altrose metabolism, its primary application is proposed as a negative control for glucose uptake and glycolysis, and as a tool to probe for specific, low-affinity enzymatic activities.

Theoretical Applications

The primary utility of this compound in NMR-based metabolomics is predicated on its likely limited metabolism in most biological systems. This characteristic allows it to serve in several key applications:

  • Negative Control for Glucose Metabolism: By comparing the metabolic fate of D-Glucose-13C with this compound, researchers can distinguish between cellular uptake and subsequent metabolic conversion of glucose. This is particularly valuable in studies of cancer metabolism where upregulated glucose uptake is a hallmark.

  • Investigating Sugar Transporter Specificity: The uptake of this compound can be monitored to assess the stereospecificity of glucose transporters (GLUTs). Comparing its uptake with that of D-glucose can provide insights into the transporter's substrate flexibility.

  • Probing for Novel Enzymatic Activities: The appearance of any 13C-labeled downstream metabolites from this compound would indicate the presence of enzymes capable of acting on this rare sugar. This could lead to the discovery of novel metabolic pathways or enzymatic promiscuity.

Data Presentation

As of the current date, there is a lack of published quantitative data on the metabolic fate of this compound. The following table provides a theoretical comparison with the well-established metabolic fate of [U-13C6]D-Glucose to guide experimental design and data interpretation.

Parameter[U-13C6]D-GlucoseThis compound (Theoretical)
Cellular Uptake High, via GLUT transporters[3]Low to moderate, potentially through GLUT transporters with lower affinity.
Metabolism Readily metabolized through glycolysis, Pentose Phosphate (B84403) Pathway (PPP), and the TCA cycle.[3][4]Expected to be minimally metabolized. The 13C label is not anticipated to be incorporated into major downstream metabolites like lactate (B86563) or TCA cycle intermediates.
Primary Labeled Metabolites [U-13C3]Lactate, [U-13C2]Alanine, 13C-labeled TCA cycle intermediates, 13C-labeled amino acids, 13C-labeled fatty acids.Potentially [2-13C]Altrose-6-phosphate if hexokinase activity is present. The presence of other labeled metabolites would be indicative of novel enzymatic activity.
Typical Isotopic Enrichment in Downstream Metabolites HighExpected to be very low or undetectable.

Experimental Protocols

The following protocols provide a general framework for conducting NMR-based metabolomics studies using this compound.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label cultured cells with this compound to trace its metabolic fate.

Materials:

  • Cultured cells (e.g., cancer cell line, primary cells)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • [U-13C6]D-Glucose (as a positive control)

  • Unlabeled D-Glucose

  • 6-well or 10-cm cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

Methodology:

  • Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free DMEM or RPMI-1640 with dFBS and the respective carbon sources:

    • Control: Standard glucose concentration (e.g., 10 mM unlabeled D-Glucose)

    • Positive Control: 10 mM [U-13C6]D-Glucose

    • Experimental: 10 mM this compound

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, glucose-free medium.

    • Add the prepared labeling medium to the respective plates.

    • Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO2).

Protocol 2: Metabolite Extraction

Objective: To quench metabolism and extract intracellular metabolites for NMR analysis.

Materials:

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Dry ice

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 4°C and >15,000 x g)

Methodology:

  • Quenching:

    • Place the culture plates on a bed of dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

    • Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Drying:

    • Dry the metabolite extracts to completeness using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data Acquisition

Objective: To prepare metabolite samples for NMR analysis and acquire 1D and 2D NMR spectra.

Materials:

  • Dried metabolite extracts

  • Deuterium oxide (D2O)

  • NMR buffer (e.g., phosphate buffer in D2O, pH 7.4)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes (5 mm)

Methodology:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in 600 µL of NMR buffer in D2O containing the internal standard.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • 1D 1H NMR: Acquire a 1D proton spectrum with water suppression to get an overview of the total metabolite pool.

    • 1D 13C NMR: Acquire a 1D carbon spectrum with proton decoupling. This will directly detect the 13C-labeled metabolites. Due to the low natural abundance of 13C, signals from this compound should be clearly distinguishable.

    • 2D 1H-13C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate protons with their directly attached carbons. This is a sensitive method to detect the incorporation of the 13C label from this compound into any downstream metabolites.

Visualization of Concepts and Workflows

The following diagrams illustrate the theoretical metabolic fate of this compound and the experimental workflow.

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Altrose-2-13C_ext This compound GLUT GLUT Transporter D-Altrose-2-13C_ext->GLUT Uptake D-Glucose-13C_ext D-Glucose-13C D-Glucose-13C_ext->GLUT Uptake D-Altrose-2-13C_int This compound GLUT->D-Altrose-2-13C_int D-Glucose-13C_int D-Glucose-13C GLUT->D-Glucose-13C_int Minimal_Metabolism Minimal or No Metabolism D-Altrose-2-13C_int->Minimal_Metabolism Glycolysis Glycolysis D-Glucose-13C_int->Glycolysis Lactate-13C Lactate-13C Glycolysis->Lactate-13C

Caption: Theoretical metabolic fate of this compound vs. D-Glucose-13C.

experimental_workflow Start Start: Cell Culture Labeling Isotopic Labeling with This compound Start->Labeling Quench_Extract Quench Metabolism & Metabolite Extraction Labeling->Quench_Extract NMR_Prep NMR Sample Preparation Quench_Extract->NMR_Prep NMR_Acquisition 1D/2D NMR Data Acquisition NMR_Prep->NMR_Acquisition Data_Analysis Data Analysis & Metabolite ID NMR_Acquisition->Data_Analysis End End: Biological Interpretation Data_Analysis->End

Caption: Experimental workflow for NMR-based metabolomics with this compound.

Conclusion

The use of this compound in NMR-based metabolomics presents a novel, albeit largely theoretical, approach to dissecting cellular metabolism. Its presumed metabolic stability makes it an excellent candidate as a negative control for glucose metabolism studies and for probing the specificity of sugar transporters. Future experimental work is required to validate these applications and to explore the full potential of this compound as a tracer in understanding health and disease.

References

Application Notes and Protocols for D-Altrose-2-13C in Pentose Phosphate Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic pathway essential for cellular biosynthesis and redox balance. It serves two primary functions: the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid synthesis[1][2]. Given its central role in cell proliferation and stress response, the PPP is a key area of investigation in various diseases, including cancer and metabolic disorders.

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. While various 13C-labeled glucose isotopomers are widely used to study the PPP, the unique stereochemistry of other monosaccharides offers the potential to probe specific enzymatic steps and pathway dynamics. D-Altrose, a C3 epimer of D-fructose, presents an interesting, albeit less explored, candidate for such studies. This document provides detailed application notes and protocols for the prospective use of D-Altrose-2-13C as a tracer for investigating the Pentose Phosphate Pathway.

Principle of the Assay

The core principle of using this compound to study the PPP lies in tracing the fate of the 13C label as it is metabolized by the cell. It is hypothesized that D-Altrose, once taken up by the cells, can be phosphorylated and subsequently enter the non-oxidative branch of the PPP. By tracking the incorporation of the 13C label from the C2 position of altrose into key PPP intermediates, researchers can gain insights into the activity and regulation of this pathway. The position-specific labeling allows for the deconvolution of fluxes through different branches of central carbon metabolism[3].

The workflow for using this compound involves culturing cells in a medium where the primary carbohydrate source is replaced with the labeled altrose. Following a defined incubation period, intracellular metabolites are extracted and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the extent and pattern of 13C incorporation into PPP metabolites.

Hypothesized Metabolic Fate of this compound

The following diagram illustrates the hypothesized metabolic pathway for this compound and its entry into the non-oxidative pentose phosphate pathway.

Metabolic Fate of this compound cluster_uptake Cellular Uptake and Phosphorylation cluster_ppp Entry into Non-Oxidative PPP cluster_glycolysis Glycolysis D-Altrose-2-13C_ext This compound (Extracellular) D-Altrose-2-13C_int This compound (Intracellular) D-Altrose-2-13C_ext->D-Altrose-2-13C_int Transport Altrose-6-P-2-13C Altrose-6-Phosphate-2-13C D-Altrose-2-13C_int->Altrose-6-P-2-13C Hexokinase Fructose-6-P Fructose-6-Phosphate Altrose-6-P-2-13C->Fructose-6-P Isomerase/Epimerase Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate Fructose-6-P->Glyceraldehyde-3-P Transketolase Erythrose-4-P Erythrose-4-Phosphate Fructose-6-P->Erythrose-4-P Transaldolase Pyruvate Pyruvate Fructose-6-P->Pyruvate Glycolytic Enzymes Sedoheptulose-7-P Sedoheptulose-7-Phosphate Glyceraldehyde-3-P->Sedoheptulose-7-P Transaldolase Ribose-5-P Ribose-5-Phosphate Sedoheptulose-7-P->Ribose-5-P Transketolase Experimental Workflow Start Start Prepare_Labeling_Medium Prepare this compound Medium Start->Prepare_Labeling_Medium 1 End End Seed_Cells Seed and Culture Cells Prepare_Labeling_Medium->Seed_Cells 2 Perform_Labeling Incubate with Labeled Medium Seed_Cells->Perform_Labeling 3 Quench_and_Extract Quench Metabolism & Extract Metabolites Perform_Labeling->Quench_and_Extract 4 Analyze_Samples LC-MS/MS or NMR Analysis Quench_and_Extract->Analyze_Samples 5 Data_Analysis Analyze Isotopomer Distribution Analyze_Samples->Data_Analysis 6 Data_Analysis->End 7 Logical Rationale cluster_premise Premise cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_conclusion Conclusion Premise1 D-Altrose is a C3 epimer of D-Fructose. Hypothesis1 This compound can be metabolized to a labeled Fructose-6-Phosphate analog. Premise1->Hypothesis1 Premise2 Fructose-6-Phosphate is an intermediate in the non-oxidative PPP. Premise2->Hypothesis1 Experiment1 Culture cells with this compound. Hypothesis1->Experiment1 Experiment2 Measure 13C incorporation into PPP intermediates. Experiment1->Experiment2 Conclusion1 Determine the activity of the non-oxidative PPP. Experiment2->Conclusion1

References

Application Notes and Protocols for D-Altrose-2-13C Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is a rare, unnatural aldohexose sugar, and its C-3 epimer is mannose.[1] Due to its structural similarity to naturally abundant sugars like glucose, it can be recognized by cellular transport mechanisms. However, its distinct stereochemistry makes it a poor substrate for the enzymatic reactions of central carbon metabolism. This unique property makes D-Altrose, particularly its stable isotope-labeled form D-Altrose-2-13C, a valuable tool for specific applications in metabolic research.

Unlike readily metabolized tracers such as [U-13C]-glucose, this compound is primarily designed to study the kinetics of sugar uptake and transport across the cell membrane, independent of downstream metabolic events. By tracing the incorporation of the 13C label, researchers can gain insights into the activity of glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) without the confounding variable of the tracer being consumed in glycolysis or the pentose (B10789219) phosphate (B84403) pathway. These application notes provide a comprehensive guide to using this compound for cell culture-based metabolic studies.

Applications

Application 1: Quantifying Hexose (B10828440) Transporter Activity

The primary application of this compound is to measure the rate of hexose transport into cells. Because D-Altrose is minimally metabolized, its intracellular accumulation is directly proportional to transporter activity. This allows for a more accurate assessment of transport kinetics compared to using 13C-glucose, where the intracellular concentration is influenced by both transport and metabolic consumption. This technique is particularly useful for comparing transporter activity across different cell lines, under various experimental conditions, or when screening for transporter inhibitors.

Application 2: Investigating the Effects of Poorly Metabolized Sugars on Cell Signaling

While not extensively studied for D-Altrose, other rare sugars like D-Allose have been shown to influence cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism. This compound can be used as a tool to investigate whether the presence and transport of a poorly metabolized sugar can trigger signaling cascades, potentially through competition with glucose or by other, more direct mechanisms. This opens avenues for exploring the non-metabolic roles of sugars in cell regulation.

Quantitative Data Summary

The following tables present hypothetical data from a this compound labeling experiment in a generic cancer cell line, compared with a parallel experiment using [U-13C6]-Glucose. This data is for illustrative purposes to demonstrate the expected outcomes.

Table 1: Intracellular Accumulation of Labeled Hexoses

Time PointIntracellular this compound (Relative Abundance)Intracellular [U-13C6]-Glucose (Relative Abundance)
0 min00
15 min35.2 ± 3.145.8 ± 4.5
60 min85.7 ± 7.960.1 ± 5.8
240 min98.1 ± 9.255.4 ± 5.1

This table illustrates that this compound accumulates over time, indicating active transport, while the intracellular pool of [U-13C6]-Glucose reaches a steady state more quickly as it is consumed by metabolic pathways.

Table 2: 13C Incorporation into Downstream Metabolites after 4 hours of Labeling

Metabolite% 13C Enrichment from this compound% 13C Enrichment from [U-13C6]-Glucose
Lactate< 1%85.3 ± 7.2%
Citrate< 1%78.9 ± 6.5%
Ribose-5-Phosphate< 1%65.1 ± 5.9%

This table highlights the key feature of this compound: minimal incorporation into the central carbon metabolism pathways, confirming its utility as a transport-focused tracer.

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling

Objective: To label cultured mammalian cells with this compound to measure uptake.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free cell culture medium

  • This compound

  • Sterile filters (0.22 µm)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they reach 70-80% confluency on the day of the experiment.

  • Media Preparation:

    • Prepare the "Labeling Medium" by supplementing glucose-free base medium with this compound to the desired final concentration (e.g., 10 mM).

    • Add dFBS to the desired concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled small molecules like glucose.[2]

    • Add Penicillin-Streptomycin.

    • Sterile filter the complete Labeling Medium using a 0.22 µm filter.

  • Acclimatization (Optional): One hour before labeling, aspirate the complete medium and wash the cells once with glucose-free medium. Then, add fresh glucose-free medium supplemented with 10% dFBS. This step helps to deplete intracellular glucose stores.

  • Labeling:

    • Aspirate the medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the pre-warmed Labeling Medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 15, 60, 240 minutes) to monitor the uptake of this compound.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C Methanol (B129727) (80% v/v in water)

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching:

    • At each time point, remove the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl to remove extracellular label.

    • Place the plate on dry ice.

  • Extraction:

    • Add a sufficient volume of -80°C 80% methanol to the cells (e.g., 1 mL for a well in a 6-well plate).

    • Incubate at -80°C for 15 minutes.

    • Scrape the cells from the plate into the methanol solution.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Clarification:

    • Centrifuge the lysate at maximum speed (>13,000 rpm) for 15 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Store the extracts at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS Analysis

Objective: To prepare extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry.

Procedure:

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your LC method (e.g., a mixture of water and acetonitrile). The volume should be chosen to concentrate the sample appropriately.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter or a filter vial to remove any remaining particulates.

  • Transfer: Transfer the filtered sample to an autosampler vial for LC-MS analysis.

  • Quality Control: It is recommended to create a quality control (QC) sample by pooling a small aliquot from each sample. This QC sample can be injected periodically during the LC-MS run to monitor instrument performance.

Protocol 4: Sample Preparation for NMR Analysis

Objective: To prepare extracted metabolites for analysis by Nuclear Magnetic Resonance spectroscopy.

Procedure:

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP). The typical volume for an NMR tube is 0.5-0.6 mL.[3]

  • pH Adjustment: Adjust the pH of the sample to a consistent value, as chemical shifts of many metabolites are pH-dependent.

  • Transfer: Transfer the final solution to an NMR tube. Ensure the solution is free of any solid particles.[4]

Visualizations

G cluster_0 Cell Culture Preparation cluster_1 Labeling and Extraction cluster_2 Sample Analysis seed_cells Seed Cells in Multi-well Plates prepare_media Prepare this compound Labeling Medium acclimatize Acclimatize Cells (Optional) add_label Add Labeling Medium (Time Course) acclimatize->add_label quench Quench Metabolism (Ice-cold Saline) add_label->quench extract Extract Metabolites (80% Methanol) quench->extract lcms LC-MS Analysis extract->lcms nmr NMR Analysis extract->nmr

Caption: Experimental workflow for this compound labeling.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular altrose This compound glut GLUT Transporter altrose->glut glucose Glucose glucose->glut altrose_in Intracellular This compound glut->altrose_in Transport metabolism Central Carbon Metabolism (Glycolysis, PPP, etc.) altrose_in->metabolism Minimal Metabolism

Caption: this compound as a tracer for glucose transport.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade (Hypothetical) altrose D-Altrose glut GLUT Transporter altrose->glut altrose_in Intracellular D-Altrose glut->altrose_in pi3k PI3K altrose_in->pi3k Potential Interaction (Hypothesized) akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 growth Cell Growth & Proliferation mtorc1->growth

Caption: Hypothetical signaling pathway influenced by D-Altrose.

References

Application Notes and Protocols for Quenching Metabolism in D-Altrose-2-13C Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting stable isotope tracing experiments using D-Altrose-2-13C. The protocols detailed below outline the essential steps for effectively quenching cellular metabolism, extracting metabolites, and preparing samples for downstream analysis, which are critical for accurately assessing the metabolic fate of this compound.

Introduction

D-Altrose, a rare monosaccharide, is of growing interest in biomedical research and drug development. Understanding its metabolic pathway and impact on cellular physiology is crucial. Stable isotope tracing using this compound allows for the precise tracking of this sugar's carbon backbone through various metabolic pathways. A critical step in these experiments is the rapid quenching of metabolism to ensure that the measured metabolite levels accurately reflect the metabolic state of the cells at the time of harvesting. This document provides detailed protocols for quenching metabolism in both adherent and suspension cell cultures, followed by metabolite extraction for subsequent analysis, such as mass spectrometry.

Data Presentation

The following table is an illustrative example of how to present quantitative data from a this compound tracing experiment. The values represent the fractional enrichment of downstream metabolites, indicating the proportion of the metabolite pool that has incorporated the 13C label from this compound after a 24-hour incubation.

MetaboliteCell Line A (Fractional Enrichment %)Cell Line B (Fractional Enrichment %)
Glycolytic Intermediates
Glucose-6-phosphate5.2 ± 0.83.1 ± 0.5
Fructose-6-phosphate4.9 ± 0.72.8 ± 0.4
Pyruvate2.1 ± 0.31.5 ± 0.2
Lactate15.6 ± 2.110.3 ± 1.5
TCA Cycle Intermediates
Citrate1.8 ± 0.40.9 ± 0.2
α-Ketoglutarate1.5 ± 0.30.7 ± 0.1
Succinate1.2 ± 0.20.5 ± 0.1
Malate1.4 ± 0.30.6 ± 0.1
Amino Acids
Alanine3.5 ± 0.62.2 ± 0.4
Glutamate1.6 ± 0.30.8 ± 0.2

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

Objective: To label cells with this compound to trace its metabolic fate.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Culture plates or flasks

  • Sterile PBS

Procedure:

  • Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with this compound at the desired concentration (e.g., 5-25 mM).

  • Aspirate the standard culture medium from the cells.

  • Wash the cells once with sterile PBS.

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for the desired time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites.

Protocol 2: Quenching Metabolism in Adherent Cells

Objective: To rapidly halt metabolic activity in adherent cells.

Materials:

  • Ice-cold saline (0.9% NaCl)

  • Liquid nitrogen

  • Cell scraper

Procedure:

  • At the designated time point, remove the culture plate from the incubator.

  • Immediately aspirate the labeling medium.

  • Quickly wash the cells with ice-cold saline to remove extracellular tracer. Aspirate the saline completely.

  • Immediately add liquid nitrogen directly to the plate to flash-freeze the cells and quench metabolism.[1]

  • Store the plates at -80°C or proceed directly to metabolite extraction.

Protocol 3: Quenching Metabolism in Suspension Cells

Objective: To rapidly halt metabolic activity in suspension cells.

Materials:

  • Ice-cold saline (0.9% NaCl)

  • Refrigerated centrifuge (4°C)

  • Pre-chilled centrifuge tubes

Procedure:

  • At the designated time point, rapidly transfer a known volume of the cell suspension into a pre-chilled centrifuge tube.

  • Immediately add at least 5 volumes of ice-cold saline to the cell suspension. This rapidly lowers the temperature and dilutes extracellular metabolites.[1]

  • Centrifuge the cells at a low speed (e.g., 1000 x g) for 1-2 minutes at 4°C.[1]

  • Aspirate the supernatant.

  • The cell pellet can be stored at -80°C or used immediately for metabolite extraction.

Protocol 4: Metabolite Extraction

Objective: To extract intracellular metabolites for analysis.

Materials:

  • Pre-chilled (-80°C) 80% methanol[2]

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Vortex mixer

Procedure:

  • For adherent cells, add 1 mL of pre-chilled 80% methanol (B129727) to each well of a 6-well plate containing the flash-frozen cells. For suspension cells, add 1 mL of pre-chilled 80% methanol to the cell pellet.

  • For adherent cells, use a cell scraper to detach the cells in the methanol.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute to ensure complete cell lysis.[2]

  • Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • The metabolite extracts can be stored at -80°C until analysis. For some analytical methods, the extract may need to be dried down (e.g., using a vacuum concentrator) and reconstituted in a suitable solvent.

Visualizations

G Hypothetical D-Altrose Signaling Pathway This compound This compound Cell Membrane Transporter Cell Membrane Transporter This compound->Cell Membrane Transporter Uptake Intracellular this compound Intracellular this compound Cell Membrane Transporter->Intracellular this compound Metabolic Incorporation Metabolic Incorporation Intracellular this compound->Metabolic Incorporation Signaling Cascade Activation Signaling Cascade Activation Intracellular this compound->Signaling Cascade Activation Glycolysis Glycolysis Metabolic Incorporation->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Metabolic Incorporation->Pentose Phosphate Pathway TCA Cycle TCA Cycle Glycolysis->TCA Cycle Cellular Response Cellular Response Signaling Cascade Activation->Cellular Response e.g., Apoptosis, Growth Inhibition

Caption: Hypothetical D-Altrose Signaling Pathway.

G Experimental Workflow for this compound Tracing cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis Seed Cells Seed Cells Add this compound Medium Add this compound Medium Seed Cells->Add this compound Medium Incubate Incubate Add this compound Medium->Incubate Quench Metabolism Quench Metabolism Incubate->Quench Metabolism Extract Metabolites Extract Metabolites Quench Metabolism->Extract Metabolites LC-MS/MS Analysis LC-MS/MS Analysis Extract Metabolites->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

References

Application Notes and Protocols for the Derivatization of D-Altrose-2-13C and Other Sugars for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of carbohydrates. However, due to their low volatility and high polarity, sugars require chemical derivatization prior to GC-MS analysis.[1][2] This process replaces the active hydrogen atoms in the hydroxyl groups with less polar functional groups, thereby increasing the volatility of the sugar molecules.[3] This application note provides detailed protocols for the derivatization of sugars, with a specific focus on the application of D-Altrose-2-13C in metabolic flux analysis. The isotopic label in this compound allows researchers to trace its metabolic fate through various biochemical pathways.

The most common derivatization techniques for sugars include silylation (often preceded by oximation) and the formation of alditol acetates. The choice of method depends on the specific research question, the complexity of the sugar mixture, and whether the distinction between aldoses and ketoses is required.

Derivatization Methods: A Comparative Overview

Several methods are available for derivatizing sugars for GC-MS analysis, each with its own advantages and limitations. The two most prevalent methods are oximation followed by silylation and the formation of alditol acetates.

Oximation-Silylation: This two-step process first involves the reaction of the sugar's carbonyl group with an oximating reagent (e.g., hydroxylamine (B1172632) hydrochloride or O-methylhydroxylamine hydrochloride) to form oximes. This step is crucial as it reduces the number of isomers that can form during the subsequent silylation step, simplifying the resulting chromatogram. The subsequent silylation of the hydroxyl groups is typically achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This method is advantageous as it can be used for both aldoses and ketoses.

Alditol Acetate (B1210297) Formation: This method involves the reduction of the sugar's carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride (B1222165), followed by acetylation of all hydroxyl groups with acetic anhydride (B1165640). A key advantage of this method is that each sugar produces a single, stable derivative, which simplifies chromatographic analysis. However, this method does not distinguish between epimeric aldoses that yield the same alditol upon reduction.

Quantitative Comparison of Derivatization Methods
ParameterOximation-Silylation (TMS Derivatives)Alditol Acetate FormationTrifluoroacetyl (TFA)-Oximation
Principle Two-step: Oximation of carbonyl group, followed by silylation of hydroxyl groups.Two-step: Reduction of carbonyl group to hydroxyl, followed by acetylation of all hydroxyl groups.Two-step: Oximation of carbonyl group, followed by trifluoroacetylation.
Applicability Aldoses, Ketoses, Amino SugarsAldoses (some ketoses convert to the same alditol)Aldoses, Ketoses
Number of Peaks per Sugar Typically 2 (syn- and anti-isomers of the oxime)1Typically 2 (syn- and anti-isomers of the oxime)
Derivative Stability Moderate; sensitive to moisture.High; very stable derivatives.Lower; prone to decomposition at room temperature.
Reaction Time Varies, can be relatively long depending on conditions.Generally longer due to reduction and acetylation steps.Relatively short run-time.
Reproducibility Generally good, but can be affected by moisture.High reproducibility.Can be affected by moisture.
Quantitative Accuracy Good, but can be complicated by multiple peaks.Excellent for quantification due to single peaks.Can be challenging for accurate quantification.

Experimental Protocols

Note on this compound: While specific derivatization protocols for D-Altrose are not widely published, the following general protocols for hexoses are directly applicable. Due to the isotopic label at the C-2 position, the resulting mass spectra of this compound derivatives will show a mass shift of +1 atomic mass unit for fragments containing this carbon atom.

Protocol 1: Oximation and Trimethylsilylation (TMS)

This protocol is adapted from established methods for the silylation of neutral sugars.

Materials:

  • This compound or other sugar standard (approx. 1-2 mg)

  • Pyridine (anhydrous)

  • Hydroxylamine hydrochloride solution (20 mg/mL in pyridine) or O-ethylhydroxylaminehydrochloride (EtOx) (40 mg/mL in pyridine)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials (2 mL) with inserts

  • Nitrogen gas supply for evaporation

Procedure:

  • Weigh approximately 1-2 mg of the sugar sample into a GC vial.

  • Add 100 µL of the hydroxylamine hydrochloride solution (or 200 µL of EtOx solution) to the vial.

  • Seal the vial and heat at 70-90°C for 30-60 minutes to form the oximes.

  • Cool the vial to room temperature.

  • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • For a final concentration of approximately 3.125 mg/mL, the sample can be diluted in 320 µL of ethyl acetate.

Protocol 2: Alditol Acetate Formation

This protocol is a robust method for producing single derivatives for each sugar.

Materials:

  • This compound or other sugar standard (approx. 2 mg)

  • Sodium borohydride (NaBH₄) solution (10 mg/mL in 1 M NH₄OH or in n-methylimidazole)

  • Glacial acetic acid

  • Acetic anhydride

  • 1-Methylimidazole (as a catalyst)

  • Chloroform (B151607)

  • Heating block or oven

  • GC vials (2 mL)

  • Nitrogen gas supply for evaporation

Procedure:

  • Dissolve approximately 2 mg of the sugar sample in 250 µL of water in a vial.

  • Add 60 µL of the 10 mg/mL sodium borohydride solution.

  • Heat the mixture at 37°C for 90 minutes to reduce the sugars to their corresponding alditols.

  • Stop the reaction by adding 20 µL of glacial acetic acid.

  • Evaporate the sample to dryness under a stream of nitrogen. To ensure complete removal of borate, add methanol (B129727) and evaporate to dryness; repeat this step three times.

  • Add 600 µL of acetic anhydride and heat at 37°C for 45 minutes for acetylation.

  • Stop the reaction by freezing the samples at -15°C for 15 minutes.

  • Carefully quench the reaction by the dropwise addition of 2.5 mL of water.

  • Extract the alditol acetates by adding 2 mL of chloroform and vortexing.

  • Collect the lower chloroform layer. Repeat the extraction twice more.

  • Combine the chloroform extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in an appropriate volume of chloroform (e.g., 1.5 mL for a final concentration of approximately 1.33 mg/mL) for GC-MS analysis.

Application: Metabolic Flux Analysis using this compound

Isotopically labeled sugars such as this compound are invaluable tools for metabolic flux analysis (MFA). By introducing a labeled substrate into a biological system, researchers can trace the path of the labeled carbon atoms through metabolic pathways. The distribution of the ¹³C label in downstream metabolites, such as amino acids, provides quantitative information about the activity of different pathways.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

The following diagram illustrates a typical workflow for a ¹³C-MFA experiment.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture with This compound B Metabolite Quenching & Extraction A->B C Protein Hydrolysis (for amino acids) B->C D Derivatization of Metabolites C->D E GC-MS Analysis D->E F Mass Isotopomer Distribution (MID) Analysis E->F H Flux Estimation (e.g., using INCA, Metran) F->H G Metabolic Network Model G->H I Statistical Analysis & Flux Map Visualization H->I

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Signaling Pathway Context: Central Carbon Metabolism

The ¹³C label from this compound, once metabolized, will be incorporated into various intermediates of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The labeling patterns in amino acids, which are synthesized from these intermediates, are then analyzed by GC-MS.

cluster_amino_acids Amino Acid Biosynthesis This compound This compound Glycolysis Glycolysis This compound->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway This compound->Pentose Phosphate Pathway Pyruvate Pyruvate Glycolysis->Pyruvate Serine Serine (from 3-PGA) Glycolysis->Serine Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Alanine Alanine (from Pyruvate) Pyruvate->Alanine Ribose-5-Phosphate Ribose-5-Phosphate Pentose Phosphate Pathway->Ribose-5-Phosphate TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Glutamate Glutamate (from α-KG) TCA Cycle->Glutamate Aspartate Aspartate (from OAA) TCA Cycle->Aspartate

Caption: Incorporation of ¹³C from D-Altrose into Amino Acids.

Conclusion

The derivatization of sugars is a critical step for their analysis by GC-MS. Both oximation-silylation and alditol acetate formation are effective methods, and the choice between them should be guided by the specific analytical goals. The use of isotopically labeled sugars like this compound, in conjunction with these derivatization protocols and GC-MS analysis, provides a powerful platform for detailed metabolic flux analysis, offering valuable insights for researchers in various scientific and drug development fields.

References

Application Notes & Protocols: D-Altrose-2-13C in Microbial Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Altrose is a rare monosaccharide, an epimer of D-allose and D-glucose, whose metabolic pathways in microorganisms are not well-elucidated. The study of its catabolism presents an opportunity to discover novel enzymatic functions and metabolic routes. Stable isotope tracing, using specifically labeled substrates like D-Altrose-2-13C, is a powerful technique for mapping and quantifying metabolic fluxes.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of this compound to investigate microbial metabolism through ¹³C-Metabolic Flux Analysis (¹³C-MFA). While direct experimental data on this compound tracing is limited, this document outlines the theoretical framework, potential applications, and detailed protocols adapted from established ¹³C-MFA methodologies.[4][5][6]

Theoretical Metabolic Pathways for D-Altrose

The entry of D-Altrose into central carbon metabolism likely requires initial isomerization or epimerization, followed by phosphorylation. Below is a hypothesized metabolic route. The ¹³C label from D-Altrose-2-¹³C is traced through these initial conversion steps. Understanding this labeling pattern is crucial for interpreting downstream metabolite isotopomer data.

Altrose_Metabolism Altrose This compound Allulose D-Psicose (Allulose) Altrose->Allulose Isomerase Allose D-Allose Altrose->Allose Epimerase Fructose6P Fructose-6-Phosphate-2-13C Allulose->Fructose6P Psicose Kinase Allose->Fructose6P Allose Kinase CentralMetabolism Central Carbon Metabolism Fructose6P->CentralMetabolism Glycolysis / PPP

Caption: Hypothesized metabolic entry points for D-Altrose into central carbon metabolism.

Applications of this compound in Microbial Studies

The use of this compound as a tracer can unlock several key areas of metabolic research:

  • Discovery of Novel Catabolic Pathways: Tracing the ¹³C label can help identify the specific enzymes and intermediate metabolites involved in D-Altrose breakdown, which are currently largely unknown.

  • Quantification of Metabolic Fluxes: ¹³C-MFA enables the precise quantification of carbon flow through various pathways, revealing metabolic bottlenecks or rerouting in response to genetic or environmental changes.[2][7]

  • Metabolic Engineering and Synthetic Biology: For microorganisms engineered to utilize rare sugars, this compound can validate pathway functionality and optimize product yields by identifying flux-limiting steps.[3]

  • Elucidating Drug Mechanisms: In drug development, this tracer can be used to understand how a compound alters the metabolic state of a pathogenic microbe, potentially revealing new therapeutic targets.[8]

Experimental Protocols

This section details a generalized protocol for conducting a ¹³C-MFA experiment with this compound.

Phase 1: Experimental Design & Setup
  • Microorganism Selection: Choose a microbial strain of interest. This could be a wild-type organism with potential for rare sugar metabolism or an engineered strain.

  • Culture Medium: Prepare a chemically defined minimal medium where D-Altrose is the sole carbon source. This is critical to ensure that the ¹³C label is not diluted by other carbon sources.

  • Strain Adaptation: Gradually adapt the microorganism to grow on D-Altrose. This may involve serial passaging in media with increasing concentrations of D-Altrose to select for robust growth and achieve a metabolic steady state.[4]

Phase 2: Isotopic Labeling Experiment
  • Cell Culture: Grow the adapted cells in the defined medium to the mid-exponential growth phase to ensure a metabolic pseudo-steady state.[5]

  • Tracer Introduction: Replace the unlabeled medium with fresh, pre-warmed medium containing a known concentration of this compound.

  • Isotopic Steady State: Incubate the culture for a sufficient duration to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. The time required depends on the organism's growth rate.

Phase 3: Sample Processing
  • Metabolite Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically done by plunging the cell culture into a cold solvent, such as methanol (B129727) chilled to -40°C or lower.[1][4]

  • Metabolite Extraction: Extract metabolites using a solvent system, such as a two-phase extraction with chloroform/methanol/water, to separate polar (central metabolites) and non-polar fractions.[4]

  • Biomass Hydrolysis: To analyze the labeling of proteinogenic amino acids, hydrolyze the cell pellet using 6M HCl at ~100°C for 24 hours. Amino acids provide crucial information about the labeling patterns of their precursor metabolites in central metabolism.

Phase 4: Analytical Methods
  • GC-MS/LC-MS Analysis: Derivatize the extracted metabolites and proteinogenic amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. The mass spectrometer detects the mass isotopomer distributions (MIDs), which reveal the incorporation of ¹³C from this compound.[4]

  • NMR Spectroscopy: 2D NMR can also be used to determine the positional labeling of metabolites, providing complementary information to MS data.[9]

Phase 5: Data Analysis and Flux Calculation
  • Data Correction: Correct the raw MID data for the natural abundance of ¹³C and other isotopes.

  • Flux Calculation: Use the corrected MIDs and measured extracellular rates (e.g., D-Altrose uptake, product secretion) as inputs for MFA software (e.g., 13CFLUX2, Metran).[2] The software estimates intracellular fluxes by fitting a metabolic model to the experimental data.[4]

MFA_Workflow A Phase 1: Experimental Design (Strain, Medium, Adaptation) B Phase 2: 13C Labeling (Culture with this compound) A->B C Phase 3: Sample Processing (Quenching & Extraction) B->C D Phase 4: Analytical Measurement (GC-MS / LC-MS) C->D E Mass Isotopomer Distributions (MIDs) D->E F Phase 5: Data Analysis (Flux Calculation Software) E->F G Metabolic Flux Map F->G

Caption: Generalized workflow for a ¹³C-MFA experiment using this compound.

Data Presentation

Clear presentation of quantitative data is essential for interpreting the results of a ¹³C-MFA study.

Hypothetical Mass Isotopomer Distributions (MIDs)

The table below presents hypothetical MIDs for key metabolites derived from this compound, assuming its entry into glycolysis at the Fructose-6-Phosphate level. The "M+n" notation refers to the mass of the metabolite with 'n' ¹³C atoms.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Fructose-6-Phosphate5.093.01.50.5
3-Phosphoglycerate45.050.04.01.0
Phosphoenolpyruvate46.049.04.01.0
Pyruvate47.048.04.01.0
Alanine47.048.04.01.0
Serine46.049.04.01.0

Table 1: Example of hypothetical MIDs for central metabolites. These values are illustrative and will vary based on the specific organism and metabolic fluxes.

Hypothetical Metabolic Flux Map

Flux maps provide a quantitative overview of the metabolic state. Fluxes are typically normalized to the substrate uptake rate (e.g., 100 units of D-Altrose).

Metabolic ReactionWild-Type Strain (Relative Flux)Engineered Strain (Relative Flux)
D-Altrose Uptake100100
Glycolysis (F6P -> PYR)7585
Pentose Phosphate Pathway2515
TCA Cycle4055
Product Synthesis520

Table 2: Example of a comparative metabolic flux map. The engineered strain shows a desirable rerouting of carbon from the Pentose Phosphate Pathway towards the TCA cycle and product synthesis.

Data Analysis and Interpretation

The final step involves interpreting the flux map in the context of the biological question.

Data_Analysis_Logic RawData Raw MS Data CorrectedMID Corrected MIDs RawData->CorrectedMID Natural Abundance Correction FluxSoftware 13C-MFA Software CorrectedMID->FluxSoftware ExtracellularRates Extracellular Rates (Uptake/Secretion) ExtracellularRates->FluxSoftware MetabolicModel Metabolic Network Model MetabolicModel->FluxSoftware FluxMap Quantitative Flux Map FluxSoftware->FluxMap Interpretation Biological Interpretation & Hypothesis Generation FluxMap->Interpretation

Caption: Logical workflow for data analysis in ¹³C-Metabolic Flux Analysis.

By following these protocols and conceptual frameworks, researchers can effectively employ this compound to gain unprecedented insights into the microbial metabolism of this rare sugar, paving the way for advancements in metabolic engineering and drug discovery.

References

Unraveling Glycolytic Dynamics: Tracing Carbon Fate with D-Altrose-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a cornerstone of metabolic research, enabling the precise tracking of atoms through complex biochemical networks. While uniformly labeled [U-¹³C]-glucose is widely used to study central carbon metabolism, tracers with labels at specific carbon positions offer a more nuanced view of pathway activity. D-Altrose-2-¹³C is a novel isotopic tracer that holds promise for dissecting the upper stages of glycolysis and its interconnecting pathways. As a rare sugar and an epimer of D-mannose, its distinct metabolic processing compared to glucose can reveal unique enzymatic activities and regulatory mechanisms within the glycolytic pathway.

This document provides a detailed guide for utilizing D-Altrose-2-¹³C to trace carbon fate in glycolysis. It includes a hypothesized metabolic pathway for D-Altrose, comprehensive experimental protocols for in vitro studies, and examples of quantitative data presentation.

Hypothesized Metabolic Pathway of D-Altrose

D-Altrose is hypothesized to enter cellular metabolism through phosphorylation by hexokinase, an enzyme known to act on various hexoses[1][2]. The resulting D-Altrose-6-phosphate is then presumed to be a substrate for downstream glycolytic enzymes, isomerizing to fructose-6-phosphate (B1210287) and proceeding through the glycolytic cascade. The ¹³C label at the C-2 position allows for the precise tracking of this carbon as it is incorporated into glycolytic intermediates and end-products such as lactate (B86563) and pyruvate, as well as metabolites of the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway (PPP). The metabolism of similar rare sugars like D-Allose has been shown to be initiated by hexokinase, supporting this proposed entry point into glycolysis[3].

D-Altrose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Altrose-2-13C_ext D-Altrose-2-13C D-Altrose-2-13C_int This compound D-Altrose-2-13C_ext->D-Altrose-2-13C_int Transport Altrose-6-P D-Altrose-6-P (M+1) D-Altrose-2-13C_int->Altrose-6-P Hexokinase Fructose-6-P Fructose-6-P (M+1) Altrose-6-P->Fructose-6-P Isomerase (Hypothesized) Glycolysis Glycolysis Intermediates (M+1) Fructose-6-P->Glycolysis Pyruvate Pyruvate (M+1) Glycolysis->Pyruvate Lactate Lactate (M+1) Pyruvate->Lactate Acetyl-CoA Acetyl-CoA (M+1) Pyruvate->Acetyl-CoA TCA_Cycle TCA Cycle Intermediates (M+1) Acetyl-CoA->TCA_Cycle

Hypothesized metabolic pathway of this compound.

Data Presentation

Quantitative analysis of ¹³C enrichment in key metabolites is crucial for interpreting the results of stable isotope tracing experiments. Mass spectrometry is typically employed to determine the mass isotopologue distributions (MIDs) of these metabolites. The data can be summarized in tables for clear comparison across different experimental conditions.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Glycolytic Intermediates after D-Altrose-2-¹³C Labeling

MetaboliteIsotopologueControl (%)Treatment (%)
Fructose-6-Phosphate M+098.5 ± 0.375.2 ± 1.1
M+11.1 ± 0.124.1 ± 0.9
M+20.4 ± 0.10.7 ± 0.2
Dihydroxyacetonephosphate (DHAP) M+098.7 ± 0.280.1 ± 1.5
M+11.0 ± 0.119.2 ± 1.3
M+20.3 ± 0.10.7 ± 0.2
3-Phosphoglycerate M+098.6 ± 0.482.5 ± 1.8
M+11.1 ± 0.216.8 ± 1.5
M+20.3 ± 0.10.7 ± 0.3

Table 2: Hypothetical ¹³C Enrichment in Downstream Metabolites

MetaboliteFractional ¹³C Enrichment (%)
Lactate 15.3 ± 2.1
Pyruvate 18.9 ± 2.5
Citrate 8.7 ± 1.2
Malate 7.5 ± 1.0

Experimental Protocols

A successful ¹³C tracing experiment requires meticulous planning and execution. The following protocols provide a general framework for in vitro studies using D-Altrose-2-¹³C.

Protocol 1: In Vitro Cell Culture and Labeling

This protocol is designed for achieving steady-state labeling of intracellular metabolites in cultured cells.

Materials:

  • Cell line of interest (e.g., adherent or suspension cancer cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • D-Altrose-2-¹³C

  • Unlabeled D-Altrose (for control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Sterile tissue culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Adaptation Medium: The day before the experiment, replace the standard growth medium with a medium containing unlabeled D-Altrose at the same concentration as the intended D-Altrose-2-¹³C labeling experiment. This adaptation step minimizes metabolic shocks.

  • Labeling Medium Preparation: Prepare the experimental medium by dissolving D-Altrose-2-¹³C in glucose-free medium supplemented with dFBS to the desired final concentration (e.g., 10 mM). Prepare a parallel control medium with an equivalent concentration of unlabeled D-Altrose.

  • Initiation of Labeling:

    • Adherent Cells: Aspirate the adaptation medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.

    • Suspension Cells: Pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a duration sufficient to approach isotopic steady state. This time should be determined empirically for each cell line but is typically in the range of 6-24 hours.

In_Vitro_Labeling_Workflow Cell_Seeding 1. Seed Cells Adaptation 2. Adapt Cells to Unlabeled Altrose Medium Cell_Seeding->Adaptation Labeling 3. Initiate Labeling with this compound Adaptation->Labeling Incubation 4. Incubate to Achieve Isotopic Steady State Labeling->Incubation Quenching 5. Quench Metabolism Incubation->Quenching Extraction 6. Extract Metabolites Quenching->Extraction Analysis 7. Analyze by LC-MS/MS Extraction->Analysis

General workflow for in vitro 13C metabolic tracer experiments.
Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching high speeds at 4°C

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching Metabolism:

    • Adherent Cells: Place the culture plate on a bed of dry ice. Quickly aspirate the labeling medium and wash the cells once with ice-cold 0.9% NaCl. Aspirate the wash solution completely. Immediately add ice-cold 80% methanol.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells at low speed (e.g., 500 x g) for a short duration at 4°C. Aspirate the supernatant and resuspend the pellet in ice-cold 80% methanol.

  • Cell Lysis and Protein Precipitation: Scrape the adherent cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. For both adherent and suspension cells, vortex the samples vigorously and incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: Sample Preparation and Mass Spectrometry Analysis

This protocol outlines the general steps for preparing extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • High-resolution mass spectrometer coupled to a liquid chromatography system

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with your LC-MS method (e.g., 50:50 acetonitrile:water). The volume should be optimized based on the expected metabolite concentrations and the sensitivity of the mass spectrometer.

  • Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions of key metabolites. The specific LC method (e.g., column, mobile phases, gradient) and MS parameters (e.g., ionization mode, scan range) will need to be optimized for the metabolites of interest.

  • Data Analysis: Correct the raw MS data for the natural abundance of ¹³C to determine the fractional enrichment of the label in each metabolite.

Logical Relationships in Data Interpretation

The interpretation of the labeling patterns from D-Altrose-2-¹³C requires a logical framework to deduce pathway activity.

Data_Interpretation_Logic M+1_F6P M+1 Fructose-6-P Detected Altrose_Uptake Altrose Uptake & Phosphorylation M+1_F6P->Altrose_Uptake M+1_Pyruvate M+1 Pyruvate Detected Glycolytic_Flux Active Glycolytic Flux M+1_Pyruvate->Glycolytic_Flux M+1_Lactate M+1 Lactate Detected Pyruvate_to_Lactate Conversion of Pyruvate to Lactate M+1_Lactate->Pyruvate_to_Lactate M+1_TCA M+1 TCA Intermediates Detected Pyruvate_to_TCA Entry of Pyruvate into TCA Cycle M+1_TCA->Pyruvate_to_TCA Altrose_Uptake->Glycolytic_Flux Glycolytic_Flux->Pyruvate_to_Lactate Glycolytic_Flux->Pyruvate_to_TCA

Logical flow for interpreting labeling patterns.

D-Altrose-2-¹³C presents a valuable tool for researchers seeking to dissect the intricacies of glycolysis and central carbon metabolism. By providing a distinct entry point and labeling pattern compared to traditional glucose tracers, it can help to uncover novel aspects of metabolic regulation. The protocols and guidelines presented here offer a comprehensive starting point for incorporating this promising tracer into metabolic research and drug development programs. Further studies are warranted to fully elucidate the metabolic fate of D-Altrose in various biological systems.

References

Troubleshooting & Optimization

Troubleshooting low 13C incorporation with D-Altrose-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Altrose-2-13C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand experiments involving this rare isotopically labeled sugar.

Frequently Asked Questions (FAQs)

Q1: What is D-Altrose and why is its metabolism considered poorly understood?

A1: D-Altrose is a rare aldohexose, an epimer of D-mannose at carbon 3. Unlike D-glucose, it is not abundant in nature, and therefore, most organisms have not evolved robust metabolic pathways to utilize it.[1] Consequently, its uptake, phosphorylation, and subsequent entry into central carbon metabolism (like glycolysis) are not well-characterized in most cell types, leading to the description of its metabolic fate as "poorly quantified."[2]

Q2: I am observing very low incorporation of the 13C label from this compound into downstream metabolites. Is this expected?

A2: Yes, low incorporation of the 13C label from this compound is a plausible and often expected result. Due to its rare nature, cellular uptake and subsequent enzymatic processing of D-Altrose can be inefficient. For comparison, other rare sugars like D-Allose are also known to be poorly metabolized.[3] The troubleshooting guides below will help you determine if your results are in line with expected low incorporation or if there might be an underlying experimental issue.

Q3: How can this compound be used in metabolic studies if its incorporation is low?

A3: this compound can be a valuable tool for several specific applications:

  • Assessing rare sugar uptake: It can be used to study the capacity of cells to transport non-canonical sugars.

  • Investigating specific enzyme activities: Its metabolism may rely on enzymes with broad substrate specificity, and the labeled carbon can help identify these enzymatic activities.

  • As a comparative tracer: Comparing its metabolic fate to that of D-Glucose-13C can highlight the stereochemical specificity of sugar metabolic pathways.

  • Metabolic Flux Analysis (MFA): While the flux may be low, the position-specific label at C2 can provide insights into aldolase (B8822740) cleavage and the pentose (B10789219) phosphate (B84403) pathway if it enters glycolysis.[2]

Q4: Can hexokinase phosphorylate D-Altrose?

A4: Hexokinases are the enzymes that phosphorylate hexoses, "trapping" them inside the cell for further metabolism.[4] While hexokinase has broad specificity, its affinity for different hexoses varies significantly. There is evidence for the phosphorylation of other rare sugars like D-Allose. However, the efficiency of D-Altrose phosphorylation by hexokinase in most cell types is not well-documented and could be a rate-limiting step for its incorporation into metabolic pathways.

Troubleshooting Guides

Issue 1: No Detectable 13C Enrichment in Downstream Metabolites

Question: After incubating my cells with this compound, I cannot detect any 13C enrichment in key metabolites like pyruvate, lactate, or citrate. Is my experiment failing?

Answer: Not necessarily. This could be the expected outcome if your cell type does not significantly metabolize D-Altrose. The following steps will help you diagnose the situation:

Troubleshooting Steps:

  • Run Positive and Negative Controls: A parallel experiment with [U-13C6]-D-Glucose (positive control) should show high levels of 13C enrichment in glycolytic and TCA cycle intermediates. A non-metabolized sugar like L-Glucose-13C can serve as a negative control.

  • Verify Cellular Uptake: Before metabolism can occur, this compound must be transported into the cells. You can assess this by measuring the amount of this compound in the cell lysate after incubation and thorough washing to remove extracellular sugar.

  • Check for Tracer Purity and Integrity: Ensure the this compound you are using is of high purity and has not degraded. Review the certificate of analysis from the supplier.

  • Increase Incubation Time and/or Concentration: It's possible that the uptake and metabolism of D-Altrose are very slow. Consider a time-course and dose-response experiment. However, be mindful of potential toxicity or osmotic stress at high concentrations.

Issue 2: Very Low and Sporadic 13C Enrichment Observed

Question: I'm seeing minimal and inconsistent 13C labeling in a few metabolites. What could be the cause?

Answer: This could indicate a low level of D-Altrose metabolism. The inconsistency might stem from experimental variability or analytical sensitivity limits.

Troubleshooting Steps:

  • Assess Analytical Sensitivity: Ensure your mass spectrometer is sensitive enough to detect low levels of 13C enrichment. Analyze a standard of a known low-enrichment sample.

  • Review Data Analysis Workflow: Double-check your data processing steps, including background subtraction and correction for natural 13C abundance.

  • Evaluate Cell Culture Conditions: Ensure your cells are healthy and in an active metabolic state (e.g., exponential growth phase). Metabolic states can fluctuate with cell density and media conditions.

  • Consider Alternative Metabolic Fates: The 13C label might be incorporated into less common pathways. Expand your targeted metabolite list to include intermediates of the pentose phosphate pathway, hexosamine pathway, or glucuronidation pathways.

Quantitative Data Summary

The following table presents hypothetical, yet expected, 13C enrichment data from a tracer experiment comparing this compound with a positive (D-Glucose-[U-13C6]) and negative (L-Glucose-[U-13C6]) control in a mammalian cell line after 24 hours.

MetaboliteExpected % 13C Enrichment (from L-Glucose-[U-13C6])Expected % 13C Enrichment (from this compound)Expected % 13C Enrichment (from D-Glucose-[U-13C6])
Intracellular Glucose/Altrose< 1%1-10%> 95%
Glucose-6-Phosphate< 1%0-5%> 95%
Fructose-6-Phosphate< 1%0-5%> 95%
Pyruvate< 1%0-2%> 80%
Lactate< 1%0-2%> 80%
Citrate< 1%0-1%> 50%
Glutamate< 1%0-1%> 40%

Note: These are illustrative values. Actual enrichment will depend on the cell type, experimental conditions, and incubation time.

Experimental Protocols

Protocol 1: Comparative Isotopic Labeling Experiment

This protocol is designed to compare the incorporation of this compound to that of D-Glucose-[U-13C6] and L-Glucose-[U-13C6].

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in ~80% confluency at the time of harvesting.

  • Media Preparation: Prepare culture media containing 10 mM of each labeled sugar: this compound, D-Glucose-[U-13C6], and L-Glucose-[U-13C6]. Also, prepare a control medium with unlabeled glucose.

  • Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and add the isotope-containing media.

  • Incubation: Culture the cells for 24 hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold saline solution.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 1 hour.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Dry the metabolite extracts under a stream of nitrogen and derivatize if necessary for GC-MS analysis, or resuspend in a suitable solvent for LC-MS analysis.

Protocol 2: Analysis of 13C Incorporation by GC-MS
  • Derivatization: Resuspend the dried metabolite extracts in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by MSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a standard temperature gradient to separate the metabolites.

  • Data Acquisition: Acquire mass spectra in full scan mode to identify the metabolites based on their retention time and fragmentation pattern.

  • Data Analysis: Determine the mass isotopologue distribution for each metabolite of interest to calculate the percentage of 13C enrichment.

Visualizations

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D_Glucose D-Glucose-13C (Positive Control) GLUTs Glucose Transporters D_Glucose->GLUTs Efficient Transport D_Altrose This compound (Test Compound) D_Altrose->GLUTs Inefficient or Unknown Transport L_Glucose L-Glucose-13C (Negative Control) L_Glucose->GLUTs No Transport G6P Glucose-6-P GLUTs->G6P Efficient Phosphorylation Altrose_P Altrose-P (?) GLUTs->Altrose_P Inefficient Phosphorylation HK Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Altrose_P->Glycolysis Low to No Entry troubleshooting_workflow cluster_positive_control Positive Control (13C-Glucose) cluster_altrose_specific D-Altrose Specific Troubleshooting start Start: Low/No 13C Incorporation from this compound check_controls Run Positive (13C-Glucose) and Negative (13C-L-Glucose) Controls start->check_controls controls_ok Controls Behave as Expected? check_controls->controls_ok pos_control_fail No Labeling from 13C-Glucose controls_ok->pos_control_fail No uptake_assay Perform Cellular Uptake Assay for this compound controls_ok->uptake_assay Yes pos_control_issue Issue with Cell Health, Metabolite Extraction, or Analytical Method pos_control_fail->pos_control_issue uptake_detected Is D-Altrose Detected Intracellularly? uptake_assay->uptake_detected no_uptake Conclusion: Lack of Cellular Uptake. Consider different cell line or permeabilization methods. uptake_detected->no_uptake No low_metabolism Conclusion: Uptake Occurs, but Metabolism is Minimal. This is the Expected Result. uptake_detected->low_metabolism Yes

References

Correcting for natural 13C abundance in D-Altrose-2-13C data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Altrose-2-13C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when correcting for natural 13C abundance in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of 13C in my this compound experiments?

A1: Carbon naturally exists as a mixture of stable isotopes, primarily 12C ( ~98.9%) and 13C (~1.1%).[1][2] When analyzing any carbon-containing molecule, including D-Altrose, with a mass spectrometer, this natural 13C contributes to the mass isotopologue distribution (MID). This results in small, predictable peaks at masses higher than the monoisotopic peak (M+1, M+2, etc.). In stable isotope tracing experiments using this compound, you must distinguish the 13C enrichment from your tracer from the 13C that is naturally present.[3] Failing to correct for this natural abundance leads to an overestimation of isotopic enrichment, which can result in inaccurate calculations of metabolic fluxes and pathway activities.[1][3]

Q2: What are the essential inputs required for an accurate 13C correction?

A2: To perform an accurate correction for natural 13C abundance, you need the following key pieces of information:

  • Correct Molecular Formula: The complete elemental formula of the analyte you are measuring, which must include any atoms added during derivatization.

  • Measured Mass Isotopologue Distribution (MID): The raw, uncorrected fractional abundance or intensity of each isotopologue (M+0, M+1, M+2, etc.) for your metabolite of interest, as measured by the mass spectrometer.

  • Tracer Isotopic Purity: The purity of your this compound tracer. Commercially available tracers are not 100% pure and contain residual 12C, which must be accounted for.

  • Instrument Mass Resolution: The resolving power of your mass spectrometer can be a factor, especially for high-resolution instruments that can distinguish between different isotopologues contributing to the same nominal mass (e.g., 13C vs. 15N).

Q3: What does a negative abundance value mean after I've run the correction, and how should I handle it?

A3: Encountering negative abundance values for certain isotopologues after correction is a common issue. This is not physically possible and typically indicates an underlying problem with the quality of the raw data. Potential causes include:

  • Low Signal Intensity: Very low signal-to-noise ratios can lead to inaccurate measurement of peak intensities.

  • Incorrect Peak Integration: Inaccurate integration of the isotopologue peaks can distort their relative abundances.

  • Background Interference: Co-eluting compounds or high background noise can interfere with the true MID of your analyte.

  • Missing Data Points: If a low-abundance isotopologue peak is not detected, it can lead to errors in the correction algorithm.

To handle this, you should review the raw data for the affected metabolite, checking for poor peak shape, low signal, and potential co-eluting interferences. Re-integrating the peaks or improving chromatographic separation may be necessary.

Data Presentation

Table 1: Natural Abundance of Key Stable Isotopes in Metabolomics
ElementIsotopeNatural Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.9885
2H (D)0.0115
Nitrogen14N99.632
15N0.368
Oxygen16O99.757
17O0.038
18O0.205

Source: Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Mass Spectrometry Data Acquisition for 13C Correction
  • Sample Preparation: Prepare metabolite extracts from your experimental samples (e.g., cell cultures or tissues). Include both unlabeled (natural abundance) control samples and samples treated with this compound.

  • Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Optimize instrument parameters, including the ionization source, to achieve a stable signal and sufficient intensity for your metabolites of interest.

  • Data Acquisition Sequence:

    • Inject a blank sample (solvent only) to assess system background and carryover.

    • Inject your unlabeled control sample. This is crucial for verifying that the natural abundance correction algorithm is performing correctly. After correction, the M+0 isotopologue of a metabolite in this sample should be close to 100%.

    • Inject your this compound labeled samples.

  • Acquisition Mode: Acquire data in full scan mode to capture the complete mass isotopologue distribution for your target metabolites. Ensure the scan range covers all expected isotopologues.

Protocol 2: Data Correction Using Software (Example Workflow)

This protocol outlines a general workflow using a correction tool like IsoCor or IsoCorrectoR.

  • Data Extraction: Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool. Integrate the chromatographic peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities or areas.

  • Format Input File: Export the integrated data into a format compatible with your correction software, typically a CSV or text file. The file should contain columns for the metabolite name, its molecular formula, and the measured intensities for each isotopologue.

  • Run Correction Software:

    • Launch the correction tool.

    • Load your formatted data file.

    • Input the necessary parameters, including the tracer element (13C), the isotopic purity of your this compound tracer, and the elemental composition of any derivatizing agents used.

    • Execute the correction.

  • Review Output: The software will generate an output file containing the corrected mass isotopologue distributions, which now reflect the true isotopic enrichment from your this compound tracer.

Troubleshooting Guides

Guide 1: Corrected Isotopic Enrichment is Inconsistent with Expectations
Symptom Potential Cause Troubleshooting Steps
Corrected enrichment is significantly higher or lower than expected. Incorrect Molecular Formula: The formula used for correction does not match the actual elemental composition of the analyte, including derivatization agents.1. Verify Molecular Formula: Double-check the elemental composition of your metabolite and any derivatizing agents. 2. Re-run Correction: Use the corrected molecular formula in your correction software.
Systematic Error in Data Acquisition: An issue with the mass spectrometer's calibration or stability may be present.1. Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the relevant mass range. 2. Monitor Instrument Performance: Use quality control samples to monitor for instrument drift during the analytical run.
Negative abundance values appear in the corrected data. Background Interference: Co-eluting species or high background noise are distorting the mass isotopologue distribution.1. Examine Chromatogram: Look for co-eluting peaks at the same retention time as your analyte. 2. Improve Chromatographic Separation: Optimize your LC or GC method to better separate your analyte from interfering compounds. 3. Implement Background Subtraction: Use your instrument software's background subtraction tools.
Incorrect Peak Integration: The peaks for the different isotopologues were not integrated correctly.1. Manually Review Peak Integration: Check the start and end points of each integrated peak in your mass spectrum. 2. Adjust Integration Parameters: Modify the peak integration settings in your software to ensure accurate integration.

Visualizations

G Figure 1. General workflow for 13C natural abundance correction. cluster_0 Experimental Phase cluster_1 Data Processing Phase cluster_2 Correction Phase SamplePrep Sample Preparation (Unlabeled Controls & Labeled Samples) DataAcq MS Data Acquisition (Full Scan Mode) SamplePrep->DataAcq PeakInt Peak Integration (Extract Isotopologue Intensities) DataAcq->PeakInt FormatData Format Input File (Metabolite, Formula, Intensities) PeakInt->FormatData RunCorr Run Correction Software (e.g., IsoCor) FormatData->RunCorr CorrectedData Generate Corrected MIDs RunCorr->CorrectedData InputParams Input Parameters (Formula, Tracer Purity) InputParams->RunCorr Downstream Downstream CorrectedData->Downstream Metabolic Flux Analysis

Caption: General workflow for 13C natural abundance correction.

G Figure 2. Troubleshooting guide for unexpected 13C correction results. Start Corrected Data Looks Incorrect CheckNegative Are there negative values? Start->CheckNegative CheckEnrichment Is enrichment level an issue? CheckNegative->CheckEnrichment No YesNegative Yes CheckNegative->YesNegative Yes YesEnrichment Yes CheckEnrichment->YesEnrichment Yes CheckSignal Check Signal-to-Noise & Peak Integration YesNegative->CheckSignal ImproveChroma Improve Chromatography & Background Subtraction CheckSignal->ImproveChroma CheckFormula Verify Molecular Formula (incl. derivatives) YesEnrichment->CheckFormula CheckCal Check Instrument Calibration & Stability CheckFormula->CheckCal Rerun Re-run Correction CheckCal->Rerun

Caption: Troubleshooting guide for unexpected 13C correction results.

References

Minimizing isotopic scrambling in D-Altrose-2-13C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Altrose-2-13C. Our goal is to help you minimize isotopic scrambling and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in this compound experiments?

A1: Isotopic scrambling is the redistribution of the 13C label from its original position (C-2 in D-Altrose) to other carbon positions within the molecule or other metabolites. This is a significant issue in metabolic studies as it can lead to misinterpretation of pathway activities and inaccurate metabolic flux calculations. The core assumption of tracer experiments is that the position of the label provides specific information about the metabolic route taken. Scrambling compromises this assumption.

Q2: What are the potential metabolic pathways for D-Altrose that could lead to scrambling of the 2-13C label?

A2: While the metabolism of D-Altrose is not as well-characterized as that of D-Glucose, it is plausible that it enters central carbon metabolism after phosphorylation. Potential pathways leading to scrambling include:

  • Entry into Glycolysis: D-Altrose may be phosphorylated to Altrose-6-phosphate and then isomerized to Fructose-6-phosphate, a glycolytic intermediate. Reversible reactions within the upper part of glycolysis, such as the isomerization of Fructose-6-phosphate and Glucose-6-phosphate catalyzed by phosphoglucose (B3042753) isomerase, can lead to the redistribution of the 13C label.

  • Pentose Phosphate Pathway (PPP): If Altrose-6-phosphate is converted to Glucose-6-phosphate, it can enter the PPP. The non-oxidative phase of the PPP involves a series of reversible carbon-shuffling reactions catalyzed by transketolase and transaldolase, which are major sources of isotopic scrambling.[1][2]

Q3: How can I detect if isotopic scrambling has occurred in my experiment?

A3: Detecting isotopic scrambling typically requires analyzing the labeling patterns of downstream metabolites using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, if you are using this compound and you detect a 13C label on C-1 of a glycolytic intermediate, this would be a strong indication of scrambling through the action of phosphoglucose isomerase. Positional isotopomer analysis by NMR or tandem MS (MS/MS) can help elucidate the specific labeling patterns of metabolites.

Q4: What is the importance of reaching an isotopic steady state?

A4: Reaching an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is crucial for accurate metabolic flux analysis.[3] If measurements are taken before a steady state is achieved, the calculated fluxes may not represent the true metabolic state of the system. To verify an isotopic steady state, it is recommended to perform a time-course experiment, measuring the isotopic enrichment of key metabolites at multiple time points.[3]

Troubleshooting Guides

Problem 1: Unexpectedly low 13C enrichment in downstream metabolites.
Possible Cause Troubleshooting Steps
Poor uptake or metabolism of this compound. - Verify the uptake of this compound by measuring its concentration in the culture medium over time.- Ensure the cells are in a healthy, metabolically active state.
Dilution by unlabeled carbon sources. - Use a chemically defined medium to avoid unlabeled sugars.- If using serum, consider dialyzed fetal bovine serum to reduce the concentration of small unlabeled metabolites.[3]
Insufficient labeling time. - Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and pathways of interest.
Problem 2: Evidence of significant isotopic scrambling.
Possible Cause Troubleshooting Steps
High activity of reversible enzymes in glycolysis and the PPP. - Consider using cell lines with known metabolic phenotypes or genetically engineering cells to reduce the activity of specific reversible enzymes, if possible.- Shorten the labeling time to minimize the extent of scrambling. While this may not be suitable for steady-state flux analysis, it can help in qualitative pathway identification.
Metabolic activity continuing after sample collection. - Implement a rapid and effective quenching procedure to instantly halt all enzymatic reactions. Quenching with a cold solvent like methanol (B129727) is a common method.
Incorrect interpretation of mass isotopomer distributions. - Utilize software tools for metabolic flux analysis that can account for and even estimate the degree of scrambling from reversible reactions.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the mid-logarithmic growth phase at the time of the experiment.

  • Media Preparation: Prepare a labeling medium by supplementing a base medium (lacking unlabeled glucose and other sugars) with this compound at the desired concentration. Also, prepare a parallel unlabeled control medium with the same concentration of unlabeled D-Altrose.

  • Tracer Introduction: When cells reach approximately 70-80% confluency, aspirate the standard culture medium.

  • Washing: Gently wash the cells once with pre-warmed, sugar-free base medium to remove any residual unlabeled sugars.

  • Labeling: Add the pre-warmed labeling medium (containing this compound) or the unlabeled control medium to the respective wells.

  • Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the label. The optimal time should be determined from a time-course experiment.

Protocol 2: Rapid Quenching and Metabolite Extraction
  • Quenching Solution Preparation: Prepare a quenching solution of 80% methanol in water and cool it to -40°C or lower.

  • Quenching: At the end of the labeling period, rapidly aspirate the medium and immediately add the ice-cold quenching solution to the cells to halt metabolic activity.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Lyse the cells by methods such as probe sonication or bead beating, keeping the samples on ice.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolite extract, to a new tube for subsequent analysis by LC-MS or GC-MS.

Data Presentation

Parameter Recommendation Reference
Labeling Duration Highly dependent on the cell type and metabolic pathway of interest. Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours.
Quenching Solution 60% methanol buffered with 0.85% ammonium (B1175870) bicarbonate at -40°C has been shown to be effective for mammalian cells.
Extraction Solvent A common method is a two-phase extraction with a chloroform/methanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis cell_seeding 1. Cell Seeding media_prep 2. Media Preparation (with this compound) tracer_intro 3. Tracer Introduction media_prep->tracer_intro incubation 4. Incubation tracer_intro->incubation quenching 5. Rapid Quenching incubation->quenching extraction 6. Metabolite Extraction quenching->extraction ms_analysis 7. LC-MS / GC-MS Analysis extraction->ms_analysis data_analysis 8. Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: Experimental Workflow for this compound Labeling.

scrambling_pathways altrose This compound altrose6p Altrose-6-P (2-13C) altrose->altrose6p Phosphorylation f6p Fructose-6-P (2-13C) altrose6p->f6p Isomerization g6p Glucose-6-P (1-13C or 2-13C) ppp Pentose Phosphate Pathway (Scrambling via Transketolase/Transaldolase) g6p->ppp f6p->g6p Phosphoglucose Isomerase (Reversible) glycolysis Glycolysis f6p->glycolysis ppp->glycolysis pyruvate Pyruvate glycolysis->pyruvate

Caption: Potential pathways for isotopic scrambling of this compound.

References

Technical Support Center: D-Altrose-2-13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Altrose-2-13C NMR. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming poor signal-to-noise (S/N) ratios in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my this compound NMR spectrum unexpectedly low?

A1: While using a 13C-labeled sample significantly enhances the signal for the labeled carbon (C-2), several factors can still lead to a poor signal-to-noise (S/N) ratio. The 13C nucleus has a magnetic moment that is significantly weaker than that of a proton (1H), resulting in inherently weaker NMR signals.[1] Additionally, issues related to sample preparation, suboptimal acquisition parameters, and spectrometer setup can further diminish signal quality.

Q2: How critical is sample preparation, and what are the best practices?

A2: Sample preparation is arguably the most critical factor for a good 13C NMR spectrum.[2][3] Even with an isotopically labeled sample, suboptimal preparation can lead to significant signal loss. Key areas to focus on are:

  • Concentration: Sample concentration is paramount. Due to the low sensitivity of 13C NMR, more concentrated samples are generally required compared to 1H NMR.[1] For small molecules like D-Altrose, a concentration of 50-100 mg in 0.5-0.6 mL of solvent is often recommended.[1] Doubling the sample concentration can roughly double the signal intensity.

  • Solvent Selection: The solvent must be capable of dissolving a sufficient amount of your sample. For carbohydrates like D-Altrose, deuterated water (D₂O) and DMSO-d6 are common choices. Always use high-quality deuterated solvents to minimize interfering residual proton signals.

  • Sample Filtration: The sample should be completely free of solid particles. Suspended solids disrupt the magnetic field homogeneity, leading to broad lines and poor spectral quality that cannot be corrected by shimming. Always filter your sample through a glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.

Q3: Which NMR acquisition parameters have the most significant impact on the S/N ratio?

A3: Fine-tuning your acquisition parameters is essential for maximizing your signal. The most critical parameters include:

  • Number of Scans (NS): This is the most direct way to improve the S/N ratio. The S/N increases in proportion to the square root of the number of scans. If your initial spectrum is weak, doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Pulse Angle: For 13C NMR, especially for carbons with long relaxation times, using a smaller pulse angle (e.g., 30°) is often more effective than a 90° pulse. This allows for a shorter relaxation delay between scans, improving the signal acquired over a given experiment time.

  • Relaxation Delay (D1): This delay allows the nuclear spins to return to equilibrium. While a long delay (5 times the longest T1) is needed for quantitative analysis, for simply detecting a signal, a shorter delay of 1-2 seconds is often sufficient, especially when using a smaller pulse angle.

  • Acquisition Time (AQ): This determines the resolution of the spectrum. A typical acquisition time of around 1.0 second is a good starting point.

Q4: How does the Nuclear Overhauser Effect (NOE) enhance the signal, and how do I utilize it?

A4: The Nuclear Overhauser Effect (NOE) is a powerful phenomenon used to boost 13C signals. It involves the transfer of polarization from 1H nuclei to nearby 13C nuclei. By irradiating the protons during the relaxation delay (a technique called proton decoupling), the signal intensity of carbons with directly attached protons can be increased by as much as 200%. Standard 13C pulse programs (like zgpg30 or zgdc30 on Bruker instruments) automatically incorporate proton decoupling during both acquisition and the relaxation delay to maximize this effect.

Troubleshooting Guides

Systematic Troubleshooting Workflow

If you are experiencing a poor S/N ratio, follow this systematic workflow to diagnose and resolve the issue.

G Troubleshooting Workflow for Poor S/N cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Acquisition Parameters cluster_2 Step 3: Spectrometer & Advanced Methods Concentration Increase Concentration Solvent Check Solvent Quality & Volume Concentration->Solvent Filtration Filter Sample Solvent->Filtration Scans Increase Number of Scans (NS) Filtration->Scans If S/N still low PulseAngle Optimize Pulse Angle (e.g., 30°) Scans->PulseAngle Delay Adjust Relaxation Delay (D1) PulseAngle->Delay Tuning Tune & Match Probe Delay->Tuning If S/N still low End End: Satisfactory S/N Delay->End If S/N is now acceptable Cryoprobe Use Cryoprobe if Available Tuning->Cryoprobe Cryoprobe->End Start Start: Poor S/N Start->Concentration

Caption: A step-by-step workflow for troubleshooting poor S/N.

Key Factors Influencing Signal-to-Noise

Several interconnected factors contribute to the final quality of your spectrum. Understanding their relationships can help you make more informed decisions during your experimental setup.

G Factors Influencing 13C NMR Signal-to-Noise cluster_Sample Sample Properties cluster_Acquisition Acquisition Parameters cluster_Hardware Instrument Hardware SNR Signal-to-Noise Ratio (S/N) Concentration Concentration Concentration->SNR T1 T1 Relaxation T1->SNR Solubility Solubility Solubility->Concentration NS Number of Scans NS->SNR PulseAngle Pulse Angle PulseAngle->SNR D1 Relaxation Delay (D1) D1->T1 NOE NOE Enhancement NOE->SNR FieldStrength Magnetic Field Strength FieldStrength->SNR Probe Probe Type (Cryoprobe) Probe->SNR

Caption: Key factors that determine the final S/N ratio.

Data and Protocols

Table 1: Sample Preparation Checklist
ParameterRecommendationRationale
Analyte Mass 50 - 100 mgMaximizes sample concentration for improved signal intensity.
Solvent High-purity D₂O or DMSO-d6Ensures complete dissolution and minimizes interfering solvent peaks.
Solvent Volume 0.5 - 0.6 mL (for 5mm tube)Ensures the sample is within the active detection region of the instrument's coil.
NMR Tube High-quality, clean, unscratchedPrevents degradation of magnetic field homogeneity.
Filtration MandatoryRemoves solid particulates that cause line broadening and poor shims.
Table 2: Recommended Acquisition Parameters for this compound
ParameterStarting ValueImpact on S/N & Rationale
Pulse Program zgpg30 or zgdc30 (Bruker)Standard 1D 13C experiment with proton decoupling for NOE enhancement.
Pulse Angle (p1) 30 degreesOptimal for carbons with long T1, allowing for shorter recycle delays and more scans in a given time.
Relaxation Delay (d1) 2.0 secondsA good compromise for signal recovery without excessively long experiment times.
Acquisition Time (aq) 1.0 secondProvides adequate resolution for a small molecule.
Number of Scans (ns) Start with 128, increase as neededS/N improves with the square root of NS. Increase to 512, 1024, or higher for weak samples.

Detailed Experimental Protocol: Standard 1D 13C NMR

This protocol outlines the steps for acquiring a standard 1D 13C spectrum of this compound, optimized for good signal-to-noise.

  • Sample Preparation:

    • Accurately weigh 50-100 mg of this compound into a small, clean vial.

    • Add 0.6 mL of high-purity D₂O.

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Place a small plug of glass wool into a clean Pasteur pipette.

    • Filter the sample solution through the pipette directly into a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal from the D₂O solvent.

    • Shim the magnetic field to achieve good homogeneity (narrow and symmetric lock signal).

  • Acquisition:

    • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Set the spectral width (sw) to cover the expected chemical shift range for carbohydrates (e.g., 200 ppm).

    • Set the key acquisition parameters as outlined in Table 2:

      • Pulse Angle: 30 degrees

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): 1.0 s

      • Number of Scans (ns): 128 (for an initial quick scan)

    • Acquire the preliminary spectrum.

  • Optimization:

    • Assess the S/N ratio of the resulting spectrum.

    • If the signal is weak, increase the number of scans (ns) to 512, 1024, or higher and re-acquire the spectrum. Continue increasing NS until a satisfactory S/N is achieved.

Visualization of the NOE Enhancement Pathway

The Nuclear Overhauser Effect is a primary tool for enhancing the signal of the 13C nucleus at position 2, which has a directly attached proton.

NOE Signal Enhancement Pathway Proton_Irradiation 1. Proton Decoupler Irradiates Directly Attached 1H Polarization_Transfer 2. Polarization is Transferred from 1H to 13C Nucleus Proton_Irradiation->Polarization_Transfer via Dipolar Coupling Signal_Enhancement 3. 13C Signal Intensity is Enhanced (up to 200%) Polarization_Transfer->Signal_Enhancement

Caption: How proton decoupling leads to 13C signal enhancement.

References

Technical Support Center: D-Altrose-2-13C Metabolite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Altrose-2-13C metabolite extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

D-Altrose is a rare aldohexose sugar. The "-2-13C" designation indicates that the carbon atom at the second position of the D-Altrose molecule is a heavy isotope of carbon, 13C. This isotopic labeling provides a powerful tool for tracing the metabolic fate of D-Altrose within biological systems.[1] Its primary applications include metabolic flux analysis (MFA), where it helps in quantifying the flow of metabolites through various biochemical pathways.[1] By tracking the 13C label, researchers can gain insights into carbohydrate metabolism and the integration of D-Altrose into cellular metabolic networks.[1]

Q2: What are the main challenges in using this compound for metabolic analysis?

While this compound is a valuable research tool, its use can present several challenges. These can be broadly categorized as:

  • Low Cellular Uptake: Some cell types may exhibit inefficient uptake of D-Altrose, leading to low intracellular concentrations of the tracer and its downstream metabolites, which can make detection difficult.[2]

  • Complex Metabolic Fate: The metabolic pathways of rare sugars like D-Altrose are not as well-characterized as those of more common sugars like glucose.[2] This can complicate the development of accurate metabolic models for flux calculations.

  • Analytical Difficulties: Distinguishing and quantifying 13C-labeled D-Altrose and its metabolites from other structurally similar and more abundant endogenous sugars can be challenging.

  • Data Interpretation: The biological effects of D-Altrose itself can influence cellular metabolism, which needs to be considered when interpreting the flux data.

Q3: Which analytical techniques are most suitable for measuring this compound enrichment?

The primary analytical techniques for measuring the enrichment of 13C-labeled metabolites, including those derived from this compound, are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for carbohydrate analysis, GC-MS is frequently used to measure mass isotopomer distributions, which reflect the incorporation of 13C. It often requires chemical derivatization to make the sugars volatile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for analyzing extracted metabolites and can be used to detect and quantify 13C-labeled compounds. Chiral LC-MS/MS can be particularly useful for separating stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can provide detailed information about the position of the 13C label within a molecule, which is invaluable for elucidating metabolic pathways. However, NMR is generally less sensitive than MS.

Q4: Is it necessary to correct for the natural abundance of 13C in my samples?

Yes, it is crucial to correct for the natural abundance of 13C (approximately 1.1%) in your samples. Failure to do so can lead to inaccuracies in the calculated enrichment and misinterpretation of the metabolic flux data. The correction accounts for the 13C atoms that are naturally present in the metabolites and are not derived from the this compound tracer.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound metabolite extraction and analysis.

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable 13C enrichment in downstream metabolites 1. Inefficient cellular uptake of D-Altrose. 2. The labeling duration is too short to reach an isotopic steady state. 3. Slow metabolic conversion of D-Altrose. 4. Insufficient sensitivity of the analytical method.1. Optimize cell culture conditions to enhance uptake or increase the concentration of this compound in the medium. 2. Perform time-course experiments to determine the optimal labeling duration. An isotopic steady state is reached when the labeling enrichment of key metabolites does not change between two later time points. 3. Ensure that the cell line used has the necessary enzymatic machinery to metabolize D-Altrose. 4. Enhance the sensitivity of your analytical method. For MS, this may involve optimizing ionization and fragmentation parameters. For NMR, increasing the number of scans can improve the signal-to-noise ratio.
Poor peak resolution in chromatograms (LC-MS or GC-MS) 1. Co-elution of this compound or its metabolites with other isomers or structurally similar compounds. 2. Suboptimal chromatographic conditions.1. For stereoisomers, employ a chiral stationary phase (CSP) column. 2. Systematically optimize chromatographic parameters such as the mobile phase composition, gradient, flow rate, and column temperature. Consider testing different stationary phases with varying selectivities. 3. Chemical derivatization can alter the chromatographic behavior and may improve separation.
Inconsistent or irreproducible results between replicates 1. Incomplete or inconsistent quenching of metabolic activity. 2. Inefficient or variable metabolite extraction. 3. Errors in sample preparation or handling.1. Ensure rapid and complete quenching of metabolism. For adherent cells, this can be achieved by placing the culture dish on dry ice or adding liquid nitrogen. For suspension cells, quickly centrifuge and freeze the cell pellet in liquid nitrogen. 2. Standardize the metabolite extraction protocol to ensure consistency across all samples. This includes using precise volumes of extraction solvents and consistent incubation times. 3. Maintain a consistent workflow for all samples. Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic activity.
High background noise or interfering peaks in MS data 1. Contamination from the sample matrix (e.g., salts, lipids). 2. Background ions from solvents or plasticware.1. Optimize the sample clean-up procedure. A two-phase liquid-liquid extraction (e.g., methanol (B129727):chloroform:water) can help separate polar metabolites from lipids and proteins. 2. Use high-purity solvents (LC-MS or HPLC grade). Run solvent blanks to identify background signals.

Troubleshooting Workflow for Low Metabolite Yield

G start Low Metabolite Yield Detected check_quenching Review Quenching Protocol - Was it rapid and complete? start->check_quenching check_extraction Evaluate Extraction Efficiency - Correct solvent ratios? - Sufficient vortexing/homogenization? check_quenching->check_extraction Yes optimize_quenching Optimize Quenching - Use liquid nitrogen or dry ice. check_quenching->optimize_quenching No check_phase_sep Assess Phase Separation - Clear separation of layers? - Protein disk intact? check_extraction->check_phase_sep Yes optimize_extraction Optimize Extraction - Adjust solvent volumes. - Increase homogenization time. check_extraction->optimize_extraction No check_drying Examine Drying Step - Was the extract completely dried? - Was excessive heat avoided? check_phase_sep->check_drying Yes optimize_centrifugation Optimize Centrifugation - Increase speed or duration. check_phase_sep->optimize_centrifugation No optimize_drying Optimize Drying - Use vacuum concentrator without heat. check_drying->optimize_drying No re_run Re-run Experiment check_drying->re_run Yes optimize_quenching->re_run optimize_extraction->re_run optimize_centrifugation->re_run optimize_drying->re_run

Caption: A logical workflow for troubleshooting low metabolite yield.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound. Note that while these protocols are based on general procedures for 13C-labeled sugars like D-Allose, they should be optimized for your specific cell type or tissue and experimental setup.

Protocol 1: Metabolite Extraction from Adherent Cells

This protocol outlines a general method for the extraction of small polar metabolites from adherent cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid nitrogen or dry ice

  • Pre-chilled (-80°C) 80% Methanol (HPLC or LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

Procedure:

  • Quenching: At the designated time point, rapidly aspirate the culture medium. Immediately place the culture dish on a bed of dry ice or add a sufficient volume of liquid nitrogen to instantly quench all metabolic activity.

  • Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).

  • Cell Lysis: Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the tubes at >12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean microcentrifuge tube.

  • Drying: Dry the collected extract completely using a vacuum concentrator (e.g., SpeedVac) without heating. The dried extract can be stored at -80°C until analysis.

Protocol 2: Metabolite Extraction from Suspension Cells

Procedure:

  • Quenching: Quickly centrifuge the cell suspension at a low speed (e.g., 500 x g) for 2-3 minutes at 4°C.

  • Discard the supernatant and immediately freeze the cell pellet in liquid nitrogen to quench metabolic activity.

  • Extraction: Add a pre-chilled (-80°C) 80% methanol solution to the cell pellet. The volume will depend on the pellet size.

  • Proceed with steps 6-9 from Protocol 1 (Protein Precipitation, Clarification, Supernatant Collection, and Drying).

Protocol 3: Metabolite Extraction from Tissue Samples

Procedure:

  • Quenching: Excise the tissue of interest and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen. This ensures that metabolic activity is stopped instantly.

  • Homogenization: Weigh the frozen tissue and add it to a pre-chilled tube containing an appropriate volume of -80°C 80% methanol (e.g., 1 mL per 50 mg of tissue).

  • Homogenize the sample on ice until a uniform consistency is achieved.

  • Proceed with steps 6-9 from Protocol 1 (Protein Precipitation, Clarification, Supernatant Collection, and Drying).

General Experimental Workflow

G cluster_exp Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture & Labeling with this compound quenching 2. Rapid Quenching of Metabolism cell_culture->quenching extraction 3. Metabolite Extraction (e.g., with cold methanol) quenching->extraction separation 4. Phase Separation & Supernatant Collection extraction->separation drying 5. Sample Drying separation->drying derivatization 6. Derivatization (optional) drying->derivatization analysis 7. MS or NMR Analysis derivatization->analysis data_processing 8. Data Processing & Isotopologue Analysis analysis->data_processing mfa 9. Metabolic Flux Analysis data_processing->mfa

Caption: A generalized workflow for a 13C metabolic flux experiment.

Principle of Stable Isotope Tracing

G cluster_input Input cluster_system Biological System cluster_output Output tracer This compound (Labeled Substrate) cell Cell tracer->cell Uptake metabolites Labeled Downstream Metabolites cell->metabolites Metabolic Conversion analysis Analytical Platform (MS or NMR) metabolites->analysis Detection & Quantification

Caption: The basic principle of stable isotope tracing experiments.

References

Technical Support Center: D-Altrose-2-13C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of D-Altrose-2-13C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution with Other Isomers

Q1: What are the primary causes of poor peak resolution between this compound and other sugar isomers?

Poor peak resolution is a common challenge when analyzing structurally similar sugar isomers. The main causes include:

  • Inappropriate Column Selection: The stationary phase of your HPLC column may not have the necessary selectivity to distinguish between the subtle structural differences of monosaccharide isomers.[1]

  • Suboptimal Mobile Phase Composition: The elution strength, solvent ratio, and pH of the mobile phase are critical for achieving separation. An incorrect mobile phase composition can lead to co-elution.[1]

  • Inadequate Method Parameters: Parameters such as flow rate and column temperature can significantly affect peak resolution. Non-optimal settings may cause band broadening and overlapping peaks.[1]

  • Column Degradation: Over time, the performance of an HPLC column can degrade due to contamination or loss of the stationary phase, which results in reduced efficiency and resolution.[1]

Q2: How can I improve the chromatographic separation of this compound?

To enhance separation, consider the following:

  • Column Choice: Amide columns or those designed for Hydrophilic Interaction Liquid Chromatography (HILIC) are often effective for separating simple sugars.[2][3] HILIC is particularly well-suited for retaining and separating polar analytes like carbohydrates.[3]

  • Mobile Phase Optimization: For HILIC, a mobile phase with a high concentration of acetonitrile (B52724) is typically used.[2] A gradient elution, where the mobile phase composition changes during the run, can improve the separation of complex mixtures.[4]

  • Method Parameter Adjustments: Experiment with lowering the flow rate to increase the interaction time with the stationary phase. Also, optimizing the column temperature can improve selectivity.

Issue 2: Broad or Tailing Peaks

Q3: My this compound peak is broad. What are the likely causes and how can I fix this?

Broad peaks can compromise both resolution and sensitivity. Common causes include:

  • High Injection Volume or Sample Overload: Injecting too large a volume of your sample can lead to peak fronting and broadening.[1][5]

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Column Contamination or Void: The accumulation of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.[1]

    • Solution: Use a guard column and ensure proper sample filtration. If a void is suspected, the column may need to be replaced.[1]

Issue 3: Low Signal Intensity or Poor Ionization

Q4: I am observing a weak signal for my this compound. How can I improve the signal intensity?

Low signal intensity can be due to several factors:

  • Suboptimal Ionization Technique: The choice of ionization method significantly impacts signal intensity.[6] For carbohydrates, Electrospray Ionization (ESI) is a commonly used and effective "soft" ionization technique, especially when coupled with liquid chromatography.[7][8][9]

  • Inefficient Ionization in Positive Mode: Glycans often do not produce abundant ion signals in positive ion mode due to their hydrophilicity and lack of basic sites for protonation.[7]

    • Solution: Operate the mass spectrometer in negative ion mode. Sugars are often more readily detected as deprotonated anions ([M-H]⁻).[10]

  • Sample Concentration: If your sample is too dilute, you may not obtain a strong enough signal. Conversely, a sample that is too concentrated can cause ion suppression.[6]

    • Solution: Optimize the concentration of your sample.

  • Instrument Calibration: Ensure your mass spectrometer is regularly tuned and calibrated to operate at peak performance.[6]

Data Presentation

Table 1: Recommended Starting Parameters for LC-MS Analysis of Sugar Isomers

ParameterRecommendationRationale
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC)Excellent for retaining and separating polar compounds like monosaccharides.[3][11]
Column Type Amide-based columnKnown to provide good separation for simple sugars.[2][4]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium (B1175870) HydroxideModifiers to aid in ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Ammonium HydroxideHigh organic content for HILIC separation.
Gradient Start at high %B (e.g., 90%), decrease to increase elutionA gradient provides better separation of complex mixtures.[4]
Flow Rate 0.2 - 0.5 mL/minLower flow rates can improve resolution.[12]
Column Temperature 30 - 40 °CTemperature can influence selectivity.[12]
Ionization Mode Electrospray Ionization (ESI), Negative ModeSugars are often more readily detected as anions.[7][10]
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Orbitrap, FT-ICR)Provides accurate mass determination, which is crucial for resolving isotopologues.[10]

Experimental Protocols

Protocol 1: Standard LC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using HILIC-LC coupled with high-resolution mass spectrometry.

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile / 10% water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could contaminate the column.

  • Chromatographic Separation:

    • HPLC System: A system capable of gradient elution.

    • Column: An amide-based HILIC column (e.g., 150 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Gradient Program:

      • 0-2 min: 90% B

      • 2-12 min: Linear gradient from 90% to 60% B

      • 12-15 min: Hold at 60% B

      • 15-16 min: Return to 90% B

      • 16-25 min: Equilibrate at 90% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode.

    • Scan Range: m/z 100-300.

    • Resolution: 70,000.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its accurate mass-to-charge ratio.

    • Integrate the peak area to determine its relative abundance.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution check_column Is the column appropriate for sugar isomer separation? (e.g., HILIC, Amide) start->check_column select_column Select a suitable HILIC or Amide column. check_column->select_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes select_column->check_mobile_phase optimize_mp Adjust mobile phase gradient (e.g., acetonitrile/water). check_mobile_phase->optimize_mp No check_parameters Are flow rate and temperature optimized? check_mobile_phase->check_parameters Yes optimize_mp->check_parameters optimize_params Decrease flow rate. Adjust temperature. check_parameters->optimize_params No check_peak_shape Are peaks broad or tailing? check_parameters->check_peak_shape Yes optimize_params->check_peak_shape troubleshoot_broad Reduce injection volume. Match sample solvent to mobile phase. check_peak_shape->troubleshoot_broad Yes end_good Resolution Improved check_peak_shape->end_good No troubleshoot_broad->end_good

Caption: A logical workflow for troubleshooting poor peak resolution in LC-MS.

ExperimentalWorkflow prep Sample Preparation (Dissolve & Filter) lc HILIC Separation (Amide Column, Gradient Elution) prep->lc ion Ionization (ESI - Negative Mode) lc->ion ms Mass Analysis (High-Resolution MS) ion->ms data Data Analysis (Peak Identification & Integration) ms->data

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Navigating Cell Viability in 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues encountered during 13C tracer-based metabolic studies.

Frequently Asked Questions (FAQs)

Q1: Are 13C tracers inherently toxic to cells?

A1: The 13C isotope itself is a stable, non-radioactive isotope and is not considered toxic to cells.[1] However, viability issues can arise from factors related to the tracer experiment itself, such as high concentrations of the labeled substrate, which can induce osmotic stress.[1] It is crucial to distinguish between toxicity from the chemical compound and any effect of the isotope.

Q2: What are the common signs of cellular toxicity in 13C labeling experiments?

A2: Signs of cellular toxicity can manifest in several ways, including:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of live cells.[1]

  • Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface.[1]

  • Induction of apoptosis: An increase in programmed cell death.[1]

  • Alterations in cellular metabolism: High concentrations of a tracer, even if it is not metabolized (like L-glucose), can induce osmotic stress that impacts overall metabolic activity.[1]

  • Activation of stress-related signaling pathways: For example, the Mitogen-Activated Protein Kinase (MAPK) pathway may be activated.[1]

Q3: How can I determine if the observed toxicity is due to osmotic stress from a high tracer concentration?

A3: A standard method to differentiate osmotic stress from other cytotoxic effects is to use a non-metabolizable osmolyte, such as mannitol (B672), as a control.[1] If you observe similar effects on cell viability with both your 13C tracer and mannitol at the same concentration, it strongly suggests that osmotic stress is the primary cause of toxicity.[1]

Q4: What is a safe concentration for 13C tracers in cell culture?

A4: There is no universal "safe" concentration, as it is highly dependent on the specific cell line, the duration of exposure, and the particular 13C-labeled substrate.[1] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific experimental conditions.[1]

Q5: Can the choice of 13C tracer affect cell viability?

A5: While the 13C isotope is not toxic, the choice of the labeled molecule can impact metabolic pathways and, consequently, cell health. For instance, while [U-13C6]-glucose is a common tracer for central carbon metabolism, using alternative tracers like [1,2-13C2]-glucose might be more informative for specific pathways like the pentose (B10789219) phosphate (B84403) pathway and may be used at different optimal concentrations.[2][3] The choice of tracer should be guided by the specific metabolic pathway under investigation to maximize information while minimizing potential metabolic burden.[2][4]

Troubleshooting Guides

Issue 1: Low Cell Viability After 13C Tracer Incubation

This is a common issue that can confound the results of metabolic flux analysis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Tracer concentration is too high, causing osmotic stress. Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 value (the concentration that inhibits 50% of cell viability). Use a concentration well below the IC50 for your labeling experiments.[1]
Osmotic shock from sudden exposure to high tracer concentration. Gradually acclimate the cells to the labeling medium by incrementally increasing the tracer concentration over several hours.[1]
The specific cell line is particularly sensitive to changes in media composition. If experimentally feasible, consider using a more robust cell line. Alternatively, spend more time optimizing the labeling conditions for the sensitive cell line.[1]
Contamination of the 13C tracer stock solution. Ensure the sterility of your tracer stock solution by filter-sterilizing it before adding it to the culture medium.[1]
Nutrient depletion in the labeling medium. Ensure that the labeling medium is not depleted of essential nutrients during the experiment, which could lead to cell death.[5] This is particularly important for long incubation times.
Inaccurate tracer concentration. Double-check all calculations and dilutions of the 13C tracer stock solution to ensure the final concentration in the medium is correct.[1]
Issue 2: Inconsistent or Unreliable Viability Results
Potential Cause Recommended Solution
Inconsistent cell seeding density. Ensure a consistent number of cells are seeded in each well or flask to minimize variability in cell confluency at the time of the experiment.[1]
Variations in incubation time. Strictly adhere to the planned incubation times for all experimental replicates and conditions.
Edge effects in multi-well plates. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.
Improper mixing of tracer in the medium. Ensure the 13C tracer is thoroughly mixed into the medium before adding it to the cells to ensure a homogenous concentration.
Cell handling techniques. Standardize cell handling procedures, including passaging, seeding, and media changes, to reduce variability between experiments.

Experimental Protocols

Protocol 1: Determining Optimal 13C Tracer Concentration using MTT Assay

This protocol outlines a method to assess the cytotoxicity of a 13C tracer and determine a suitable concentration for labeling experiments.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 13C-labeled tracer (e.g., [U-13C6]-glucose)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of the 13C tracer in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the various tracer concentrations. Include a vehicle control (medium without the tracer).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), which should be comparable to the planned duration of your labeling experiment.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: General Workflow for a 13C Tracer Experiment

This protocol provides a generalized workflow for conducting a 13C tracer experiment in mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard growth medium and labeling medium

  • 13C-labeled tracer (e.g., [1,2-13C2]-glucose)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold extraction solvent (e.g., 80% methanol)

  • Cell scrapers

  • Centrifuge

  • Analytical instrument (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency in standard growth medium. Replace the standard medium with the labeling medium containing the optimized concentration of the 13C tracer.[6]

  • Incubation: Incubate the cells for a sufficient time to approach isotopic steady state. This duration should be determined empirically for the specific cell line and metabolites of interest.[6]

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with ice-cold PBS to remove any remaining labeling medium.[6]

    • Quench metabolic activity by adding a cold extraction solvent.[6]

    • Scrape the cells and collect the cell lysate.[6]

  • Sample Processing: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Analysis: Prepare the sample for analysis according to the requirements of the chosen analytical platform (e.g., derivatization for GC-MS). Analyze the sample to determine the mass isotopologue distribution of the metabolites of interest.[6]

  • Data Analysis: Correct the raw data for the natural abundance of 13C. Use metabolic flux analysis (MFA) software to calculate metabolic fluxes from the mass isotopologue distributions.[6]

Visualizations

Caption: A logical workflow for troubleshooting low cell viability in 13C tracer experiments.

Experimental_Workflow General 13C Tracer Experimental Workflow Design 1. Experimental Design - Select Cell Line - Optimize Tracer Concentration Culture 2. Cell Culture & Labeling - Culture to desired confluency - Add 13C tracer medium Design->Culture Incubate 3. Incubation - Allow for isotopic steady state Culture->Incubate Quench_Extract 4. Quenching & Extraction - Wash with cold PBS - Add cold solvent Incubate->Quench_Extract Analyze 5. Sample Analysis - GC-MS or LC-MS/MS Quench_Extract->Analyze Data_Analysis 6. Data Interpretation - Correct for natural abundance - Metabolic Flux Analysis Analyze->Data_Analysis

Caption: A generalized workflow for conducting a 13C tracer experiment.

References

D-Altrose-2-13C data normalization and statistical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Altrose-2-13C data normalization and statistical analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during stable isotope tracing experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is D-Altrose and why is it used in metabolic studies?

A1: D-Altrose is a rare, unnatural monosaccharide, an epimer of D-mannose at the C3 position.[1] Because it is not a common cellular fuel source, this compound can be used as a tracer to investigate specific or alternative metabolic pathways, cellular uptake mechanisms for rare sugars, and potential therapeutic effects without the immediate and widespread incorporation into central carbon metabolism seen with tracers like 13C-glucose.

Q2: What are the expected metabolic fates of this compound in mammalian cells?

A2: The metabolic pathways of D-Altrose in mammalian cells are not well-elucidated. However, based on the metabolism of similar sugars, potential fates could include:

  • Phosphorylation: D-Altrose may be phosphorylated by a hexokinase or a specific kinase to D-Altrose-6-phosphate.

  • Epimerization: It could be converted to other hexoses, such as D-allose or D-mannose, by epimerases.

  • Entry into Glycolysis: If converted to a glycolytic intermediate like fructose-6-phosphate, the 13C label could appear in downstream metabolites of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.

  • Glycosylation: The labeled sugar may be incorporated into glycoproteins or glycolipids.

Q3: Which normalization method is most appropriate for this compound metabolomics data?

A3: The choice of normalization method is critical for reliable data interpretation. The most common and recommended methods for mass spectrometry-based metabolomics data include:

  • Sum Normalization: This method scales the total signal intensity of all measured metabolites in a sample to a constant value. It is simple and effective for adjusting for differences in sample loading.[2]

  • Median Normalization: This method is similar to sum normalization but uses the median intensity, making it more robust to outliers.[2]

  • Quantile Normalization: This technique aligns the distribution of metabolite intensities across all samples, which can be particularly useful when there are global, non-linear differences between samples.

The best method depends on the specific characteristics of your dataset. It is often advisable to test multiple normalization strategies.

Q4: How do I correct for the natural abundance of 13C in my data?

A4: Natural 13C abundance (approximately 1.1%) must be corrected to accurately determine the enrichment from the this compound tracer. This is typically done using algorithms that calculate the theoretical mass isotopomer distribution for each metabolite based on its chemical formula and subtract the contribution of naturally occurring 13C. Several software packages and online tools are available for this correction.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound experiments.

Symptom Possible Cause Troubleshooting Steps
Low or no detectable 13C enrichment in downstream metabolites. 1. Inefficient cellular uptake of D-Altrose: The cell line used may lack the necessary transporters for D-Altrose. 2. Lack of enzymatic activity: The cells may not have the enzymes (e.g., kinases, epimerases) to metabolize D-Altrose. 3. Insufficient incubation time: The labeling period may be too short to allow for detectable incorporation into downstream metabolites.1. Confirm uptake: Use a fluorescently labeled D-Altrose analog or measure intracellular this compound levels. Consider using cell lines known to have broad substrate specificity for glucose transporters. 2. Test for key enzymes: Perform in vitro enzyme assays with cell lysates to check for D-Altrose phosphorylation or epimerization. 3. Optimize incubation time: Conduct a time-course experiment to determine the optimal labeling duration.
High variability in 13C enrichment between biological replicates. 1. Inconsistent cell culture conditions: Variations in cell density, growth phase, or media composition can significantly impact metabolism. 2. Inaccurate sample quenching and extraction: Slow or incomplete quenching can lead to continued metabolic activity and altered metabolite profiles. Inconsistent extraction efficiency can also introduce variability. 3. Analytical instrument instability: Fluctuations in the mass spectrometer's performance can affect measurement precision.1. Standardize cell culture: Ensure all replicates are seeded at the same density and harvested at the same growth phase. Use a consistent batch of media and supplements. 2. Optimize quenching and extraction: Use a rapid and effective quenching method, such as cold methanol (B129727). Validate your extraction protocol for efficiency and reproducibility. 3. Monitor instrument performance: Run quality control samples regularly to check for instrument drift and ensure consistent performance.
Unexpected 13C labeling patterns. 1. Contamination of the this compound tracer: The tracer may contain other 13C-labeled sugars. 2. Alternative metabolic pathways: The cells may be utilizing D-Altrose in a previously unknown pathway. 3. Isotope scrambling: The 13C label may be redistributed through reversible reactions or metabolic cycles.1. Verify tracer purity: Analyze the this compound tracer by mass spectrometry to confirm its isotopic and chemical purity. 2. Investigate alternative pathways: Consult the literature for known metabolism of similar rare sugars and consider the possibility of novel enzymatic activities. 3. Use position-specific labeling analysis: If possible, use techniques like tandem mass spectrometry (MS/MS) to determine the position of the 13C label in downstream metabolites.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Mammalian Cells
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture in standard growth medium.

  • Tracer Preparation: Prepare a stock solution of this compound in sterile water or PBS. The final concentration in the labeling medium will depend on the experimental goals but typically ranges from 5 to 25 mM.

  • Labeling: a. Aspirate the standard growth medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add pre-warmed labeling medium (e.g., glucose-free DMEM supplemented with dialyzed FBS and the this compound tracer) to each well. d. Incubate for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction: a. Place the 6-well plate on dry ice to quench metabolism rapidly. b. Add 1 mL of ice-cold 80% methanol to each well. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant containing the metabolites to a new tube. g. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis: Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile).

Data Presentation

Table 1: Comparison of Normalization Methods on Raw Peak Intensities
MetaboliteRaw Intensity (Sample 1)Raw Intensity (Sample 2)Sum Normalized (Sample 1)Sum Normalized (Sample 2)Median Normalized (Sample 1)Median Normalized (Sample 2)Quantile Normalized (Sample 1)Quantile Normalized (Sample 2)
This compound1,200,0001,500,0001,000,0001,000,0001,043,478960,0001,100,0001,100,000
Citrate M+150,00065,00041,66743,33343,47841,60045,00045,000
Glutamate M+180,00095,00066,66763,33369,56560,80070,00070,000
Lactate M+125,00030,00020,83320,00021,73919,20022,00022,000
Total/Median 1,355,000 1,690,000 1,130,000 1,126,667 1,150,000 1,081,600 - -

This table presents hypothetical data to illustrate the effect of different normalization methods.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture labeling This compound Labeling cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS Analysis extraction->ms_analysis Metabolite Sample raw_data Raw Data Processing ms_analysis->raw_data normalization Data Normalization raw_data->normalization stat_analysis Statistical Analysis normalization->stat_analysis

Caption: Experimental workflow for this compound stable isotope tracing.

d_altrose_metabolism D_Altrose_ext This compound (extracellular) D_Altrose_int This compound (intracellular) D_Altrose_ext->D_Altrose_int Transporter Altrose_6P D-Altrose-6-P D_Altrose_int->Altrose_6P Hexokinase (?) Allose_6P D-Allose-6-P Altrose_6P->Allose_6P Epimerase (?) Fructose_6P Fructose-6-P Allose_6P->Fructose_6P Isomerase (?) Glycolysis Glycolysis Fructose_6P->Glycolysis PPP Pentose Phosphate Pathway Fructose_6P->PPP TCA TCA Cycle Glycolysis->TCA

Caption: Hypothetical metabolic pathways for this compound in mammalian cells.

References

Validation & Comparative

A Comparative Guide: D-Altrose-2-13C vs. U-13C-Glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating the complex network of biochemical pathways. The choice of tracer is paramount and dictates the scope and resolution of the metabolic insights obtained. This guide provides a comprehensive and objective comparison between the universally employed tracer, uniformly labeled 13C-glucose (U-13C-glucose), and the rare sugar tracer, D-Altrose-2-13C.

While U-13C-glucose serves as a robust tool for interrogating central carbon metabolism, the unique metabolic properties of D-Altrose suggest a distinct and complementary role. This document will explore their divergent metabolic fates, present a comparative analysis of their applications supported by experimental context, and provide detailed protocols to assist researchers in selecting the optimal tracer for their scientific inquiries.

Core Comparison: Metabolic Fate and Applications

The primary distinction between U-13C-glucose and this compound lies in their cellular uptake and subsequent metabolic processing. U-13C-glucose is readily transported into cells and swiftly enters the central carbon metabolism, its 13C atoms becoming incorporated into a multitude of downstream metabolites through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it an ideal tracer for quantifying the flux through these fundamental pathways.

Conversely, D-Altrose, a C3 epimer of D-mannose, is a rare, unnatural monosaccharide that is poorly metabolized in most biological systems.[1] While some studies have shown that certain hexokinases can phosphorylate D-allose (a C3 epimer of D-fructose), the efficiency is significantly lower than for glucose.[2][3] This limited metabolism suggests that this compound is not a suitable tracer for measuring high-flux pathways. Instead, its value lies in its potential as a control for glucose uptake and for investigating specific, low-flux pathways or enzymatic activities that may utilize it as a substrate.

Quantitative Data Summary

The following table summarizes the key differences in performance and application between this compound and U-13C-glucose as metabolic tracers.

FeatureU-13C-GlucoseThis compound
Tracer Type Uniformly labeled hexosePositionally labeled rare hexose
Metabolic Fate Readily enters glycolysis, PPP, and TCA cycle.[4]Poorly metabolized; limited phosphorylation by some hexokinases.[2][3]
Primary Application Quantifying fluxes in central carbon metabolism.Investigating cellular uptake mechanisms; potential tracer for specific isomerases or kinases.
13C Incorporation High incorporation into a wide range of metabolites.Low to negligible incorporation into downstream metabolites.
Data Interpretation Complex labeling patterns require sophisticated modeling for flux analysis.Simple interpretation, primarily reflecting uptake and potential initial phosphorylation.
Established Protocols Abundant and well-validated protocols are available.Limited established protocols for metabolic tracing.

Experimental Protocols

Key Experiment: 13C Metabolic Flux Analysis (MFA) using U-13C-Glucose

This protocol outlines a typical workflow for conducting a 13C-MFA experiment in cultured mammalian cells to quantify fluxes through central carbon metabolism.

1. Cell Culture and Labeling:

  • Culture cells in a defined medium to ensure control over carbon sources.

  • In the exponential growth phase, replace the medium with a labeling medium containing U-13C-glucose as the primary carbon source.

  • The concentration of U-13C-glucose should be optimized for the specific cell line and experimental objectives.

  • Incubate the cells for a duration sufficient to achieve isotopic steady state, which should be determined empirically for the metabolites of interest.[5]

2. Metabolite Quenching and Extraction:

  • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeling medium.

  • Immediately quench metabolic activity by adding a cold extraction solvent, such as 80% methanol. This step is critical to halt enzymatic reactions and preserve the in vivo metabolic state.

  • Scrape the cells and collect the cell lysate.

3. Sample Preparation for GC-MS Analysis:

  • Centrifuge the cell lysate to pellet cellular debris.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for gas chromatography. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

  • The metabolites are separated on the GC column and then ionized and detected by the mass spectrometer.

  • The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID) which reflects the incorporation of 13C.[6]

5. Data Analysis and Flux Estimation:

  • Correct the raw GC-MS data for the natural abundance of 13C.

  • Use the corrected MIDs and a stoichiometric model of cellular metabolism as inputs for MFA software (e.g., INCA, Metran) to estimate intracellular fluxes.[7]

Visualizing Metabolic Fates and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

U_13C_Glucose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular U-13C-Glucose_ext U-13C-Glucose U-13C-Glucose_int U-13C-Glucose U-13C-Glucose_ext->U-13C-Glucose_int GLUTs G6P Glucose-6-P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP DHAP DHAP FBP->DHAP GAP Glyceraldehyde-3-P FBP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate aKG α-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate 6PG 6-P-Gluconolactone Ru5P Ribulose-5-P 6PG->Ru5P R5P Ribose-5-P Ru5P->R5P Xylulose-5-P Xylulose-5-P Ru5P->Xylulose-5-P S7P Sedoheptulose-7-P E4P Erythrose-4-P - - R5PXylulose-5-P R5PXylulose-5-P S7PGAP S7PGAP R5PXylulose-5-P->S7PGAP E4PF6P E4PF6P S7PGAP->E4PF6P

Caption: Metabolic pathways traced by U-13C-glucose.

D_Altrose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Altrose-2-13C_ext This compound D-Altrose-2-13C_int This compound D-Altrose-2-13C_ext->D-Altrose-2-13C_int Uptake (?) Altrose-P Altrose-6-Phosphate (?) D-Altrose-2-13C_int->Altrose-P Hexokinase (low affinity) Further_Metabolism Limited/No Further Metabolism Altrose-P->Further_Metabolism

Caption: Inferred metabolic fate of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (Defined Medium) Labeling 2. Isotopic Labeling (e.g., U-13C-Glucose) Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Analytical Measurement (e.g., GC-MS, LC-MS) Extraction->Analysis Data_Processing 6. Data Processing (MID Calculation) Analysis->Data_Processing MFA 7. Metabolic Flux Analysis (Computational Modeling) Data_Processing->MFA Flux_Map 8. Flux Map Generation MFA->Flux_Map

Caption: General workflow for 13C metabolic flux analysis.

Conclusion

This compound, due to its limited metabolism, is not suitable for general flux analysis. However, its metabolic inertia makes it a potentially valuable tool for specific applications, such as a control for glucose transport, for studying the substrate specificity of hexokinases and other sugar-metabolizing enzymes, or for tracing the fate of rare sugars in biological systems. The selection between these two tracers should be guided by the specific research question, with a clear understanding of their distinct metabolic behaviors.

References

A Researcher's Guide to Tracing the Pentose Phosphate Pathway: A Comparative Analysis of [1,2-¹³C]glucose and the Prospect of D-Altrose-2-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis, the precise quantification of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is critical for understanding cellular bioenergetics, redox homeostasis, and nucleotide synthesis. The choice of an isotopic tracer is paramount for achieving accurate and reliable flux measurements. This guide provides a comprehensive comparison between the widely used [1,2-¹³C]glucose and the theoretical considerations for a novel tracer, D-Altrose-2-¹³C, in the context of ¹³C-Metabolic Flux Analysis (¹³C-MFA).

The PPP is a crucial metabolic pathway that runs parallel to glycolysis, and its flux can be a key indicator of cellular proliferation, oxidative stress, and metabolic reprogramming in various diseases, including cancer. ¹³C-MFA is a powerful technique to dissect the contributions of these interconnected pathways by tracing the fate of carbon atoms from labeled substrates.

[1,2-¹³C]glucose: The Gold Standard for PPP Flux Analysis

[1,2-¹³C]glucose has emerged as one of the most effective and widely used tracers for quantifying the flux through the PPP.[1][2] Its primary advantage lies in its ability to generate distinct labeling patterns in downstream metabolites depending on whether it is metabolized through glycolysis or the PPP, allowing for a precise deconvolution of the two pathways.[3][4]

When [1,2-¹³C]glucose enters glycolysis, it produces doubly labeled (M+2) triose phosphates. In contrast, passage through the oxidative branch of the PPP results in the loss of the C1 carbon as ¹³CO₂, leading to the formation of singly labeled (M+1) pentose phosphates, which can then re-enter the glycolytic pathway.[3] This differential labeling is the key to its effectiveness.

Advantages of [1,2-¹³C]glucose:
  • High Precision: Computational and experimental studies have consistently shown that [1,2-¹³C]glucose provides the most precise estimates for fluxes in both glycolysis and the PPP compared to other glucose tracers like [1-¹³C]glucose.

  • Resolving Power: It offers excellent resolution between the oxidative PPP and glycolysis by generating unique isotopomers of downstream metabolites.

  • Versatility: It can be applied to a wide range of biological systems, from microbial cultures to mammalian cells and even in vivo studies.

Limitations of [1,2-¹³C]glucose:
  • Natural Abundance Correction: The detection of singly labeled metabolites, a key indicator of PPP flux, requires careful correction for the natural abundance of ¹³C, which can be a source of error if not handled properly.

  • TCA Cycle Resolution: While excellent for the PPP and glycolysis, it may provide less resolution for the Tricarboxylic Acid (TCA) cycle compared to other tracers like [U-¹³C₆]glucose.

  • Complex Recycling: The recycling of pentose phosphates back into glycolysis through the non-oxidative PPP can lead to complex labeling patterns that require sophisticated modeling to interpret accurately.

D-Altrose-2-¹³C: A Theoretical Contender

Currently, there is a notable lack of published research on the use of D-Altrose-2-¹³C as a tracer for metabolic flux analysis. D-altrose is a rare sugar, an epimer of D-allose and D-mannose. Its metabolic fate is not as well-characterized as that of glucose, and it is generally considered to be poorly metabolized by most organisms.

The theoretical value of D-Altrose-2-¹³C as a tracer would depend entirely on its uptake and subsequent metabolism by the cells of interest. If it were to be metabolized through a pathway that intersects with central carbon metabolism, it could potentially offer novel insights.

Potential Advantages (Theoretical):
  • Probing Specific Pathways: If a cell type possesses a unique pathway for D-altrose catabolism, a D-Altrose-2-¹³C tracer could provide targeted information about the flux through this specific route.

  • Alternative Entry Point: Its entry into central metabolism at a different point than glucose could help to resolve fluxes that are difficult to distinguish using glucose tracers alone.

Challenges and Validation Requirements:
  • Metabolic Network Reconstruction: A prerequisite for its use would be a thorough understanding and reconstruction of the D-altrose metabolic network in the biological system of interest.

  • Tracer Purity and Stability: The chemical and isotopic purity of D-Altrose-2-¹³C would need to be rigorously verified, along with its stability in culture media.

  • Comparative Analysis: Essential validation would involve a direct comparison of flux maps generated using D-Altrose-2-¹³C with those obtained from well-established tracers like [1,2-¹³C]glucose.

Quantitative Data Comparison

The following table summarizes the performance of [1,2-¹³C]glucose for PPP flux analysis based on computational and experimental data. Data for D-Altrose-2-¹³C is not available due to its novelty and lack of application in published studies.

TracerPathway ProbedPrecision ScoreKey AdvantagesDisadvantages
[1,2-¹³C]glucose Pentose Phosphate Pathway, GlycolysisHigh (~95 for PPP)High precision for PPP and glycolysis fluxes; excellent resolution between the two pathways.Requires correction for natural ¹³C abundance; less resolution for the TCA cycle.
D-Altrose-2-¹³C UnknownN/ATheoretical potential to probe unique metabolic pathways.Not validated; metabolic fate is largely unknown; not commercially available as a tracer.

Experimental Protocols

A generalized protocol for conducting a ¹³C-MFA experiment to assess PPP flux using [1,2-¹³C]glucose is outlined below. This protocol is adaptable for various cell lines and experimental systems.

Cell Culture and Labeling
  • Culture Medium: Culture cells in a chemically defined medium where unlabeled glucose is replaced with [1,2-¹³C]glucose at a known concentration.

  • Isotopic Steady State: Continue the culture for a duration sufficient to reach an isotopic steady state in the metabolites of interest. This duration needs to be determined empirically for each experimental system.

Metabolite Extraction
  • Quenching: Rapidly quench metabolism to halt enzymatic activity, typically by using cold methanol (B129727) or other quenching solutions.

  • Extraction: Extract intracellular metabolites using appropriate solvent systems.

Analytical Measurement
  • Instrumentation: Analyze the isotopic labeling patterns of key downstream metabolites (e.g., lactate, pyruvate, amino acids, RNA ribose) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Acquisition: Measure the mass isotopomer distributions (MIDs) of the target metabolites.

Data Analysis and Flux Calculation
  • Metabolic Model: Use a defined metabolic network model that includes glycolysis, the PPP, the TCA cycle, and other relevant pathways.

  • Software: Employ specialized software (e.g., 13CFLUX2, Metran) to estimate metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted MIDs.

  • Statistical Analysis: Perform a goodness-of-fit analysis to assess the quality of the flux map and calculate confidence intervals for the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

To aid in the understanding of the principles and procedures discussed, the following diagrams have been generated using Graphviz.

PPP_and_Glycolysis cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-P F6P Fructose-6-P G6P->F6P G6P_PPP Glucose-6-P GAP Glyceraldehyde-3-P F6P->GAP PYR Pyruvate GAP->PYR R5P Ribose-5-P G6P_PPP->R5P Oxidative NADPH NADPH G6P_PPP->NADPH CO2 CO2 G6P_PPP->CO2 F6P_PPP Fructose-6-P R5P->F6P_PPP Non-oxidative GAP_PPP Glyceraldehyde-3-P R5P->GAP_PPP Non-oxidative F6P_PPP->F6P GAP_PPP->GAP

Caption: The Pentose Phosphate Pathway and its interface with Glycolysis.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase cell_culture 1. Cell Culture with [1,2-13C]glucose quenching 2. Metabolic Quenching cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction analysis 4. GC-MS / LC-MS Analysis extraction->analysis data_processing 5. Data Processing (MID determination) analysis->data_processing flux_estimation 6. Flux Estimation (Software) data_processing->flux_estimation model_validation 7. Model Validation & Statistical Analysis flux_estimation->model_validation flux_map 8. Flux Map Generation model_validation->flux_map

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Tracer_Fate cluster_glycolysis Glycolysis cluster_ppp Oxidative PPP glucose [1,2-13C]glucose (●●○○○○) pyr_gly Pyruvate (M+2) (●●○) glucose->pyr_gly co2 13CO2 (●) glucose->co2 r5p Ribose-5-P (M+1) (●○○○○) glucose->r5p pyr_ppp Pyruvate (M+1) (○●○) r5p->pyr_ppp via non-oxidative PPP & glycolysis

Caption: Fate of ¹³C atoms from [1,2-¹³C]glucose in PPP vs. Glycolysis.

Conclusion

For researchers requiring high-precision measurements of pentose phosphate pathway flux and clear resolution from glycolysis, [1,2-¹³C]glucose remains the superior and well-validated tracer. Its ability to generate unique labeling patterns provides robust and reliable data for ¹³C-MFA. While the prospect of novel tracers like D-Altrose-2-¹³C is intriguing, their application is currently speculative and would require extensive validation before they can be considered viable alternatives. The significant investment in establishing the metabolic network and validating the tracer's behavior is a major hurdle. Therefore, for the foreseeable future, [1,2-¹³C]glucose, often in combination with other tracers like [U-¹³C]glutamine for a more comprehensive network analysis, will continue to be the cornerstone of PPP flux studies.

References

A Researcher's Guide to 13C Labeled Monosaccharides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise interrogation of cellular metabolism is fundamental to unraveling disease mechanisms and discovering novel therapeutics. Stable isotope tracers, particularly 13C labeled monosaccharides, are indispensable tools in these endeavors, enabling the detailed mapping of metabolic pathways. This guide provides an objective comparison of commonly used 13C labeled monosaccharides, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tracer for your specific research needs.

The principle behind 13C labeling lies in replacing the naturally abundant 12C isotope with the heavier, non-radioactive 13C isotope.[1] When cells are supplied with a 13C-enriched substrate, such as glucose or fructose (B13574), the labeled carbon atoms are incorporated into downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the 13C incorporation, allowing researchers to trace the flow of carbon through metabolic networks.[1] This process, known as metabolic flux analysis (MFA), provides a quantitative measure of the rates of metabolic reactions.[2][3]

Comparative Analysis of 13C Labeled Monosaccharides

The choice of a 13C labeled monosaccharide is critical and depends on the specific metabolic pathway under investigation.[2] Glucose and fructose are the most commonly utilized labeled monosaccharides, each offering unique advantages for probing different aspects of cellular metabolism.

Feature13C Labeled Glucose13C Labeled FructoseKey Considerations
Primary Metabolic Entry Point Glycolysis (via hexokinase)Fructolysis (via fructokinase)Allows for targeted investigation of distinct carbohydrate metabolism pathways.
Key Pathways Traced Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine/Glycine Biosynthesis, Glycogen Synthesis, Lipid Biosynthesis.[4]Fructolysis, Glycolysis, Gluconeogenesis, TCA Cycle, Fatty Acid Synthesis.[5]The specific labeling pattern on the monosaccharide (e.g., uniformly labeled [U-13C] or positionally labeled [1,2-13C2]) provides finer resolution for specific pathways.[4][6]
Common Applications Broad analysis of central carbon metabolism, identifying metabolic reprogramming in cancer, studying insulin (B600854) action.[4][7]Investigating the metabolic effects of high-fructose diets, studying fructose-driven lipogenesis, understanding fructose's role in metabolic syndrome.[5][8]Fructose metabolism can be cell-type specific, with hepatocytes showing high fructokinase activity.
Analytical Techniques Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[9][10]Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][9]The choice of analytical platform influences the type of information obtained; MS provides isotopologue distribution, while NMR can reveal positional information.[5]

Experimental Data Highlights

Case Study: 13C-Fructose Metabolism in Human Adipocytes

A study investigating the metabolism of [U-13C6]-d-fructose in human adipocytes provided quantitative insights into the fate of fructose carbons. The data revealed a dose-dependent increase in the incorporation of 13C into key metabolic intermediates, highlighting the contribution of fructose to both energy production and biosynthesis.[5]

Metabolic ProcessKey Quantitative Finding
Acetyl-CoA Formation A dose-dependent increase from ~15% to 35-40% of the total pool with increasing fructose concentrations.[5]
Lactate Release Significant correlation between fructose exposure and the release of 13C-labeled lactate.[5]
TCA Cycle Activity A slight but significant increase in released 13CO2 at higher fructose concentrations.[5]
Anabolic Processes Robust stimulation of glutamate (B1630785) and de novo fatty acid synthesis.[5]
Case Study: Tracing Glucose into Glycans

Researchers used 13C-labeled glucose to track its incorporation into cell membrane glycans in cancer cells.[7] By monitoring the 13C isotope incorporation over time, they were able to quantify the routing of glucose from glycolysis into monosaccharide synthesis and ultimately into complex glycan structures, providing insights into the altered glycosylation patterns characteristic of cancer.[7]

Signaling Pathways and Experimental Workflows

Metabolic Fate of 13C Labeled Glucose

The following diagram illustrates the major metabolic pathways that can be traced using 13C labeled glucose.

Glucose 13C-Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycogen Glycogen Synthesis G6P->Glycogen Pyruvate Pyruvate F6P->Pyruvate Serine Serine/Glycine Biosynthesis F6P->Serine Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Lipids Lipid Biosynthesis AcetylCoA->Lipids

Caption: Central metabolic pathways traced by 13C-glucose.

General Experimental Workflow for 13C Metabolic Flux Analysis

This diagram outlines the key steps involved in a typical 13C labeling experiment.

cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Tracer Tracer Selection (e.g., 13C-Glucose) Culture Cell Culture & Labeling Tracer->Culture Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis MID Mass Isotopologue Distribution (MID) Analysis->MID MFA Metabolic Flux Analysis (MFA) MID->MFA FluxMap Flux Map MFA->FluxMap

Caption: Generalized workflow for 13C metabolic flux analysis.

Detailed Experimental Protocols

13C Labeling of Cultured Mammalian Cells

This protocol provides a general procedure for labeling adherent mammalian cells with a 13C labeled monosaccharide.

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • 13C labeled monosaccharide (e.g., [U-13C6]-D-glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the unlabeled monosaccharide) with the desired concentration of the 13C labeled monosaccharide.

  • Labeling: When cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed PBS. Add the pre-warmed labeling medium to the cells and incubate for the desired time period (typically ranging from hours to days) under standard culture conditions.

  • Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add liquid nitrogen to the wells to flash-freeze the cells.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and collect the cell lysate. Incubate on ice to precipitate proteins. Centrifuge to pellet the protein debris and collect the supernatant containing the metabolites for analysis.[11]

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for derivatization and analysis of monosaccharides for 13C labeling analysis.

Materials:

  • Extracted metabolite samples

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • GC-MS system

Procedure:

  • Sample Drying: Evaporate the solvent from the metabolite extracts to complete dryness using a vacuum concentrator.

  • Derivatization (Two-step):

    • Oximation: Add methoxyamine hydrochloride in pyridine to the dried sample, vortex, and incubate to protect the carbonyl groups.

    • Silylation: Add MSTFA, vortex, and incubate to derivatize hydroxyl and amine groups, making the metabolites volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopologue distribution.[9]

Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to MS by resolving the positional incorporation of 13C atoms.

Procedure:

  • Sample Preparation: The extracted and purified metabolite samples are dissolved in a suitable deuterated solvent (e.g., D2O).

  • NMR Data Acquisition: Acquire 1D and 2D 13C NMR spectra. 2D experiments like 13C-13C COSY can be used to determine the connectivity of carbon atoms within a molecule.[12]

  • Data Analysis: The resulting spectra are analyzed to identify the chemical shifts and coupling patterns of the 13C-labeled carbons, which reveal their positions within the metabolite.[13]

Conclusion

13C labeled monosaccharides are powerful tools for elucidating the complexities of cellular metabolism. The choice between different labeled sugars, such as glucose and fructose, and the specific isotopic labeling pattern should be carefully considered based on the research question. By combining robust experimental design with advanced analytical techniques like mass spectrometry and NMR spectroscopy, researchers can gain unprecedented insights into metabolic fluxes, which is crucial for advancing our understanding of health and disease and for the development of new therapeutic strategies.

References

Assessing the Metabolic Impact of D-Altrose-2-13C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel sugars is paramount. This guide provides a comparative assessment of D-Altrose-2-13C, a rare monosaccharide, against the well-characterized metabolic pathways of common sugars. Due to the limited available research on D-Altrose, this guide synthesizes current knowledge on related rare sugars and outlines the necessary experimental approaches to fully characterize the metabolic impact of this compound.

D-Altrose is an aldohexose, an epimer of D-mannose, that is not abundant in nature[1]. Its limited availability has contributed to a scarcity of research into its metabolic effects compared to other rare sugars like D-allulose and D-tagatose[2][3]. While D-Altrose is used in the synthesis of various biologically active compounds, its own metabolic journey within a cell remains largely uncharted[1]. The isotopically labeled form, this compound, serves as a potential tracer to elucidate these unknown pathways.

The Metabolic Journey: A Tale of Two Sugars

To understand the potential metabolic impact of D-Altrose, it is essential to contrast it with the well-established metabolic pathways of D-glucose.

D-Glucose: As the primary energy source for most organisms, D-glucose is readily transported into cells and rapidly enters central carbon metabolism[4]. Upon entering the cell, it is phosphorylated by hexokinase to glucose-6-phosphate (G6P). This initial step traps glucose within the cell and primes it for two major metabolic pathways:

  • Glycolysis: A series of enzymatic reactions that break down G6P into pyruvate, generating ATP and NADH in the process. Pyruvate can then enter the tricarboxylic acid (TCA) cycle for further energy production.

  • Pentose Phosphate Pathway (PPP): This pathway runs parallel to glycolysis and is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.

D-Altrose: The metabolic fate of D-Altrose is largely speculative due to a lack of direct experimental evidence. Based on studies of other rare sugars, several possibilities exist:

  • Limited Cellular Uptake: The transport of D-Altrose into cells may be inefficient compared to glucose. The specificity of glucose transporters (GLUTs) for different sugar structures plays a critical role here.

  • Inefficient Phosphorylation: Even if transported into the cell, D-Altrose may be a poor substrate for hexokinase, the gatekeeper enzyme for glycolysis and the PPP. The efficiency of this phosphorylation step is a key determinant of a sugar's metabolic potential.

  • Alternative Metabolic Routes: If D-Altrose is phosphorylated, it may or may not proceed through the canonical glycolytic or PPP pathways. It could potentially be metabolized by other, less common enzymatic pathways.

  • Excretion: A significant portion of ingested D-Altrose may be excreted from the body unmetabolized.

Comparative Data: Insights from Related Rare Sugars

While direct comparative data for D-Altrose is unavailable, studies on other rare sugars offer valuable insights into how a novel sugar might behave metabolically.

FeatureD-GlucoseD-Allulose (a rare sugar)D-Tagatose (a rare sugar)D-Altrose (Hypothesized)
Cellular Uptake High, via GLUT transportersModerate, via GLUT5 and other transportersModerateLikely low to moderate
Phosphorylation by Hexokinase High efficiencyLow efficiencyPhosphorylated to tagatose-6-phosphateUnknown, likely low efficiency
Entry into Glycolysis Major pathway for energy productionLimited entry, can be converted to fructose-6-phosphateCan enter glycolysis after conversionUnlikely to be a major contributor
Metabolic Energy Yield HighVery lowLowExpected to be very low
Reported Metabolic Effects Primary energy source, can contribute to hyperglycemia and fat synthesisAnti-hyperglycemic, anti-obesity effectsAnti-hyperglycemic effectsPotential antioxidant properties reported

Experimental Protocols for Assessing D-Altrose Metabolism

To rigorously assess the metabolic impact of this compound, a series of well-defined experiments are necessary.

In Vitro Cell Culture Studies

Objective: To determine the cellular uptake, phosphorylation, and metabolic fate of D-Altrose in various cell lines.

Methodology:

  • Cell Culture: Culture selected cell lines (e.g., HepG2 for liver metabolism, Caco-2 for intestinal absorption) in standard media.

  • Isotope Labeling: Replace the standard glucose-containing medium with a medium containing this compound at a specific concentration. A control group with 13C-labeled glucose should be run in parallel.

  • Metabolite Extraction: After a defined incubation period, quench cellular metabolism and extract intracellular metabolites.

  • Metabolite Analysis: Analyze the extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to identify and quantify 13C-labeled metabolites.

  • Data Analysis: Determine the extent of 13C enrichment in key metabolic intermediates of glycolysis, the PPP, and the TCA cycle to trace the metabolic fate of this compound.

In Vivo Animal Studies

Objective: To investigate the whole-body metabolic effects of D-Altrose, including its absorption, distribution, metabolism, and excretion.

Methodology:

  • Animal Model: Utilize a suitable animal model, such as mice or rats.

  • Dietary Administration: Administer a diet containing this compound to the experimental group and a diet with 13C-labeled glucose to the control group.

  • Sample Collection: Collect blood, urine, feces, and various tissue samples at different time points.

  • Metabolite Extraction and Analysis: Extract metabolites from the collected samples and analyze them using MS or NMR to track the distribution and transformation of the 13C label.

  • Physiological Measurements: Monitor key metabolic parameters such as blood glucose levels, insulin (B600854) levels, and body weight throughout the study.

Visualizing the Metabolic Pathways

The following diagrams illustrate the known metabolic pathways of glucose and the potential, yet unconfirmed, routes for D-Altrose.

Glucose_Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Energy Production TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Energy Production NADPH NADPH PPP->NADPH Nucleotide_Precursors Nucleotide_Precursors PPP->Nucleotide_Precursors

Figure 1: Simplified metabolic pathways of D-Glucose.

D_Altrose_Metabolism D_Altrose D_Altrose Cell_Membrane Cell Membrane D_Altrose->Cell_Membrane Transport? Excretion Excretion D_Altrose->Excretion Major Route? Phosphorylation Phosphorylation? Cell_Membrane->Phosphorylation Metabolic_Pathways Glycolysis / PPP? Phosphorylation->Metabolic_Pathways

Figure 2: Hypothesized and unconfirmed metabolic fate of D-Altrose.

Experimental Workflow for Isotope Tracing

The following diagram outlines a typical workflow for a stable isotope tracing experiment using this compound.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell Culture / Animal Model Cell Culture / Animal Model Isotope Administration\n(this compound) Isotope Administration (this compound) Cell Culture / Animal Model->Isotope Administration\n(this compound) Sample Collection Sample Collection Isotope Administration\n(this compound)->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Data Processing Data Processing MS or NMR Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

References

D-Altrose-2-13C: A Novel Control for High-Precision Glucose Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of glucose uptake is fundamental to metabolic research, with profound implications for the study of diseases such as cancer, diabetes, and neurodegenerative disorders. The ideal assay requires a reliable control to differentiate specific, transporter-mediated glucose uptake from non-specific background signals. While 2-deoxy-D-glucose (2-DG) is a widely used glucose analog and L-glucose (B1675105) serves as a non-transported control, this guide introduces D-Altrose-2-13C as a promising alternative control, offering unique advantages for stable isotope-based glucose uptake studies.

D-Altrose, a C-3 epimer of D-glucose, is a rare sugar that is not commonly found in nature[1]. Its structural similarity to D-glucose, combined with its distinct stereochemistry, suggests that it may have very low affinity for glucose transporters (GLUTs), making it an excellent candidate for a negative control. The incorporation of a stable isotope label (13C) at the C-2 position allows for sensitive and specific detection by mass spectrometry (MS), enabling precise quantification of its cellular uptake, or lack thereof.

This guide provides a comparative overview of this compound alongside commonly used controls for glucose uptake studies, supported by experimental protocols and data to aid researchers in selecting the most appropriate tools for their investigations.

Comparison of Glucose Analogs for Uptake Studies

The selection of an appropriate glucose analog is critical for the accuracy and interpretation of glucose uptake assays. The following table summarizes the key characteristics of D-Glucose, the substrate of interest, and compares it with this compound, L-Glucose, and 2-Deoxy-D-glucose (2-DG).

FeatureD-GlucoseThis compoundL-Glucose2-Deoxy-D-glucose (2-DG)
Structure AldohexoseC-3 epimer of D-glucoseEnantiomer of D-glucoseD-glucose analog lacking the C-2 hydroxyl group
Transport by GLUTs Actively transported[2]Proposed to have very low to no transportGenerally not transported[3]Transported by GLUTs[4][5]
Metabolism Metabolized via glycolysisPresumed to be non-metabolizableNot metabolizedPhosphorylated to 2-DG-6-P, then trapped intracellularly
Primary Use in Uptake Assays SubstrateNegative control for specific uptakeNegative control for specific uptakeMeasures glucose transport and hexokinase activity
Detection Method Various (enzymatic, isotopic)Mass SpectrometryVarious (isotopic)Radiometric, colorimetric, fluorometric

Quantitative Comparison of Transport Kinetics

The affinity of glucose transporters for different glucose analogs can be quantified by the Michaelis-Menten constant (Km), where a lower Km indicates higher affinity. The table below presents available Km values for various GLUT isoforms. Data for D-Altrose is currently not available and represents a key area for future research.

Glucose TransporterD-Glucose Km (mM)2-Deoxy-D-glucose Km (mM)L-Glucose KmD-Altrose Km
GLUT1 1-2~1-7Not a substrateData not available
GLUT2 15-20~17-43Not a substrateData not available
GLUT3 ~1.5~1.4Not a substrateData not available
GLUT4 (insulin-responsive) ~5~2-10Not a substrateData not available

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay using this compound with LC-MS Analysis

This protocol outlines a procedure for measuring the uptake of this compound in cultured cells as a negative control for D-glucose uptake.

Materials:

  • Cultured cells of interest

  • Complete culture medium

  • Glucose-free DMEM

  • D-Glucose (for positive control)

  • This compound

  • L-Glucose (for comparison)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Glucose Starvation: Wash cells twice with warm, glucose-free DMEM. Incubate cells in glucose-free DMEM for 1-2 hours.

  • Treatment: Replace the medium with glucose-free DMEM containing one of the following:

    • 10 mM D-Glucose (Positive Control)

    • 10 mM this compound (Test Condition)

    • 10 mM L-Glucose (Negative Control)

  • Incubation: Incubate the cells for a defined period (e.g., 15, 30, 60 minutes) at 37°C.

  • Wash: Aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS to stop the uptake process.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the intracellular concentrations of D-Glucose and this compound.

Protocol 2: Competitive Inhibition Assay

To further validate that D-Altrose is not transported by GLUTs, a competitive inhibition assay can be performed.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Treatment: Pre-incubate cells for 10 minutes with a high concentration of unlabeled D-glucose (e.g., 50 mM).

  • Co-treatment: Add this compound to the medium (final concentration 10 mM) and incubate for the desired time.

  • Follow steps 5-10 of Protocol 1.

  • Analysis: Compare the uptake of this compound in the presence and absence of excess D-glucose. A lack of significant reduction in this compound uptake would indicate that it does not compete with D-glucose for transport via GLUTs.

Visualizing the Rationale: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual framework for using this compound as a control in glucose uptake studies.

G Glucose Uptake and Metabolism Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Glucose D-Glucose GLUT GLUT D-Glucose->GLUT Transported This compound This compound This compound->GLUT Not Transported (Hypothesized) 2-DG 2-DG 2-DG->GLUT Transported L-Glucose L-Glucose L-Glucose->GLUT Not Transported D-Glucose_in D-Glucose GLUT->D-Glucose_in 2-DG_in 2-DG GLUT->2-DG_in Hexokinase Hexokinase D-Glucose_in->Hexokinase D-Altrose-2-13C_in This compound 2-DG_in->Hexokinase Glycolysis Glycolysis 2-DG-6P 2-DG-6P Hexokinase->Glycolysis Metabolized Hexokinase->2-DG-6P Trapped

Figure 1. Cellular uptake and metabolism of glucose and its analogs.

G Experimental Workflow for Comparative Glucose Uptake Assay start Seed Cells starve Glucose Starve Cells start->starve treat Treat with Labeled Sugars (D-Glucose, this compound, L-Glucose) starve->treat incubate Incubate (Time Course) treat->incubate wash Wash with Ice-Cold PBS incubate->wash extract Extract Metabolites wash->extract analyze LC-MS Analysis extract->analyze compare Compare Intracellular Levels analyze->compare

Figure 2. Workflow for comparing uptake of this compound and controls.

Conclusion

This compound presents a compelling option as a negative control for glucose uptake studies, particularly for researchers utilizing stable isotope tracing and mass spectrometry. Its structural similarity to D-glucose, coupled with its presumed inability to be transported by GLUTs, makes it a potentially more accurate control for non-specific uptake and membrane binding than other methods. While further research is needed to definitively characterize its interaction with glucose transporters and its metabolic fate within the cell, the theoretical advantages and the straightforward experimental protocols outlined in this guide provide a strong foundation for its adoption in the field. The use of this compound has the potential to enhance the precision and reliability of glucose uptake measurements, ultimately contributing to a deeper understanding of metabolic processes in health and disease.

References

Unraveling Metabolic Pathways: The Distinct Advantages of Position-Specific Labeling with D-Altrose-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of isotopic tracer is paramount. While uniformly labeled glucose has long been the standard, position-specific labeling with rare sugars like D-Altrose-2-13C offers a nuanced and powerful alternative for dissecting intricate cellular processes. This guide provides an objective comparison of this compound with conventional tracers, supported by experimental principles and detailed methodologies, to illuminate its unique advantages in metabolic research.

D-Altrose, a rare aldohexose, exhibits minimal metabolism in mammalian cells, a characteristic that sets it apart from the readily consumed D-Glucose. This inherent metabolic stability makes this compound an exceptional tool for decoupling cellular uptake and transport from downstream metabolic transformations. By labeling the C2 position, researchers can precisely track the initial fate of the sugar molecule, providing clear insights into transport kinetics and non-metabolic distribution without the confounding variable of rapid catabolism.

Comparative Analysis: this compound vs. D-Glucose-13C

The primary distinction between these two tracers lies in their metabolic fate. D-Glucose is swiftly phosphorylated and enters glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). In contrast, D-Altrose is a poor substrate for the key enzymes in these central metabolic routes. This fundamental difference underpins the unique applications of this compound.

FeatureThis compoundUniformly Labeled D-Glucose-13CPosition-Specific D-Glucose-13C (e.g., [1,2-13C])
Metabolic Activity Very lowHighHigh
Primary Application Measuring cellular uptake, transport kinetics, and biodistribution. Investigating minor or alternative metabolic pathways.General metabolic flux analysis through central carbon metabolism (Glycolysis, TCA cycle, PPP).Differentiating between specific pathways, such as glycolysis and the pentose phosphate pathway.
Key Advantage Isolates transport phenomena from metabolic conversion. Acts as a robust control for non-specific labeling.Provides a broad overview of carbon flow through major metabolic routes.Offers higher resolution for specific pathway branch points.
Potential Limitation Limited utility for studying high-flux metabolic pathways.Can lead to complex labeling patterns that are challenging to interpret. Label recycling can occur.May not fully label all downstream metabolites.

The Strategic Advantage of C2 Labeling

Labeling at the second carbon position of D-Altrose provides distinct advantages for metabolic tracing. The C1 and C2 carbons of hexoses are differentially processed by key metabolic pathways. For instance, the C1 carbon is lost as CO2 in the oxidative branch of the pentose phosphate pathway, while the C2 carbon is retained. While D-Altrose does not significantly enter the PPP, any minor metabolic activity involving aldolase (B8822740) cleavage can be precisely tracked by monitoring the fate of the 13C label at the C2 position as it appears in triose phosphates.[1] This specificity allows for the sensitive detection of subtle metabolic events that would be obscured by the rapid and extensive metabolism of D-Glucose.

Experimental Protocols

Accurate and insightful metabolic tracer studies hinge on meticulous experimental design and execution. The following protocols provide a framework for utilizing this compound in cell culture experiments.

Protocol 1: Cell Culture Media Preparation with this compound

Objective: To prepare a sterile cell culture medium containing a defined concentration of this compound for stable isotope labeling experiments.

Materials:

  • This compound powder

  • Glucose-free basal medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile, deionized water

  • 0.22 µm syringe filter

  • Sterile storage tubes

Procedure:

  • Prepare a Stock Solution: In a sterile environment (e.g., a biological safety cabinet), dissolve a precise weight of this compound powder in a small volume of sterile, deionized water to create a concentrated stock solution (e.g., 1 M).

  • Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Prepare Complete Labeling Medium:

    • Start with the desired volume of glucose-free basal medium.

    • Supplement the medium with dFBS to the desired final concentration (typically 10%). The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose and other small molecules.

    • Add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., 5 mM, 10 mM, or 25 mM).

  • Final Sterilization and Storage: If desired, the complete labeling medium can be filter-sterilized again using a 0.22 µm bottle-top filter. Store the medium at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Stable Isotope Labeling and Metabolite Extraction

Objective: To label cultured mammalian cells with this compound and extract intracellular metabolites for analysis.

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Complete labeling medium containing this compound (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold (-80°C)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Initiate Labeling:

    • For adherent cells, aspirate the standard growth medium, wash once with pre-warmed PBS, and then add the pre-warmed labeling medium.

    • For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period. The duration will depend on the specific experimental goals, ranging from minutes for uptake studies to several hours for investigating potential minor metabolic incorporation.

  • Metabolism Quenching and Metabolite Extraction:

    • Adherent Cells: Quickly aspirate the labeling medium, wash once with ice-cold PBS, and then immediately add ice-cold 80% methanol. Scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.

    • Suspension Cells: Quickly pellet the cells by centrifugation, aspirate the medium, wash once with ice-cold PBS, and then resuspend the cell pellet in ice-cold 80% methanol.

  • Cell Lysis and Protein Precipitation: Vortex the methanol-cell suspension vigorously and incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube. The samples are now ready for downstream analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Metabolic Distinction

The differential metabolic fates of D-Altrose and D-Glucose can be represented in signaling pathway diagrams.

Altrose This compound Uptake Cellular Uptake (e.g., GLUTs) Altrose->Uptake Transport Cell Cell Membrane IntracellularAltrose Intracellular This compound Uptake->IntracellularAltrose MinorMetabolism Minor Metabolic Pathways (e.g., phosphorylation by promiscuous kinases) IntracellularAltrose->MinorMetabolism Excretion Excretion IntracellularAltrose->Excretion Glucose D-Glucose-13C GlucoseUptake Cellular Uptake (GLUTs) Glucose->GlucoseUptake Transport IntracellularGlucose Intracellular D-Glucose-13C GlucoseUptake->IntracellularGlucose Glycolysis Glycolysis IntracellularGlucose->Glycolysis PPP Pentose Phosphate Pathway IntracellularGlucose->PPP TCA TCA Cycle Glycolysis->TCA

Comparative metabolic fates of this compound and D-Glucose-13C.

The diagram above illustrates the primary advantage of this compound: its limited intracellular metabolism allows for a focused investigation of transport and distribution, whereas D-Glucose-13C is rapidly channeled into major metabolic pathways.

cluster_workflow Experimental Workflow Start Start: Culture Cells Labeling Introduce this compound Labeling Medium Start->Labeling Incubate Incubate for Desired Time Labeling->Incubate Quench Quench Metabolism (Cold Methanol) Incubate->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by LC-MS or NMR Extract->Analyze Data Data Interpretation: Uptake vs. Metabolism Analyze->Data

A generalized workflow for metabolic tracer studies using this compound.

Conclusion

Position-specific labeling with this compound provides a unique and powerful tool for metabolic research, offering distinct advantages over conventional glucose tracers. Its inherent metabolic stability makes it an ideal probe for studying cellular uptake, transport, and biodistribution in isolation from complex downstream metabolic pathways. The strategic placement of the 13C label at the C2 position further enhances its utility for detecting and quantifying minor or alternative metabolic routes. For researchers seeking to deconvolve the intricate interplay between nutrient transport and cellular metabolism, this compound represents a critical addition to the metabolomics toolkit, enabling a more precise and nuanced understanding of cellular physiology in both health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for D-Altrose-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and compliance requires strict adherence to proper chemical handling and disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of D-Altrose-2-13C, a stable, non-radioactive, isotopically labeled sugar.

Safety and Hazard Profile

D-Altrose, in its unlabeled form, is not classified as a hazardous substance. The isotopic labeling with Carbon-13 (¹³C) does not alter its chemical properties concerning hazardous waste classification, as ¹³C is a stable, non-radioactive isotope.[1] Therefore, the disposal procedures for this compound are identical to those for its unlabeled counterpart.[1] However, it is imperative to consult your institution's specific waste disposal protocols and the material's Safety Data Sheet (SDS) before proceeding.

Personal Protective Equipment (PPE) such as safety glasses and gloves should be worn when handling this compound to prevent skin and eye contact.[2]

Quantitative Data Summary

The following table summarizes key data for D-Altrose.

PropertyValue
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Appearance Solid
Storage Temperature Room temperature
Solubility Soluble in water
Hazard Classification Not classified as hazardous

Experimental Protocols: Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local regulations.

For Solid this compound Waste:
  • Collection : Collect waste this compound in a designated, clearly labeled, and sealed container.

  • Labeling : The label should clearly identify the contents as "this compound Waste (Non-Hazardous)".

  • Disposal :

    • For small quantities, sweep up the solid material and place it into a suitable container for disposal.[2][3]

    • This non-hazardous solid waste can typically be disposed of in the regular laboratory trash.[4][5]

    • To avoid confusion or alarm with custodial staff, it is recommended that laboratory personnel directly place the sealed container into the designated dumpster.[5]

For this compound in Aqueous Solution:
  • Evaluation : Confirm that the solution does not contain any other hazardous chemicals.

  • Disposal :

    • If permitted by your institution's guidelines for non-hazardous liquid waste, small quantities of aqueous solutions of this compound may be poured down the sanitary sewer.[5][6]

    • When disposing of down the drain, flush with a copious amount of water (a common recommendation is at least 20 parts water to 1 part solution) to ensure dilution.[1]

For this compound in Organic Solvents:
  • Collection : This waste must be collected as chemical waste. Do not dispose of it down the drain.[1]

  • Containerization : Accumulate the waste in a properly labeled, sealed, and compatible waste container.

  • Labeling : The label must clearly identify all contents, including the solvent and this compound.

  • Disposal : Arrange for pickup and disposal through your institution's hazardous waste management program.

For Empty Containers:
  • Decontamination : If the container held a solution, rinse it with a suitable solvent (e.g., water for aqueous solutions). The rinsate should be disposed of following the procedures for the solution.

  • Label Removal : Deface or remove the original label to prevent any confusion.

  • Disposal : Dispose of the empty container in the regular trash or designated glass waste container, following your institution's guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Waste assessment Assess Waste Form start->assessment solid_waste Solid Waste assessment->solid_waste Solid aqueous_solution Aqueous Solution assessment->aqueous_solution Aqueous organic_solution Solution in Organic Solvent assessment->organic_solution Organic Solvent collect_solid Collect in labeled, sealed container solid_waste->collect_solid check_local_rules Check institutional rules for sewer disposal aqueous_solution->check_local_rules collect_hazardous Collect as Chemical Waste in labeled, sealed container organic_solution->collect_hazardous dispose_trash Dispose in regular trash (lab personnel to dumpster) collect_solid->dispose_trash sewer_disposal Dispose down sanitary sewer with copious water check_local_rules->sewer_disposal Approved check_local_rules->collect_hazardous Not Approved hazardous_disposal Dispose via Institutional Hazardous Waste Program collect_hazardous->hazardous_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling D-Altrose-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Altrose-2-13C. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of experiments involving this stable isotope-labeled monosaccharide.

Compound Information

This compound is a stable isotope-labeled version of D-Altrose, an aldohexose sugar.[1] The incorporation of a carbon-13 isotope at the second carbon position makes it a valuable tracer in metabolic research and drug development studies.[2][3] Based on the safety data for the unlabeled parent compound, D-Altrose, and similar stable isotope-labeled sugars, this compound is not classified as a hazardous substance.[4][5] It is a water-soluble solid, appearing as an off-white powder.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, standard laboratory best practices for chemical handling should always be followed to prevent contamination and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from potential splashes or airborne particles during handling.
Hand Protection Disposable GlovesNitrile gloves are recommendedPrevents direct skin contact and potential contamination of the sample.
Body Protection Laboratory CoatStandard, full-lengthShields skin and personal clothing from accidental spills.
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire footProtects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically 2-8°C in a refrigerator. Avoid exposure to moisture and direct sunlight.

3.2. Preparation and Handling

  • Work Area: Conduct all handling and preparation in a designated clean area, such as a laminar flow hood, to prevent contamination.

  • Equipment: Use clean spatulas, weighing paper, and glassware to avoid cross-contamination.

  • Weighing: When weighing the powder, handle it carefully to minimize the creation of dust.

  • Dissolving: D-Altrose is soluble in water. For creating solutions, use appropriate solvents and mix gently until fully dissolved.

3.3. Experimental Use

  • Follow all experiment-specific protocols.

  • Ensure all equipment is properly calibrated and maintained.

  • Label all containers with the compound name, concentration, and date.

Disposal Plan

As this compound is a non-hazardous compound, disposal is straightforward but should be handled responsibly.

  • Unused Compound: Unwanted solid material should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Solutions: Aqueous solutions can typically be disposed of down the drain with copious amounts of water, subject to institutional guidelines.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the compound should be disposed of in the appropriate laboratory waste stream.

Emergency Procedures

In the event of accidental exposure or a spill, follow these first-aid measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.

  • Spills: For small spills, sweep up the solid material and place it into a suitable container for disposal. Avoid dust formation.

Workflow for Handling this compound

G cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Disposal Receipt Inspect Container Storage Store at 2-8°C in a dry, well-ventilated area Receipt->Storage If intact Prep Work in Clean Area (e.g., Laminar Flow Hood) Storage->Prep Weigh Weigh carefully to avoid dust Prep->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Experiment Follow Protocol Dissolve->Experiment Waste Dispose of Unused Compound, Solutions & Contaminated Materials per Institutional Guidelines Experiment->Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.